molecular formula C4H6FNO2 B1404974 3-Fluoroazetidine-3-carboxylic acid CAS No. 1363380-85-1

3-Fluoroazetidine-3-carboxylic acid

Cat. No.: B1404974
CAS No.: 1363380-85-1
M. Wt: 119.09 g/mol
InChI Key: HIFHBCHSYYDAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoroazetidine-3-carboxylic acid is a versatile fluorinated building block of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate the properties of biomolecules, influencing characteristics such as metabolic stability, bioavailability, and lipophilicity . As a compound belonging to the class of α-fluoroalkyl-α-amino acids, it is characterized by the strong electron-withdrawing effect of the fluorine atom(s) in close proximity to the amino acid backbone. This effect is known to decrease the nucleophilicity of the amino group, increase the acidity of the carboxylic acid functional group, and provide a means for conformational control . These properties make such fluorinated azetidine derivatives valuable for creating enzyme inhibitors, probing biological processes, and enhancing the hydrolytic stability of peptides . Researchers utilize this compound as a key synthetic intermediate for the development of novel therapeutic agents. Its unique structure, featuring a strained azetidine ring and a fluorine atom at the 3-position, allows it to be used in various applications, including the synthesis of potential inhibitors targeting specific biological pathways, such as creatine transport, which is an area of interest in cancer research . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoroazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FNO2/c5-4(3(7)8)1-6-2-4/h6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFHBCHSYYDAJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501295297
Record name 3-Fluoro-3-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-85-1
Record name 3-Fluoro-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-3-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501295297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Topic: 3-fluoroazetidine-3-carboxylic acid as a Proline Analog: A Guide to Synthesis, Conformational Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth exploration of 3-fluoroazetidine-3-carboxylic acid, a compelling proline analog for modern medicinal chemistry. We will move beyond simple descriptions to explain the underlying principles that make this building block a powerful tool for modulating the biological activity and pharmacokinetic properties of peptides and small molecules.

The Strategic Advantage: Why Fluorine on a Four-Membered Ring?

Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which imparts significant conformational rigidity to the peptide backbone. This rigidity is a cornerstone of protein structure, but it also presents a limited conformational landscape. Proline analogs are therefore highly sought after in drug design to fine-tune molecular shape, stability, and function.[1][2] this compound emerges as a particularly strategic analog for two key reasons:

  • Ring Contraction to Azetidine: The four-membered azetidine ring is more constrained than proline's five-membered pyrrolidine ring. This heightened strain alters bond angles and torsional preferences, favoring different secondary structures. While proline is a well-known β-turn inducer, the smaller azetidine ring preferentially stabilizes γ-turn conformations in peptides.[3] This offers a rational approach to altering the three-dimensional trajectory of a peptide chain, which can be critical for optimizing receptor binding or improving metabolic stability.[3]

  • The Power of Fluorine: The introduction of fluorine, the most electronegative element, at the Cα-position (C3 of the azetidine ring) imparts a host of beneficial properties.[4][5][6] The strong electron-withdrawing effect of the fluorine atom can modulate the pKa of the neighboring carboxylic acid and amine groups, influence local dipole moments, and enhance metabolic stability by blocking potential sites of oxidative metabolism.[7][8] Furthermore, this substitution provides a valuable ¹⁹F NMR probe for studying molecular interactions and dynamics without isotopic labeling.[4]

In essence, this compound is not merely a substitute for proline but a precision tool for re-engineering molecular architecture and properties.

Synthesis of a Key Building Block: 1-Boc-3-fluoroazetidine-3-carboxylic acid

The synthesis of this compound, particularly in its protected form suitable for peptide synthesis, is a critical enabling technology. A successful and scalable pathway has been developed that relies on a key bromofluorination step.[9][10][11] The N-Boc protected version is particularly useful for subsequent incorporation into peptides.

Below is a diagram illustrating a validated synthetic workflow.

G cluster_0 Synthetic Workflow for 1-Boc-3-fluoroazetidine-3-carboxylic acid A N-(diphenylmethylidene)-2- (4-methoxyphenoxymethyl)- 2-propenylamine B Bromofluorination Intermediate A->B  Bromofluorination C 1-diphenylmethyl-3-hydroxymethyl- 3-fluoroazetidine B->C  Reduction, Ring Closure,  & O-PMB Cleavage D 1-Boc-3-fluoro-3- hydroxymethylazetidine C->D  N-deprotection (H₂) &  N-protection (Boc₂O) E 1-Boc-3-fluoroazetidine- 3-carboxylic acid D->E  Oxidation (RuCl₃/NaIO₄)

Caption: A validated synthetic pathway to the target compound.

Experimental Protocol: Synthesis via Bromofluorination

This protocol is a synthesized representation of the methodology reported in the literature.[10][11] The rationale for this multi-step approach is the controlled introduction of fluorine and the subsequent formation of the strained azetidine ring.

Step 1: Bromofluorination of the Acyclic Precursor

  • Reactants: Start with N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine.

  • Reagents: Use a suitable bromofluorinating agent (e.g., N-Bromosuccinimide in the presence of a fluoride source like Olah's reagent).

  • Causality: This key step stereoselectively installs both a bromine and a fluorine atom across the double bond, setting the stage for the subsequent cyclization.

Step 2: Reductive Cyclization and Deprotection

  • Reaction: The resulting bromofluorinated intermediate undergoes reduction of the imino bond, intramolecular nucleophilic substitution (ring closure) to form the azetidine ring, and removal of the 4-methoxybenzyl (PMB) ether group.

  • Product: This yields 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine.[11]

  • Causality: The intramolecular cyclization is driven by the formation of the thermodynamically stable four-membered ring, displacing the bromide.

Step 3: N-Protecting Group Exchange

  • Deprotection: The N-diphenylmethyl group is removed via hydrogenolysis.

  • Protection: The resulting secondary amine is protected with Di-tert-butyl dicarbonate (Boc₂O) to yield 1-Boc-3-fluoro-3-hydroxymethylazetidine.

  • Causality: The Boc group is chosen for its stability under a wide range of conditions and its orthogonal cleavage (typically with acid) to the Fmoc group commonly used in solid-phase peptide synthesis.

Step 4: Oxidation to the Carboxylic Acid

  • Reagents: The primary alcohol is oxidized to the carboxylic acid using a robust oxidizing system, such as Ruthenium(III) chloride (RuCl₃) with Sodium periodate (NaIO₄).[11]

  • Purification: The final product, 1-Boc-3-fluoroazetidine-3-carboxylic acid, is purified, typically by chromatography.[10][11]

  • Causality: This oxidation is the final step to generate the amino acid functionality required for peptide coupling. The RuCl₃/NaIO₄ system is effective for oxidizing primary alcohols to carboxylic acids without affecting the Boc protecting group or the C-F bond.

Conformational Impact on Peptide Structure

The incorporation of this compound (3-F-Aze) significantly alters the conformational landscape of a peptide backbone compared to its natural counterpart, proline. This is not a random perturbation but a predictable structural shift.

Induction of γ-Turns vs. β-Turns

Computational and spectroscopic studies have shown that the constrained four-membered ring of azetidine-derived amino acids forces the peptide backbone to adopt a γ-turn conformation.[3] This contrasts with the larger five-membered pyrrolidine ring of proline, which is a classic inducer of β-turns.[3]

G cluster_0 Proline-induced β-Turn cluster_1 3-F-Aze-induced γ-Turn Pro Cα(i) CO(i) NH(i+1) Cα(i+1) CO(i+1) ... NH(i+3) Cα(i+3) Pro_Note 13-atom H-bond loop (CO(i) to NH(i+3)) Aze Cα(i) CO(i) NH(i+1) Cα(i+1) CO(i+1) NH(i+2) Cα(i+2) Aze_Note 7-atom H-bond loop (CO(i) to NH(i+2))

Caption: Conformational shift from β-turn (Proline) to γ-turn (3-F-Aze).

This ability to dictate a specific, non-natural turn structure is a powerful strategy in drug design. It allows for the precise positioning of pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity.

Physicochemical Property Comparison

The introduction of the fluoroazetidine moiety leads to predictable changes in key molecular properties.

PropertyL-ProlineThis compoundRationale for Change
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)Ring contraction increases strain and alters bond angles.[3][12]
Preferred Turn β-turnγ-turnThe smaller ring size favors a tighter turn geometry.[3]
Metabolic Stability Susceptible to hydroxylationEnhancedThe C-F bond is exceptionally strong and blocks sites of oxidation.[4][7]
pKa (Carboxyl) ~1.99Lower (More acidic)The strong electron-withdrawing effect of fluorine stabilizes the carboxylate anion.[7]
Lipophilicity LowerHigherFluorine substitution generally increases lipophilicity.

Applications in Drug Discovery and Peptide Engineering

The unique properties of this compound make it a valuable building block in several areas of research.

  • Enhancing Peptide Stability: The inherent rigidity of the azetidine ring and the resistance of the C-F bond to cleavage can significantly improve the stability of peptides against proteolytic degradation. This is a critical hurdle to overcome in the development of peptide-based therapeutics.

  • Conformational Scaffolding: As discussed, 3-F-Aze can be used to enforce specific secondary structures. This is invaluable for stabilizing bioactive conformations, such as those required for potent receptor agonism or antagonism.

  • Novel Enzyme Inhibitors: The altered geometry and electronic nature of the fluoroazetidine ring can be exploited to design novel enzyme inhibitors. The compound itself can serve as a scaffold for developing agents that target specific biological pathways.[7] For instance, related fluoroazetidine iminosugars have shown promise in inhibiting the growth of pancreatic cancer cells.[13][14]

Protocol for Incorporation into Peptides via SPPS

Incorporating 1-Boc-3-fluoroazetidine-3-carboxylic acid into a growing peptide chain follows standard solid-phase peptide synthesis (SPPS) protocols. The following is a generalized workflow for manual Fmoc-based synthesis.

G cluster_0 SPPS Cycle for 3-F-Aze Incorporation Start Resin-Bound Peptide (Fmoc-NH-Peptide-Resin) Deprotection 1. Deprotection: 20% Piperidine in DMF Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling: Boc-3-F-Aze-OH, HATU, DIPEA in DMF Wash1->Coupling Wash2 4. Wash (DMF, DCM) Coupling->Wash2 End Resin-Bound Peptide (Boc-3-F-Aze-NH-Peptide-Resin) Wash2->End End->Deprotection Repeat for next amino acid

Caption: Standard solid-phase peptide synthesis (SPPS) cycle.

Step-by-Step Methodology

This protocol assumes a peptide is being synthesized on a resin (e.g., Rink Amide) and the N-terminus is protected with an Fmoc group.

  • Resin Preparation: Swell the resin-bound peptide in dimethylformamide (DMF).

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat once. This exposes the free N-terminal amine.

    • Causality: Piperidine is a secondary amine base that efficiently removes the base-labile Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine, followed by dichloromethane (DCM) and then DMF again.

    • Causality: Meticulous washing is critical. Residual piperidine will neutralize the activated amino acid in the next step, preventing coupling.

  • Activation and Coupling of Boc-3-F-Aze-OH:

    • In a separate vessel, dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (typically 3-5 equivalents relative to resin loading), a coupling agent like HATU (3-5 eq.), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (6-10 eq.) in DMF.

    • Allow the activation to proceed for a few minutes.

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.

    • Causality: HATU is a uronium-based coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester, which is then susceptible to nucleophilic attack by the free amine on the resin-bound peptide. DIPEA acts as a base to facilitate the reaction.

  • Post-Coupling Wash: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a successful coupling reaction.

  • Continuation: The resulting resin-bound peptide, now one residue longer, is ready for the next cycle of deprotection and coupling. The Boc group on the newly added 3-F-Aze remains intact until final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).

Conclusion

This compound is a powerful and versatile building block that offers medicinal chemists precise control over molecular conformation and physicochemical properties. Its ability to induce unique γ-turn structures, coupled with the metabolic stability conferred by fluorination, makes it an invaluable tool for designing next-generation peptides and small-molecule therapeutics. The synthetic routes are well-established, and its incorporation into peptides is compatible with standard synthesis protocols, paving the way for its broader application in drug discovery and development.

References

A Technical Guide to the Biological Significance of Fluorine in Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Advantage of a Single Atom

In the vast and intricate world of protein science and drug development, progress is often measured in angstroms and kilocalories. The ability to rationally modulate a biological system—be it enhancing a protein's stability or optimizing a drug's therapeutic index—hinges on precise atomic-level control. Among the elements available to the modern biochemist, fluorine occupies a unique and powerful position. Though virtually absent in natural biology, its strategic incorporation into amino acids, the fundamental building blocks of proteins, has unlocked unprecedented opportunities in chemical biology, protein engineering, and medicinal chemistry.[1][2]

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to explain the fundamental causality behind fluorine's profound influence. We will explore how the unique physicochemical properties of fluorine can be leveraged to engineer proteins with novel functions, probe complex biological mechanisms, and design next-generation therapeutics with superior pharmacological profiles.

Part 1: The Unique Influence of Fluorine in Amino Acid Chemistry

The strategic power of fluorine stems from a unique combination of properties: its small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å), and its status as the most electronegative element.[3] This duality allows fluorine to act as a subtle yet potent modulator of molecular properties without introducing significant steric bulk.[3]

Modulation of Physicochemical Properties

The extreme electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect. When incorporated into an amino acid side chain, this effect can significantly lower the pKa of nearby acidic or basic groups. For instance, introducing a fluorine atom to an aliphatic amine can decrease its pKa by approximately 1.7 units.[4] This capability is a critical tool for medicinal chemists, as altering a molecule's ionization state can profoundly impact its solubility, membrane permeability, and binding affinity to its biological target.[5]

Fluorine's stereoelectronic properties can enforce specific conformational preferences in the amino acid side chain, a phenomenon known as the gauche effect .[6][7] This effect describes the tendency of a molecule containing a F-C-C-X moiety (where X is an electronegative group or electron-deficient center) to favor a gauche conformation (dihedral angle of ~60°) over the sterically less-hindered anti conformation.[7][8] This preference arises from a stabilizing hyperconjugative interaction between the C-H σ bonding orbital and the C-F σ* antibonding orbital, which is maximized in the gauche arrangement.[7] By locking a side chain into a specific orientation, researchers can pre-organize peptides and proteins for enhanced binding or stability.[9][10]

Caption: The Gauche effect in 1,2-difluoroethane.

The replacement of C-H bonds with stronger, more polar C-F bonds significantly impacts a molecule's properties.[2] Highly fluorinated side chains are more hydrophobic than their hydrocarbon counterparts, which can be a major driving force in protein folding and stability.[1] Furthermore, the strength of the C-F bond makes it highly resistant to oxidative metabolism by enzymes like cytochrome P450s.[11] This "metabolic shielding" is a cornerstone of modern drug design, as it can dramatically increase a drug's half-life and bioavailability.[11][12]

Fluorine as a Unique Biological Probe

The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a spin of ½, a high gyromagnetic ratio (83% of the sensitivity of ¹H), and 100% natural abundance.[13] Crucially, since fluorine is absent from natural biological systems, ¹⁹F NMR provides a background-free window to observe the labeled protein.[14][15] The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, making it a powerful tool for detecting conformational changes, ligand binding, and protein dynamics.[14][15][16]

Part 2: Applications in Peptide and Protein Engineering

The introduction of fluorinated amino acids into peptides and proteins allows for the precise tuning of their structure and function.[][18] This strategy has led to the creation of biomacromolecules with enhanced stability, novel binding properties, and tailored activities.

Engineering Hyperstable Proteins

One of the most dramatic applications of fluorinated amino acids is in the creation of exceptionally stable proteins.[19][20] Substituting hydrophobic core residues like leucine with highly fluorinated analogs, such as 5,5,5,5',5',5'-hexafluoroleucine (hFLeu), can significantly increase a protein's resistance to thermal and chemical denaturation.[1][19][21]

Causality: This "fluoro-stabilization" effect arises primarily from the increased hydrophobicity of the fluorinated side chains.[19] The larger surface area of fluorous side chains, when buried within the protein core, leads to a more favorable hydrophobic effect, which is a principal driving force of protein folding.[20][22] While the concept of a "fluorous phase" where fluorinated chains segregate was initially proposed, structural studies suggest that efficient packing within the hydrophobic core is a more critical contributor to the enhanced stability than specific fluorocarbon-fluorocarbon interactions.[22][23]

Amino AcidStructureRelative Hydrophobicity (logP)Impact on Stability (ΔΔGfold per residue)
Leucine CH(CH3)2CH2CH(NH2)COOH1.7Baseline
Trifluoroleucine CF3CH(CH3)CH2CH(NH2)COOH~2.5-0.4 to -0.6 kcal/mol
Hexafluoroleucine (CF3)2CHCH2CH(NH2)COOH~3.2-0.1 to -0.8 kcal/mol[23]
Modulating Protein-Protein Interactions

The precise control over stereoelectronics and polarity afforded by fluorination can be used to fine-tune the interfaces between proteins. Strategic placement of fluorinated residues can introduce favorable electrostatic interactions, displace unfavorable water molecules, or enforce a bioactive conformation, thereby modulating binding affinity and specificity.[13] This has profound implications for the design of therapeutic antibodies, peptide inhibitors, and novel biomaterials.[18]

Part 3: Fluorinated Amino Acids in Drug Discovery and Development

Fluorine is a key player in modern medicinal chemistry, with approximately 30% of FDA-approved small-molecule drugs containing at least one fluorine atom.[24] The principles learned from small molecules are now being powerfully applied to peptide and protein-based therapeutics through the use of fluorinated amino acids.[9]

Improving Pharmacokinetic (ADME) Properties

A primary challenge in drug development is optimizing a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Fluorination offers several advantages:

  • Enhanced Metabolic Stability: As discussed, the C-F bond resists enzymatic cleavage, prolonging the drug's circulation time.[9][11]

  • Increased Permeability and Bioavailability: Increasing lipophilicity through fluorination can improve a drug's ability to cross cellular membranes, which is often a prerequisite for oral bioavailability.[3][9]

Case Study: Fluciclovine (¹⁸F)

A compelling example of a fluorinated amino acid in clinical use is Fluciclovine F-18. This synthetic amino acid analog is a radiolabeled diagnostic agent used in Positron Emission Tomography (PET) imaging. It is designed to detect the upregulation of amino acid transport, a hallmark of prostate cancer cells, allowing for precise localization of tumors.[25][26]

Part 4: Synthesis and Incorporation of Fluorinated Amino Acids

The practical application of fluorinated amino acids requires robust methods for both their chemical synthesis and their incorporation into proteins.

Synthetic Strategies

The synthesis of enantiomerically pure fluorinated amino acids has been an area of intense research.[27][28] Common strategies include:

  • From Fluorinated Building Blocks: Using commercially available fluorinated starting materials and elaborating them into the desired amino acid scaffold.[29]

  • Direct Fluorination: Employing modern electrophilic or nucleophilic fluorinating reagents (e.g., Selectfluor, DAST) to introduce fluorine onto an amino acid precursor.[30]

  • Asymmetric Catalysis: Using chiral catalysts to guide the stereoselective synthesis of complex fluorinated amino acids.[30]

Incorporation into Peptides and Proteins

One of the most powerful techniques for incorporating non-canonical amino acids (ncAAs), including fluorinated ones, is genetic code expansion.[31][32] This method involves engineering an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that uniquely recognizes the desired fluorinated amino acid and incorporates it in response to a reassigned codon, typically the amber stop codon (UAG).[32][33]

Step-by-Step Methodology:

  • Vector Preparation: Prepare two plasmids. Plasmid 1 contains the gene of interest (GOI) with an in-frame amber (TAG) codon at the desired incorporation site. Plasmid 2 contains the genes for the engineered orthogonal aaRS and its cognate suppressor tRNA.

  • Transformation: Co-transform both plasmids into a suitable E. coli expression host strain.

  • Culture Growth: Grow the transformed cells in a minimal medium to an OD₆₀₀ of 0.6-0.8. The use of auxotrophic strains may be required for high-level replacement of a natural amino acid.[34]

  • Induction and Supplementation: Induce protein expression (e.g., with IPTG) and simultaneously supplement the culture medium with the desired fluorinated amino acid (typically 1-2 mM).

  • Expression: Allow the protein to express for a defined period (e.g., 4-16 hours) at a suitable temperature (e.g., 18-30°C).

  • Harvest and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

  • Validation: Confirm the successful incorporation of the fluorinated amino acid using mass spectrometry (observing the expected mass shift) and/or ¹⁹F NMR.

G cluster_workflow Genetic Code Expansion Workflow start Prepare Plasmids (GOI-TAG & aaRS/tRNA) transform Co-transform E. coli Host start->transform growth Grow Culture in Minimal Medium transform->growth induce Induce Expression (IPTG) + Add Fluoro-AA growth->induce express Protein Expression (4-16h) induce->express purify Harvest, Lyse & Purify Protein express->purify validate Validate Incorporation (MS, 19F NMR) purify->validate

Caption: Workflow for site-specific incorporation of a fluorinated amino acid.

Part 5: Advanced Analytical Techniques

Characterizing fluorinated proteins requires a specialized analytical toolkit to fully understand the structural and functional consequences of fluorination.

  • ¹⁹F NMR Spectroscopy: As the cornerstone technique, ¹⁹F NMR provides unparalleled insight into the local environment of the fluorine label. It is used to monitor protein folding, detect subtle conformational changes upon ligand binding, and measure protein dynamics.[14][15][35][36] The absence of a biological background signal makes it particularly powerful for in-cell and in vivo studies.[16]

  • X-ray Crystallography: High-resolution crystal structures are essential to visualize how fluorinated side chains are accommodated within the protein structure.[22] These studies provide the definitive explanation for observed stability changes, revealing the precise packing interactions and conformational adjustments that occur upon fluorination.[22]

  • Computational Modeling: Molecular dynamics simulations and quantum mechanical calculations complement experimental data by predicting the conformational preferences of fluorinated side chains and estimating their impact on protein stability and ligand binding energies.

Conclusion and Future Directions

The strategic incorporation of fluorine into amino acids is no longer a niche academic curiosity but a validated and powerful strategy in protein engineering and drug development. It provides a means to rationally design proteins with enhanced stability, to finely tune biological interactions, and to create therapeutics with superior pharmacological profiles.[1][9] The continued development of novel synthetic methods for complex fluorinated amino acids, coupled with more robust and efficient in vivo incorporation systems, will further expand the scope of this technology.[29][37] We can anticipate the emergence of new fluorinated biologics, advanced diagnostic probes, and innovative biomaterials, all built upon the unique and potent properties of this remarkable element.

References

CAS number 1363380-85-1 properties and spectra

Author: BenchChem Technical Support Team. Date: January 2026

After a final targeted search, I was unable to locate a publicly available, complete experimental spectrum (NMR, IR, Mass) for 3-Fluoroazetidine-3-carboxylic acid (CAS 1363380-85-1). While some commercial suppliers and databases list the compound, they do not provide the actual spectral data.

However, I have gathered a substantial amount of high-quality information that will allow me to construct a comprehensive and scientifically sound technical guide. I have:

  • The definitive chemical identity and structure.

  • The primary scientific literature describing the synthesis of the immediate precursor, 1-Boc-3-fluoroazetidine-3-carboxylic acid, which is a cornerstone for the synthesis section.

  • Detailed information on the biological target (SLC6A8 creatine transporter) and the mechanism of action of its inhibitors in the context of cancer research.

  • Established protocols for Boc-deprotection, which is the final step in the synthesis of the target compound.

  • General principles and typical spectral ranges for the functional groups present in the molecule (carboxylic acid, azetidine ring), which will allow for a well-reasoned prediction and interpretation of the expected spectra.

  • I also found a reference to the characterization of a similar compound, 3-fluoroazetidine hydrochloride, which can provide some comparative data for the NMR spectra.

Given the constraints and the exhaustive nature of my searches, I will now proceed with generating the in-depth technical guide. I will create the "Spectra" section by predicting the key spectral features based on the known structure and the gathered spectroscopic principles, and I will clearly state that this is a theoretical prediction. This approach will allow me to fulfill all the core requirements of the prompt, including the detailed protocols and visualizations, while maintaining scientific integrity by being transparent about the source of the spectral information.

I am now ready to compile the complete technical guide.

Final Answer:## An In-depth Technical Guide to this compound (CAS 1363380-85-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 1363380-85-1, is a synthetic, fluorinated cyclic β-amino acid.[1] Its rigid, four-membered azetidine ring and the presence of a fluorine atom at a quaternary center make it a unique and valuable building block in medicinal chemistry. The strategic incorporation of fluorine can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, bioavailability, and binding affinity. This guide provides a comprehensive overview of the properties, synthesis, spectral characterization, and biological significance of this compound, with a focus on its role as an inhibitor of the creatine transporter SLC6A8.

Chemical Properties and Structure

The structural features of this compound, particularly the strained azetidine ring and the electron-withdrawing fluorine atom, confer distinct chemical properties. These characteristics are summarized in the table below.

PropertyValueSource
CAS Number 1363380-85-1ChemShuttle
Molecular Formula C₄H₆FNO₂ChemShuttle
Molecular Weight 119.095 g/mol ChemShuttle
IUPAC Name This compoundBenchchem[1]
SMILES OC(=O)C1(F)CNC1ChemShuttle
Purity Typically >95%ChemShuttle
Storage 2-8 °CChemShuttle

Synthesis and Characterization

The synthesis of this compound is a multi-step process, with the key final step being the deprotection of its Boc-protected precursor, 1-Boc-3-fluoroazetidine-3-carboxylic acid. The synthesis of this precursor has been reported in the literature, providing a reliable route to the target compound.

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid

A reported synthetic pathway involves the bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine. This is followed by reduction of the imino bond, ring closure, and removal of the 4-methoxybenzyl group to yield 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine. Subsequent exchange of the N-protecting group to a Boc-group allows for oxidation to 1-Boc-3-fluoroazetidine-3-carboxylic acid.

Final Deprotection Step: A Detailed Protocol

The final step to obtain this compound involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

Protocol: Acid-Catalyzed Boc Deprotection

  • Dissolution: Dissolve 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add a solution of a strong acid, such as trifluoroacetic acid (TFA) in DCM (1:1 v/v) or a 4M solution of HCl in 1,4-dioxane (5-10 equivalents), dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • For TFA deprotection: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product can be purified by trituration with diethyl ether to precipitate the trifluoroacetate salt of the product.

    • For HCl deprotection: If a precipitate (the hydrochloride salt) forms during the reaction, it can be collected by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield the hydrochloride salt of this compound.

  • Isolation of the free amino acid: To obtain the free amino acid, the salt can be dissolved in a minimal amount of water and the pH carefully adjusted to the isoelectric point using a suitable base (e.g., a dilute solution of sodium hydroxide or an ion-exchange resin). The product can then be isolated by lyophilization or crystallization.

Deprotection_Workflow cluster_synthesis Boc Deprotection Protocol Start Start with 1-Boc-3-fluoroazetidine- 3-carboxylic acid Dissolve Dissolve in anhydrous solvent (DCM or Dioxane) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Acid Add strong acid (TFA or HCl) Cool->Add_Acid React Stir at room temp (1-4 hours) Add_Acid->React Monitor Monitor by TLC or LC-MS React->Monitor Workup Work-up and Purification Monitor->Workup Reaction Complete Product 3-Fluoroazetidine- 3-carboxylic acid Workup->Product

Caption: Workflow for the Boc deprotection of the precursor to yield this compound.

Predicted Spectral Properties

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple. The protons on the azetidine ring are diastereotopic due to the adjacent chiral center created by the fluorine substitution.

  • Azetidine Protons (CH₂): Two complex multiplets are expected in the region of 3.5-4.5 ppm. These protons will show geminal coupling and coupling to the fluorine atom.

  • Amine Proton (NH): A broad singlet is expected, the chemical shift of which will be dependent on the solvent and concentration.

  • Carboxylic Acid Proton (OH): A very broad singlet is expected at a downfield chemical shift, typically >10 ppm. This signal will be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide key information about the carbon skeleton.

  • Carbonyl Carbon (C=O): A signal in the range of 170-185 ppm.[2]

  • Fluorinated Quaternary Carbon (C-F): A doublet due to coupling with fluorine, expected in the region of 80-100 ppm. The ¹JCF coupling constant is expected to be large.

  • Azetidine Carbons (CH₂): Two distinct signals for the two methylene carbons of the azetidine ring, likely in the range of 50-65 ppm. These signals may also show coupling to fluorine.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and amine functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[3]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1700 and 1725 cm⁻¹.[3]

  • N-H Stretch (Amine): A moderate absorption in the region of 3300-3500 cm⁻¹.

  • C-F Stretch: A strong absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (119.095).

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and the loss of the carboxyl group (M-45).

Mechanism of Action and Biological Significance

This compound has been identified as a potential inhibitor of the creatine transporter, also known as Solute Carrier Family 6 Member 8 (SLC6A8).[4]

The Role of Creatine and SLC6A8 in Cancer

Creatine is a crucial molecule for cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain. It is taken up by cells via the SLC6A8 transporter. In the context of cancer, some tumors upregulate creatine metabolism to survive in nutrient-poor and hypoxic microenvironments, such as in liver metastases.[4] The creatine kinase system helps to rapidly regenerate ATP, providing an energy buffer for cancer cells under stress.

Inhibition of SLC6A8 as a Therapeutic Strategy

By inhibiting the SLC6A8 transporter, compounds like this compound can block the uptake of creatine into cancer cells. This leads to a depletion of the intracellular creatine and phosphocreatine pool, disrupting the energy balance of the cancer cells and making them more susceptible to apoptosis, especially under hypoxic conditions. This approach represents a novel therapeutic strategy for targeting the metabolic vulnerabilities of cancer.

SLC6A8_Inhibition cluster_cell Cancer Cell Creatine_Ext Extracellular Creatine SLC6A8 SLC6A8 Transporter Creatine_Ext->SLC6A8 Uptake Creatine_Int Intracellular Creatine SLC6A8->Creatine_Int Phosphocreatine Phosphocreatine Creatine_Int->Phosphocreatine Creatine Kinase ATP ATP Phosphocreatine->ATP Energy Buffering Cell_Survival Tumor Cell Survival (especially in hypoxia) ATP->Cell_Survival Inhibitor 3-Fluoroazetidine- 3-carboxylic acid Inhibitor->SLC6A8 Inhibition

Caption: Mechanism of action of this compound as an SLC6A8 inhibitor in cancer cells.

Conclusion

This compound is a fascinating molecule with significant potential in drug discovery, particularly in the development of novel anticancer therapies targeting cellular metabolism. Its unique structure, characterized by a fluorinated azetidine ring, provides a valuable scaffold for medicinal chemists. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route with a detailed protocol for the final deprotection step, predicted spectral characteristics, and a summary of its mechanism of action as an SLC6A8 inhibitor. Further research and the publication of experimental data will undoubtedly continue to expand our understanding and the applications of this promising compound.

References

An In-depth Technical Guide to the Stability of the 3-Fluoroazetidine Motif in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability.[1][2][3] Among the myriad of modifications, the use of strained ring systems and fluorination has emerged as a particularly powerful strategy.[4] This guide provides a comprehensive technical overview of the 3-fluoroazetidine motif, a unique structural element that combines the conformational rigidity of a four-membered ring with the potent electronic effects of fluorine. We will delve into the synthesis, conformational implications, and, most critically, the enhanced proteolytic and metabolic stability conferred by this motif. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced building block for the creation of next-generation peptide therapeutics.

Introduction: The Rationale for Fluorinated Azetidines in Peptide Scaffolds

Peptide therapeutics offer high specificity and potency but are often hampered by rapid degradation by proteases in the gastrointestinal tract and bloodstream.[5][6][7] This vulnerability necessitates strategies to shield the peptide backbone from enzymatic cleavage. The incorporation of unnatural amino acids that introduce steric hindrance or alter the electronic nature of the peptide bond is a proven approach to enhance stability.[2][3]

The azetidine ring, a four-membered heterocycle, is considered a "privileged scaffold" in drug discovery. Its strained nature imparts significant conformational rigidity upon a peptide chain, which can pre-organize the peptide into a bioactive conformation and reduce its susceptibility to proteases by limiting the flexibility required for enzyme binding.[8][9]

Fluorination is another key strategy in medicinal chemistry, known to enhance metabolic stability, binding affinity, and membrane permeability.[4][10] The highly electronegative fluorine atom can create strong C-F bonds, shield adjacent sites from metabolic attack, and modulate the local electronic environment.[10][11]

The 3-fluoroazetidine motif synergistically combines these advantages. It acts as a rigid, fluorinated proline analogue, offering a powerful tool to fine-tune the stability and pharmacological properties of peptides.[12]

Synthesis of 3-Fluoroazetidine-Containing Peptides

The successful incorporation of a 3-fluoroazetidine-3-carboxylic acid residue into a peptide sequence relies on robust synthetic methodologies, typically involving solid-phase peptide synthesis (SPPS).

Synthesis of the Monomer Building Block

The key precursor, typically an N-protected (e.g., Fmoc or Boc) this compound, is the starting point. These building blocks are commercially available or can be synthesized through specialized organic chemistry routes. The synthesis often involves multi-step sequences starting from azetidin-3-one derivatives.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation into a peptide chain follows standard SPPS protocols. The general cycle of deprotection, coupling, and washing is employed.[13]

Diagram: SPPS Workflow for 3-Fluoroazetidine Incorporation

SPPS_Workflow Resin Resin Support Attach 1. Attach C-terminal Amino Acid Resin->Attach Deprotect1 2. Fmoc Deprotection (e.g., Piperidine) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple_AA 3. Couple Next Amino Acid (e.g., HBTU/DIEA) Wash1->Couple_AA Wash2 Wash Couple_AA->Wash2 Couple_Aze 4. Couple Fmoc-3-fluoro- azetidine-3-carboxylic acid (e.g., HATU/DIEA) Wash2->Couple_Aze Wash3 Wash Couple_Aze->Wash3 Repeat 5. Repeat Steps 2-3 for remaining AAs Wash3->Repeat Cleave 6. Cleave from Resin & Global Deprotection (e.g., TFA Cocktail) Repeat->Cleave Purify 7. Purify Peptide (RP-HPLC) Cleave->Purify

Caption: Standard SPPS cycle adapted for incorporating the 3-fluoroazetidine motif.

Causality Behind Experimental Choices:

  • Protecting Groups: The choice between Boc and Fmoc strategies depends on the overall synthetic plan and the desired orthogonality for side-chain deprotection.[13] The Fmoc strategy is often preferred for its milder deprotection conditions.[13]

  • Coupling Reagents: Stronger coupling reagents like HATU may be required for the hindered 3-fluoroazetidine monomer to ensure efficient amide bond formation. The choice of reagent is critical to avoid racemization and other side reactions.

  • Cleavage: A cleavage cocktail containing scavengers (e.g., triisopropylsilane, water) is essential to prevent side reactions with sensitive residues like Tryptophan or Methionine during the final TFA-mediated deprotection step.[14]

Conformational Effects of the 3-Fluoroazetidine Motif

The structural rigidity of the azetidine ring significantly constrains the peptide backbone's torsional angles (phi, φ, and psi, ψ). This pre-organization can lock the peptide into a specific secondary structure, such as a β-turn, which is often crucial for receptor binding.[8][9]

The fluorine atom adds another layer of control. Its strong electron-withdrawing nature can influence the puckering of the azetidine ring and the cis/trans isomerization of the preceding peptide bond, similar to the effects seen with fluorinated prolines.[4] This can lead to a higher population of a specific conformer, reducing the entropic penalty upon binding to a target.

Diagram: Conformational Constraint by 3-Fluoroazetidine

Conformational_Constraint cluster_0 Flexible Peptide cluster_1 Rigidified Peptide with 3-Fluoroazetidine a1 Conformer A a2 Conformer B a1->a2 a3 Conformer C a2->a3 b1 Preferred Conformer (e.g., β-turn) Flexible High Conformational Entropy Rigid Low Conformational Entropy (Pre-organized for binding)

Caption: The motif reduces conformational freedom, stabilizing a preferred structure.

Enhanced Proteolytic and Metabolic Stability

The primary advantage of the 3-fluoroazetidine motif is its ability to confer remarkable resistance to enzymatic degradation. This stability enhancement is multifactorial.

Resistance to Proteolytic Cleavage

Proteases recognize and bind to specific peptide sequences in particular conformations.[1][7] The 3-fluoroazetidine motif disrupts this recognition process in several ways:

  • Steric Hindrance: The rigid, non-natural ring structure can physically block the protease's active site, preventing the peptide from docking correctly for cleavage.

  • Conformational Rigidity: By locking the peptide backbone, the motif prevents the conformational adjustments often required for the peptide to fit into the enzyme's active site.[2]

  • Electronic Effects: The electronegative fluorine atom can alter the charge distribution around the adjacent peptide bonds, making them less susceptible to nucleophilic attack by the catalytic residues of proteases (e.g., the serine hydroxyl in serine proteases).[11]

Studies have shown that incorporating fluorinated amino acids or azetidine rings can significantly improve stability against various proteases, including pepsin, trypsin, and chymotrypsin.[8][9][15][16] While the effect is not always predictable and depends on the specific enzyme and substitution position, the 3-fluoroazetidine motif is a robust starting point for stability engineering.[1][15]

Metabolic Stability in Biological Matrices

Beyond resistance to specific proteases, peptides must also survive degradation by a host of enzymes in biological fluids like plasma and in metabolic organs like the liver.[5][17] In vitro assays are crucial for evaluating this broader metabolic stability.

Commonly Used In Vitro Stability Assays:

  • Human Plasma Stability: The peptide is incubated in human plasma, and the amount of intact peptide is measured over time, typically by LC-MS. This assay assesses susceptibility to blood-borne peptidases.[6]

  • Liver Microsomal Stability: Incubation with liver microsomes evaluates the peptide's susceptibility to cytochrome P450 (CYP) enzymes and other phase I metabolic enzymes.[17]

  • Liver S9 Fraction Stability: The S9 fraction contains both microsomal and cytosolic enzymes, providing a more comprehensive picture of hepatic metabolism, including both phase I and phase II (conjugation) pathways.[5]

The 3-fluoroazetidine motif is expected to show enhanced stability in these assays due to the robust C-F bond and the overall steric and electronic shielding it provides.

Table 1: Hypothetical Comparative Stability Data

Peptide SequenceModificationHalf-Life in Human Plasma (t½, hours)Half-Life in Liver S9 (t½, hours)
Ac-Ala-Gly -Ala-NH₂None (Control)0.50.2
Ac-Ala-Aze -Ala-NH₂Azetidine-3-COOH84
Ac-Ala-3F-Aze -Ala-NH₂3-Fluoroazetidine-3-COOH> 24> 12

This table presents illustrative data based on established principles of peptide stabilization. Actual values are sequence- and context-dependent.

Experimental Protocols

Protocol: Peptide Synthesis using SPPS
  • Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once.

  • Washing: Wash the resin sequentially with DMF (x3), isopropanol (x2), and DMF (x3).

  • Amino Acid Coupling: Add the Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF. Agitate for 1-2 hours. For the 3-fluoroazetidine monomer, extend coupling time to 4 hours or double couple.

  • Washing: Repeat the washing sequence from step 3.

  • Repeat: Continue the deprotection-coupling-wash cycle until the full peptide sequence is assembled.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 3 hours.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass and purity by LC-MS and analytical HPLC.

Protocol: Human Plasma Stability Assay
  • Preparation: Pre-warm human plasma and a stock solution of the test peptide (in a minimal amount of DMSO or aqueous buffer) to 37°C.

  • Incubation: Spike the peptide stock solution into the plasma to a final concentration of 1-5 µM.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a 3-fold excess of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the remaining percentage of the intact parent peptide relative to the internal standard.

  • Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) using a one-phase decay model.[6][18]

Diagram: Plasma Stability Assay Workflow

Stability_Assay_Workflow Start 1. Spike Peptide into 37°C Plasma Incubate 2. Incubate at 37°C Start->Incubate Sample 3. Aliquot at Time Points (0, 15, 30, 60 min...) Incubate->Sample Quench 4. Quench with Cold Acetonitrile + Int. Std. Sample->Quench Centrifuge 5. Centrifuge to Pellet Proteins Quench->Centrifuge Analyze 6. Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate 7. Calculate Half-Life (t½) Analyze->Calculate

Caption: A streamlined workflow for determining peptide half-life in human plasma.

Conclusion and Future Outlook

The 3-fluoroazetidine motif is a powerful, dual-action tool for peptide drug development. It simultaneously imposes beneficial conformational constraints and provides a robust shield against enzymatic degradation. By leveraging this building block, researchers can significantly enhance the drug-like properties of peptide leads, improving their in vivo half-life and potentially their oral bioavailability. The continued development of synthetic routes to novel substituted azetidines and a deeper understanding of their precise influence on peptide-protease interactions will further solidify their role in creating the next generation of stable, potent, and effective peptide therapeutics.

References

Methodological & Application

Applications of 3-Fluoroazetidine-3-Carboxylic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Tool for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is relentless. Among the emerging classes of building blocks, fluorinated azetidines have garnered significant attention. This guide focuses on a particularly valuable derivative: 3-fluoroazetidine-3-carboxylic acid. Its strategic incorporation into small molecules and peptides offers a powerful approach to modulate conformation, enhance metabolic stability, and fine-tune key drug-like properties.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide in-depth insights into the causality behind experimental choices, offering a framework for the rational application of this unique building block.

Part 1: The Rationale for Fluorination in a Strained Ring System

The combination of a fluorine atom and a four-membered azetidine ring creates a unique chemical entity with distinct stereoelectronic properties. Understanding these properties is crucial for its effective application.

  • Metabolic Stability: A primary driver for the use of this compound is as a bioisosteric replacement for 3-hydroxyazetidine-3-carboxylic acid. The hydroxyl group in the latter can be a site of metabolic modification or can render containing amides susceptible to degradation via a reverse aldol-type ring opening, especially at physiological or basic pH.[1][2] The chemically robust C-F bond is not susceptible to this degradation pathway, thereby significantly enhancing the metabolic stability of the parent molecule.[1]

  • Conformational Constraint: Like its parent, azetidine-2-carboxylic acid, and its five-membered cousin, proline, this compound introduces a significant conformational constraint on the molecular backbone when incorporated into peptides or small molecules. This rigidity can be advantageous in locking a molecule into a bioactive conformation, thereby increasing potency and selectivity for its target. The gauche effect, an orbital interaction involving the fluorine atom, can further influence the puckering of the azetidine ring, providing a tool to fine-tune the three-dimensional structure.[3]

  • Modulation of Physicochemical Properties: The introduction of a highly electronegative fluorine atom can have a profound impact on the local electronic environment. This can influence the pKa of the neighboring carboxylic acid and the basicity of the ring nitrogen, which in turn can affect properties such as solubility, lipophilicity (LogP), and hydrogen bonding capacity. These modifications are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Below is a workflow illustrating the strategic decision-making process for employing this compound in a drug discovery program.

G cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Synthesis & Incorporation cluster_3 Evaluation & Optimization a Lead compound with 3-hydroxyazetidine shows metabolic instability c Incorporate this compound a->c Isosteric replacement b Need for conformational constraint to improve potency/selectivity b->c Conformational mimicry d Synthesize N-Boc-3-fluoroazetidine- 3-carboxylic acid c->d e Incorporate into lead scaffold (e.g., via SPPS or solution phase) d->e f Assess metabolic stability (microsomes, plasma) e->f g Determine potency & selectivity (in vitro assays) e->g h Characterize physicochemical properties (pKa, LogP) e->h i Confirm conformation (NMR, X-ray crystallography) e->i

Caption: Strategic workflow for utilizing this compound.

Part 2: Synthesis of the Key Building Block: N-Boc-3-fluoroazetidine-3-carboxylic acid

The most commonly used protected form of this building block for peptide and small molecule synthesis is N-Boc-3-fluoroazetidine-3-carboxylic acid. While several synthetic routes have been reported, a common strategy involves the construction of a 3-fluoro-3-hydroxymethylazetidine precursor, followed by oxidation.[4][5][6]

Protocol 1: Synthesis of N-Boc-3-fluoroazetidine-3-carboxylic acid

This protocol is a composite based on reported synthetic strategies and is intended for experienced synthetic organic chemists. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-Diphenylmethyl-3-fluoro-3-hydroxymethylazetidine

This initial step involves the bromofluorination of a protected allylamine, followed by cyclization.[4][5]

  • Starting Material: N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine.

  • Bromofluorination: The starting material is treated with a bromofluorinating agent (e.g., N-Bromosuccinimide in the presence of a fluoride source like Olah's reagent) in an appropriate solvent like dichloromethane (DCM) at low temperature (-78 °C to 0 °C).

  • Reduction and Cyclization: The resulting intermediate is then subjected to reduction of the imine (e.g., with sodium borohydride) and subsequent base-mediated cyclization to form the azetidine ring.

  • Deprotection: The 4-methoxybenzyl ether protecting group is then cleaved to afford 1-diphenylmethyl-3-fluoro-3-hydroxymethylazetidine.

Step 2: Boc Protection and Deprotection of the Diphenylmethyl Group

  • N-Boc Protection: The secondary amine of the azetidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or in a biphasic system.

  • Hydrogenolysis: The N-diphenylmethyl group is removed via catalytic hydrogenolysis (e.g., using palladium on carbon (Pd/C) under a hydrogen atmosphere). This yields N-Boc-3-fluoro-3-hydroxymethylazetidine.

Step 3: Oxidation to the Carboxylic Acid

  • Oxidation Conditions: The primary alcohol is oxidized to the carboxylic acid. A common and effective method is using a ruthenium-based oxidation system, such as RuCl₃ with NaIO₄ as the terminal oxidant, in a solvent system like acetonitrile/water/carbon tetrachloride.

  • Work-up and Purification: After the reaction is complete, a standard aqueous work-up is performed. The crude product is then purified by silica gel column chromatography to yield N-Boc-3-fluoroazetidine-3-carboxylic acid as a white solid.

Part 3: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

N-Boc-3-fluoroazetidine-3-carboxylic acid is well-suited for standard solid-phase peptide synthesis (SPPS) protocols. The following is a general protocol for its incorporation using Fmoc-based chemistry, assuming the use of a rink amide resin for a C-terminal amide peptide.

Protocol 2: SPPS Incorporation of N-Boc-3-fluoroazetidine-3-carboxylic acid

Materials:

  • Rink amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • N-Boc-3-fluoroazetidine-3-carboxylic acid

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the rink amide resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and byproducts.

  • Coupling of N-Boc-3-fluoroazetidine-3-carboxylic acid:

    • In a separate vial, pre-activate N-Boc-3-fluoroazetidine-3-carboxylic acid (3-5 equivalents relative to resin loading) with HBTU/HOBt (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress can be monitored using a Kaiser test (note: this test will be negative for the secondary amine of the azetidine).

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (if applicable).

  • Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase HPLC.

G start Start with Fmoc-protected resin-bound peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 activation Pre-activate N-Boc-3-fluoroazetidine- 3-carboxylic acid with HBTU/HOBt/DIPEA wash1->activation coupling Couple to resin-bound peptide wash1->coupling activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test (optional, will be negative) wash2->kaiser next_aa Couple next Fmoc-amino acid wash2->next_aa kaiser->next_aa

Caption: SPPS cycle for incorporating this compound.

Part 4: Impact on Physicochemical Properties and Conformational Effects

The introduction of this compound can significantly alter the properties of a molecule. While specific data for this building block is not always readily available in a comparative format, we can infer its effects based on studies of related fluorinated proline analogs.

Table 1: Predicted Impact on Physicochemical Properties
PropertyProline3-HydroxyazetidineThis compoundRationale
Lipophilicity (cLogP) LowLowerHigher than hydroxy, similar to or slightly higher than prolineThe hydroxyl group increases polarity. Fluorine is more lipophilic than hydroxyl, and its impact relative to hydrogen depends on the overall molecular context.
pKa (Carboxylic Acid) ~1.99Likely similar to prolineLower (~1.5-1.8)The electron-withdrawing effect of the fluorine atom will increase the acidity of the carboxylic acid.
pKa (Ring Nitrogen) ~10.6Likely similar to prolineLower (~8.5-9.5)The inductive effect of the fluorine atom will decrease the basicity of the azetidine nitrogen.
Metabolic Stability Generally stableProne to ring opening/oxidationHighThe C-F bond is highly resistant to metabolic cleavage.[1]
Conformational Insights from NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational effects of incorporating this compound into a peptide. Key parameters to analyze include:

  • Chemical Shifts: Changes in the chemical shifts of backbone and side-chain protons and carbons upon substitution can indicate changes in the local electronic environment and conformation.

  • Nuclear Overhauser Effect (NOE): The presence or absence of specific NOEs can provide distance constraints, revealing through-space proximity of atoms and defining the peptide's three-dimensional structure.

  • J-Couplings: Three-bond J-couplings (e.g., ³J(HN,Hα)) can provide information about dihedral angles, which are critical for defining the backbone conformation.

In general, the replacement of a proline residue with an azetidine-containing amino acid can lead to a more flexible peptide backbone, though still significantly constrained compared to a non-cyclic residue.[7] The specific conformational preferences will be highly dependent on the surrounding amino acid sequence.

Part 5: Case Studies in Medicinal Chemistry

The utility of this compound and its derivatives is best illustrated through its application in drug discovery programs.

Case Study 1: Stable Peptide Scaffolds for Cancer Therapy

  • Challenge: Peptides containing 3-hydroxyazetidine carboxylic acid (3-OH-Aze) are often unstable at physiological pH, limiting their therapeutic potential.[1][2]

  • Solution: Researchers synthesized 3-fluoro-Aze amino acids as stable isosteres of 3-OH-Aze. These fluorinated analogs were successfully incorporated into peptides and demonstrated significantly improved stability to hydrolysis and ring fragmentation over a wide pH range.[1]

  • Outcome: A derivative, trans,trans-2,4-dihydroxy-3-fluoroazetidine, was identified as an iminosugar that inhibited the growth of pancreatic cancer cells with a potency similar to the established chemotherapeutic agent, gemcitabine.[2] This study highlights the dual benefit of enhanced stability and potent biological activity.

Case Study 2: Scaffolds for Novel Antibacterials

  • Application: The azetidine-3-carboxylic acid scaffold has been used as a core component in the design of novel fluoroquinolone derivatives.

  • Rationale: By attaching the azetidine moiety to the C-7 position of the fluoroquinolone core, researchers explored new chemical space to overcome bacterial resistance and enhance antibacterial activity. While this specific example does not use the 3-fluoro derivative, it demonstrates the utility of the azetidine-3-carboxylic acid core in generating diverse libraries of bioactive compounds. The principles could be extended to the 3-fluoro analog to further modulate properties.

Case Study 3: Patent Landscape - A Glimpse into Broader Applications

A review of recent patent literature reveals the growing interest in 3-fluoroazetidine derivatives across various therapeutic areas. These scaffolds are being incorporated into molecules targeting:

  • Dipeptidyl Peptidase IV (DPP-IV) inhibitors: For the treatment of type 2 diabetes.

  • Cannabinoid receptor modulators: For pain, inflammation, and neurological disorders.

  • Beta-lactamase inhibitors: To be used in combination with beta-lactam antibiotics to combat bacterial resistance.

The frequent appearance of this scaffold in the patent literature underscores its value to medicinal chemists in the pharmaceutical industry for generating novel intellectual property and developing next-generation therapeutics.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in modern medicinal chemistry. Its ability to confer metabolic stability, introduce conformational constraints, and modulate physicochemical properties makes it an attractive tool for lead optimization and the design of novel drug candidates. The synthetic accessibility of its protected forms and its compatibility with standard synthetic methodologies, such as SPPS, ensure its continued and expanding application in drug discovery. As our understanding of the subtle interplay between fluorine stereoelectronics and molecular conformation grows, we can anticipate the development of even more sophisticated applications for this powerful scaffold, leading to the creation of safer and more effective medicines.

References

Application Notes and Protocols: Utilizing 3-Fluoroazetidine-3-carboxylic Acid as a Peptide Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of non-canonical amino acids into peptides has emerged as a powerful tool for modulating their pharmacological profiles. Among these, 3-fluoroazetidine-3-carboxylic acid stands out as a particularly compelling building block. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its incorporation into synthetic peptides.

The unique structure of this compound, featuring a strained four-membered azetidine ring functionalized with a fluorine atom at the C3 position, offers a dual advantage. The azetidine ring, as a proline analogue, introduces significant conformational constraints on the peptide backbone, influencing secondary structure and receptor binding affinity.[1] Simultaneously, the fluorine atom, with its high electronegativity and small van der Waals radius, imparts beneficial physicochemical properties. These include enhanced metabolic stability, improved cell permeability, and the potential for novel binding interactions with biological targets.[2][3] This strategic fluorination can significantly enhance the drug-like properties of peptide therapeutics.[2][4]

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for the successful application of this novel building block.

Physicochemical and Conformational Impact

The introduction of this compound into a peptide sequence instigates predictable and advantageous changes to its structure and function. Understanding these is key to its rational application.

The Power of Fluorine in Peptide Engineering

Fluorine's unique properties are central to its value in medicinal chemistry.[2][5] Its incorporation can lead to:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes.[5][6] This can significantly prolong the in vivo half-life of a peptide therapeutic.[4][7]

  • Conformational Control: The highly polar C-F bond can engage in favorable electrostatic interactions with adjacent functional groups, such as amide bonds.[5] This allows for precise control over the local conformation of the peptide backbone, which is critical for optimizing binding to target proteins.[5][8]

  • Enhanced Binding Affinity: Fluorine can participate in non-covalent interactions, including hydrogen bonds and multipolar interactions, with protein targets, potentially increasing binding affinity and potency.

  • Improved Pharmacokinetics: The increased lipophilicity imparted by fluorine can enhance a peptide's ability to cross cellular membranes, improving its bioavailability and distribution.[2]

The Azetidine Ring: A Proline Mimic with a Twist

The four-membered azetidine ring is a conformationally restricted analogue of proline.[1] Its incorporation into a peptide chain:

  • Induces Kinks and Turns: Similar to proline, the azetidine ring restricts the available phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of specific secondary structures like β-turns.

  • Stabilizes Desired Conformations: The inherent rigidity of the ring system reduces the conformational entropy of the peptide, which can lead to a more pre-organized state for receptor binding, thereby improving affinity.

The combination of the rigid azetidine scaffold with the stereoelectronic effects of the fluorine atom provides a powerful tool for "tailoring" peptides with precise three-dimensional shapes and enhanced pharmacological properties.[5]

Protocols for Peptide Synthesis

The successful incorporation of Fmoc-3-fluoroazetidine-3-carboxylic acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of its sterically hindered nature.[9][10] The following protocols are optimized for efficient coupling.

Workflow for SPPS Incorporation of Fmoc-Aze(3-F)-OH

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 3. DMF Wash Fmoc_Deprotection->Wash1 Coupling 4. Coupling (Fmoc-Aze(3-F)-OH + Activator) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Capping 6. Capping (Optional) (Acetic Anhydride) Wash2->Capping Next_Cycle Repeat Steps 2-6 for next amino acid Wash2->Next_Cycle if capping is skipped and not final residue Cleavage 7. Final Cleavage & Deprotection Wash2->Cleavage if final residue Capping->Next_Cycle if not final residue Capping->Cleavage if final residue Next_Cycle->Fmoc_Deprotection Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Automated SPPS cycle for incorporating Fmoc-3-fluoroazetidine-3-carboxylic acid.

Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for use with an automated microwave peptide synthesizer. Microwave energy can help overcome the steric hindrance associated with this amino acid, driving the reaction to completion more efficiently.[9]

Materials and Reagents:

  • Fmoc-L-3-fluoroazetidine-3-carboxylic acid

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Recommended: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) for difficult couplings[11][12]

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and dibenzofulvene adducts.

  • Amino Acid Preparation: In a separate vial, pre-activate the Fmoc-3-fluoroazetidine-3-carboxylic acid (4 equivalents relative to resin loading). Dissolve the amino acid, an activating agent (e.g., HATU, 3.95 eq.), and DIPEA (8 eq.) in DMF.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Perform the coupling reaction. For sterically hindered residues like this, a double coupling is highly recommended to ensure maximum efficiency.[11]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Recommended Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassKey Advantages
HATU/HBTU Uronium/Aminium SaltHigh efficiency, rapid activation. Excellent for sterically hindered amino acids.[11][13]
COMU Uronium SaltHigh solubility and reactivity; considered safer than HBTU/HATU.[12]
DIC/Oxyma Carbodiimide/AdditiveCost-effective, low racemization. Good general-purpose reagent.[12]
PyBOP Phosphonium SaltEffective for hindered couplings, though can be less efficient than HATU.
Protocol 2: Manual SPPS

For laboratories without automated synthesizers, manual synthesis is a viable alternative.

Step-by-Step Methodology:

  • Perform resin swelling and Fmoc deprotection as described in Protocol 1 in a fritted reaction vessel.

  • After deprotection and washing, add the pre-activated amino acid solution (prepared as in Protocol 1, Step 4) to the resin.

  • Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step (double coupling).

  • After a negative Kaiser test, wash the resin thoroughly with DMF.

  • Proceed with capping (optional) and the subsequent cycles as needed.

  • Perform final cleavage and purification as described in Protocol 1.

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound make it a valuable tool for addressing common challenges in peptide drug development.

Enhancing Metabolic Stability

A primary hurdle for peptide therapeutics is their rapid degradation by proteases in the body.[6] The C-F bond is highly resistant to enzymatic cleavage, effectively "shielding" the peptide from metabolic degradation at the site of incorporation.[4][5]

Metabolic_Stability cluster_0 Native Peptide cluster_1 Modified Peptide Native ...-Ala-Pro-Gly-... Site of Proteolytic Cleavage Degradation Degradation Products Native->Degradation Modified ...-Ala-Aze(3-F)-Gly-... Blocked Cleavage Site StablePeptide Intact, Active Peptide Modified->StablePeptide Protease Protease Protease->Native:f1 Attacks Protease->Modified:f1 Attack Blocked by Fluorine

Caption: Fluorine shields the peptide backbone from proteolytic degradation.

Conformational Control for Improved Potency

The biological activity of a peptide is dictated by its three-dimensional structure. By introducing the rigid this compound building block, researchers can stabilize a peptide's conformation into one that is optimal for binding to its biological target. This pre-organization can significantly enhance potency and selectivity.[5][8] For example, its incorporation can favor a specific turn structure required for interaction with a receptor's binding pocket, leading to a more potent therapeutic effect.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low Coupling Efficiency Steric hindrance of the azetidine ring.Perform a double coupling. Use a more powerful coupling reagent like HATU or COMU.[11][12] Consider microwave-assisted synthesis.[9]
Peptide Aggregation Formation of intermolecular hydrogen bonds.Switch to a more solvating resin or solvent. Incorporate backbone-protecting groups in other parts of the sequence.[13]
Incomplete Deprotection Aggregation hindering access of piperidine.Increase deprotection time. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a stronger, non-nucleophilic base.[14]
Side Reactions during Cleavage Cationic species reacting with sensitive residues.Ensure proper scavengers (e.g., TIS, water) are used in the TFA cleavage cocktail.[14]

Conclusion

This compound is a powerful and versatile building block for peptide synthesis. Its ability to confer both conformational rigidity and enhanced metabolic stability makes it an invaluable tool for the modern peptide chemist. By leveraging the unique stereoelectronic properties of the fluorine atom and the structural constraints of the azetidine ring, researchers can design and synthesize novel peptide therapeutics with significantly improved pharmacological profiles. The protocols and insights provided in this guide are intended to facilitate the successful application of this innovative amino acid in a wide range of research and drug discovery endeavors.

References

Application Notes and Protocols for the Incorporation of 3-Fluoroazetidine-3-carboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking New Frontiers in Peptide Therapeutics with 3-Fluoroazetidine-3-carboxylic Acid

The incorporation of non-natural amino acids into peptides is a transformative strategy in medicinal chemistry, enabling the fine-tuning of pharmacological properties to enhance therapeutic potential. Among these, this compound (Aze(3-F)) stands out as a unique building block. Its rigid, four-membered ring structure imparts significant conformational constraints on the peptide backbone, while the fluorine atom at the C3 position introduces beneficial electronic properties.

The strategic introduction of Aze(3-F) can lead to peptides with:

  • Enhanced proteolytic stability: The sterically hindered and conformationally restricted nature of the azetidine ring can shield adjacent peptide bonds from enzymatic degradation.

  • Modulated receptor affinity and selectivity: The constrained dihedral angles imposed by the azetidine ring can lock the peptide into a bioactive conformation, leading to improved binding to its target.

  • Improved pharmacokinetic profiles: The increased lipophilicity and metabolic stability conferred by the fluorinated azetidine moiety can enhance cell permeability and prolong in vivo half-life.

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS), empowering researchers to explore the full potential of this novel building block in their drug discovery endeavors.

Part 1: Synthesis of the Fmoc-Protected Building Block

The successful incorporation of this compound into peptides via Fmoc-based SPPS first requires the synthesis of the N-terminally protected building block, Fmoc-3-fluoroazetidine-3-carboxylic acid . A general and efficient method for this synthesis is outlined below.

Protocol 1: Synthesis of Fmoc-3-fluoroazetidine-3-carboxylic acid

This protocol is adapted from standard procedures for the Fmoc protection of amino acids.

Materials:

  • This compound hydrochloride

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • 1,4-Dioxane

  • Water (deionized)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve this compound hydrochloride (1 equivalent) in a mixture of 1,4-dioxane and water.

  • Basification: Cool the solution in an ice bath and add sodium carbonate (2.5 equivalents) portion-wise while stirring. Ensure the pH of the solution is basic.

  • Fmoc Protection: Add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in 1,4-dioxane dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Add water to the reaction mixture and wash with diethyl ether to remove unreacted Fmoc-Cl/Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product into dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (silica gel, using a gradient of methanol in dichloromethane) to obtain pure Fmoc-3-fluoroazetidine-3-carboxylic acid as a white solid.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocols

The Fmoc/tBu strategy is the most widely adopted method for SPPS and is well-suited for the incorporation of this compound. The following protocols provide a detailed workflow for manual SPPS.

Workflow for Fmoc-SPPS of a Peptide Containing Aze(3-F)

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Repeat for each amino acid Coupling Couple Fmoc-Aze(3-F)-OH (or other Fmoc-AA-OH) Wash1->Coupling Repeat for each amino acid Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Precipitation Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze (MS, HPLC) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 2: Manual Fmoc-SPPS of a Peptide Incorporating Aze(3-F)

This protocol outlines a single coupling cycle. Repeat these steps for each amino acid in your sequence.

Materials:

  • Fmoc-protected amino acids (including Fmoc-3-fluoroazetidine-3-carboxylic acid)

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HATU, HCTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling:

    • Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).

  • Coupling of Fmoc-3-fluoroazetidine-3-carboxylic acid:

    • Pre-activation: In a separate vial, dissolve Fmoc-3-fluoroazetidine-3-carboxylic acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 3-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-4 hours at room temperature. Due to the sterically hindered nature of Aze(3-F), a longer coupling time is recommended.

    • Monitoring: After the coupling, take a small sample of the resin and perform a Kaiser test. A negative test (yellow color) indicates complete coupling.

    • Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid.

  • Washing:

    • After complete coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Part 3: Key Considerations and Optimization

The successful incorporation of a sterically hindered, non-natural amino acid like this compound requires careful consideration of several experimental parameters.

Choice of Coupling Reagents

Due to the steric hindrance of the Cα-tetrasubstituted azetidine ring, standard carbodiimide coupling reagents (e.g., DCC, DIC) may result in low coupling efficiencies.[1] More potent coupling reagents are highly recommended.

Coupling ReagentClassKey Advantages
HATU Uronium/Aminium SaltHighly efficient, fast reaction rates, low racemization. Excellent for hindered amino acids.[2]
HCTU Uronium/Aminium SaltSimilar to HBTU but often more effective. Cost-effective alternative to HATU.
PyAOP Phosphonium SaltVery effective for coupling N-methyl and other hindered amino acids.[2]
COMU Uronium/Aminium SaltHigh coupling efficiency comparable to HATU, with improved safety and solubility profile.[3]

Expert Tip: For particularly difficult couplings involving Aze(3-F), HATU or PyAOP are often the reagents of choice. Always use an appropriate base like DIPEA or 2,4,6-collidine in conjunction with these reagents.

Reaction Conditions
  • Equivalents of Reagents: Using a 3- to 5-fold excess of the Fmoc-amino acid, coupling reagent, and base is recommended to drive the reaction to completion.

  • Reaction Time: Standard coupling times of 1-2 hours may be insufficient. Extend the coupling time to 4 hours or even overnight for Aze(3-F).

  • Double Coupling: Proactively performing a double coupling for the Aze(3-F) residue can significantly improve the yield of the desired full-length peptide and is often a worthwhile investment of time and reagents.[1]

  • Microwave-Assisted SPPS: The use of a microwave peptide synthesizer can dramatically accelerate the coupling of hindered amino acids by providing localized heating, which helps to overcome the activation energy barrier and disrupt peptide aggregation.

Part 4: Cleavage, Deprotection, and Purification

Once the peptide sequence is fully assembled, the final steps are to cleave the peptide from the solid support and remove the side-chain protecting groups, followed by purification and analysis.

Protocol 3: Cleavage and Deprotection

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Phenol (optional, for peptides containing Trp, Met, Tyr, Cys)

  • Thioanisole (optional, for peptides containing Trp, Met, Cys)

  • Cold diethyl ether

Cleavage Cocktail (Reagent K - modified):

  • TFA: 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • TIS: 2.5%

Procedure:

  • Final Fmoc Deprotection: If the N-terminus is to be a free amine, perform a final Fmoc deprotection as described in Protocol 2, step 2.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (-20°C).

  • Peptide Isolation and Washing:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and dissolved protecting groups.

  • Drying: Dry the crude peptide under vacuum.

Protocol 4: Purification and Characterization

Purification by RP-HPLC:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Collect fractions corresponding to the desired peptide peak.

  • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Characterization by Mass Spectrometry:

  • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. The observed molecular weight should match the calculated molecular weight of the desired peptide.

  • Assess the purity of the final product by analytical RP-HPLC.

Part 5: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling of Aze(3-F) (Positive Kaiser Test) - Steric Hindrance: The primary challenge with Aze(3-F).- Insufficient Reagent Excess: Not enough activated amino acid to drive the reaction.- Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the N-terminus.- Switch to a more potent coupling reagent: Use HATU, HCTU, or PyAOP.[1]- Increase reagent excess: Use 5 equivalents of Fmoc-Aze(3-F)-OH and coupling reagents.- Perform a double coupling: This is highly recommended for Aze(3-F).[1]- Extend coupling time: Allow the reaction to proceed for 4 hours or overnight.- Use microwave synthesis: To disrupt aggregation and accelerate coupling.- Change solvent: Use NMP instead of DMF, or add chaotropic salts (e.g., LiCl) to the coupling mixture.
Low Yield of Final Peptide - Incomplete coupling at one or more steps: Leads to truncated sequences (deletion sequences).- Premature peptide cleavage: Loss of peptide from the resin during synthesis.- Side reactions during cleavage: Modification of sensitive amino acids.- Optimize coupling for all hindered residues: Use the strategies mentioned above.- Ensure appropriate resin choice: Use a more acid-stable linker if premature cleavage is suspected.- Use an appropriate cleavage cocktail: Include scavengers like TIS, phenol, and thioanisole to protect sensitive residues.
Presence of Deletion Sequences in Mass Spectrum - Incomplete coupling of a specific amino acid. - Identify the problematic residue: Analyze the mass of the deletion sequence.- Re-synthesize the peptide: Implement optimized coupling conditions (double coupling, longer time, better reagent) for the identified difficult coupling step.

Conclusion

The incorporation of this compound offers a powerful tool for modulating the properties of peptides for therapeutic applications. While its sterically hindered nature presents synthetic challenges, these can be effectively overcome through the judicious selection of potent coupling reagents, optimization of reaction conditions, and the implementation of robust SPPS protocols. By following the detailed guidelines and troubleshooting advice provided in this document, researchers can confidently incorporate this valuable non-natural amino acid into their peptide sequences, paving the way for the development of next-generation peptide-based drugs with enhanced stability, potency, and pharmacokinetic profiles.

References

Application Notes & Protocols: 3-Fluoroazetidine-3-carboxylic Acid in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Fluorinated Four-Membered Ring

In the landscape of modern medicinal chemistry, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Non-canonical amino acids and rigid scaffolds are critical tools in this endeavor, allowing for the fine-tuning of molecular properties beyond what is offered by nature's toolkit. Among these, 3-fluoroazetidine-3-carboxylic acid has emerged as a uniquely powerful building block.[1][2] This guide provides an in-depth exploration of its properties, synthesis, and strategic application in both peptide and small molecule drug discovery.

The value of this scaffold lies in the convergence of two potent medicinal chemistry strategies: the conformational constraints of the azetidine ring and the profound electronic effects of the fluorine atom.[3] The four-membered azetidine ring serves as a rigid, conformationally restricted analog of proline, one of the most important amino acids for defining the secondary structure of peptides and proteins.[4] The strategic placement of a fluorine atom at the C3 position further modulates the molecule's properties in several key ways:

  • Electronic Modulation: The strongly electron-withdrawing fluorine atom significantly impacts the acidity (pKa) of both the carboxylic acid and the azetidine nitrogen.[1][3]

  • Conformational Control: Fluorine substitution influences the puckering of the azetidine ring, offering a distinct conformational preference compared to proline or unsubstituted azetidine.[1]

  • Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block sites of oxidative metabolism, thereby enhancing the metabolic stability and half-life of a drug candidate.[5]

  • Enhanced Stability: Unlike 3-hydroxyazetidine amides, which are prone to degradation via reverse aldol opening, 3-fluoroazetidine amides are chemically robust, making them superior building blocks for stable peptides.[6][7]

This document will serve as a practical guide for researchers, providing not only the theoretical basis for these effects but also detailed protocols for the synthesis and incorporation of this versatile building block.

PART 1: Physicochemical and Conformational Profile

The decision to incorporate this compound into a lead compound is driven by its ability to predictably alter molecular properties. Understanding these effects is the first step in its rational application.

Electronic Effects: A Tale of Two pKa's

The introduction of a fluorine atom alpha to both the carboxylic acid and the ring nitrogen has a profound inductive effect.

  • Carboxylic Acid Acidity: The fluorine atom stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid (lowering its pKa) compared to its non-fluorinated counterpart.[1] This can be crucial for modulating interactions with biological targets, such as forming stronger salt bridges with arginine or lysine residues.

  • Amine Basicity: Conversely, the electron-withdrawing nature of fluorine decreases the electron density on the azetidine nitrogen, making it less basic (lowering the pKa of its conjugate acid). This modulation can be exploited to reduce off-target effects associated with highly basic amines or to fine-tune a molecule's overall charge state at physiological pH, impacting its solubility, permeability, and cell penetration.[3]

Conformational Constraints: Beyond Proline

While azetidine-2-carboxylic acid is considered a lower homolog of proline, peptides containing it are generally more flexible.[4] The substitution at the 3-position in our subject molecule introduces a new set of conformational biases. The gauche effect between the C-F bond and the C-N or C-C bonds of the ring influences the preferred ring pucker, leading to distinct spatial arrangements of substituents compared to proline. This allows medicinal chemists to explore new regions of pharmacophore space, potentially leading to improved binding affinity or selectivity.

Start Start: Fmoc-AA-Wang Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple Next Fmoc-AA (HBTU/HOBt or HATU) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Subsequent Residues Wash2->Repeat Repeat->Fmoc_Deprotection Continue Chain Boc_Coupling Special Step: Couple Boc-3-F-Aze-COOH (e.g., HATU/DIPEA) Repeat->Boc_Coupling Insert F-Aze Wash3 Wash (DMF) Boc_Coupling->Wash3 Wash3->Repeat Continue with Fmoc-AAs Boc_Deprotection Final Cleavage & Global Deprotection (e.g., TFA Cocktail) Wash3->Boc_Deprotection End of Sequence End Purify Peptide (HPLC) Boc_Deprotection->End

References

Synthetic Routes for 3-Fluoroazetidine Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3-Fluoroazetidines in Medicinal Chemistry

The azetidine scaffold has emerged as a privileged motif in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and pKa modulation. The strategic introduction of a fluorine atom at the 3-position of the azetidine ring further enhances these properties, making 3-fluoroazetidine derivatives highly sought-after building blocks for novel therapeutics. The unique conformational constraints of the azetidine ring, combined with the potent electronic effects of fluorine, offer a powerful tool for medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth overview of the most effective and commonly employed synthetic routes to access these valuable compounds, complete with detailed protocols and mechanistic insights to aid researchers in their drug development endeavors.

Strategic Approaches to the Synthesis of 3-Fluoroazetidine Derivatives

The synthesis of 3-fluoroazetidine derivatives can be broadly categorized into three main strategies: nucleophilic fluorination of 3-hydroxyazetidine precursors, electrophilic fluorination of azetidine enolates, and multi-step syntheses involving ring-closing or ring-opening strategies. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and scalability requirements.

Nucleophilic Deoxofluorination of 3-Hydroxyazetidines: The Workhorse Approach

The most direct and widely adopted method for the synthesis of 3-fluoroazetidines is the nucleophilic deoxofluorination of readily available 3-hydroxyazetidine precursors. This transformation is typically achieved using sulfur-based fluorinating reagents, with Diethylaminosulfur Trifluoride (DAST) and its more stable analogues, such as Deoxo-Fluor®, and the more recently developed PyFluor, being the most prominent.

Mechanism of Deoxofluorination:

The reaction proceeds via an initial activation of the hydroxyl group by the fluorinating reagent to form a good leaving group. In the case of DAST, the alcohol attacks the sulfur atom, leading to the formation of an alkoxysulfurane intermediate. Subsequent intramolecular or intermolecular nucleophilic attack by the fluoride ion, with concomitant displacement of the leaving group, affords the desired fluoroazetidine. The reaction typically proceeds with inversion of stereochemistry, consistent with an S(_N)2 mechanism.[2]

Diagram: General Mechanism of Deoxofluorination with DAST

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant1 R-OH (3-Hydroxyazetidine derivative) Intermediate1 [R-O-S(F₂)NEt₂]⁺ H⁻ Reactant1->Intermediate1 Nucleophilic attack on S Reactant2 Et₂NSF₃ (DAST) Reactant2->Intermediate1 Intermediate2 R-O-S(F)NEt₂ Intermediate1->Intermediate2 Elimination of HF Product1 R-F (3-Fluoroazetidine derivative) Intermediate2->Product1 Sₙ2 attack by F⁻ Product2 Et₂NS(O)F Intermediate2->Product2 Product3 HF Intermediate2->Product3

Caption: General mechanism of alcohol deoxofluorination using DAST.

Comparative Analysis of Common Deoxofluorinating Reagents:

ReagentKey AdvantagesKey Disadvantages
DAST Readily available, broad substrate scope.[3][4]Thermally unstable, can decompose explosively.[5][6] Reactions can be complicated by elimination byproducts.[3]
Deoxo-Fluor® More thermally stable than DAST.[7]More expensive than DAST.
PyFluor High thermal stability, low cost, minimal elimination byproducts, tolerant of air and moisture.[5][6][8]Requires a strong base (e.g., DBU).

Protocol 1: Synthesis of N-Boc-3-fluoroazetidine using DAST

This protocol details the synthesis of N-Boc-3-fluoroazetidine from the corresponding 3-hydroxy precursor using DAST.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add DAST (1.1 - 1.5 eq) dropwise to the cooled solution via a dropping funnel. Maintain the temperature below -70 °C during the addition.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution. Caution: Quenching can be exothermic and may release HF gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford N-Boc-3-fluoroazetidine as a pure product.

Expected Outcome:

  • Yield: 60-80%

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹⁹F NMR spectrum will show a characteristic signal for the fluorine atom.

Protocol 2: Synthesis of N-Boc-3-fluoroazetidine using PyFluor

This protocol provides a safer and often more selective alternative to DAST for the synthesis of N-Boc-3-fluoroazetidine.[5][6][8]

Materials:

  • N-Boc-3-hydroxyazetidine

  • PyFluor (2-pyridinesulfonyl fluoride)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and PyFluor (1.1-1.5 eq) in anhydrous toluene.

  • Addition of Base: Add DBU (2.0 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the conversion if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield pure N-Boc-3-fluoroazetidine.

Expected Outcome:

  • Yield: 70-90%

  • Characterization: As per Protocol 1. The higher yield and reduced side products are key advantages of this method.

Electrophilic Fluorination of Azetidine Derivatives

An alternative strategy to nucleophilic fluorination involves the use of an electrophilic fluorine source. This approach typically requires the generation of a nucleophilic carbon center on the azetidine ring, such as an enolate, which then reacts with an electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI).[9]

Mechanism of Electrophilic Fluorination:

The reaction is initiated by the deprotonation of an α-carbonyl group on the azetidine ring to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic fluorine atom of NFSI. The fluorine is transferred to the α-carbon, and the sulfonimide anion is liberated as a leaving group.

Diagram: Electrophilic Fluorination of an Azetidine Derivative

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant1 Azetidine-3-one derivative Intermediate1 Azetidine enolate Reactant1->Intermediate1 Deprotonation Reactant2 Base (e.g., LiHMDS) Reactant2->Intermediate1 Reactant3 NFSI Product1 3-Fluoro-3-ketoazetidine derivative Reactant3->Product1 Intermediate1->Product1 Nucleophilic attack on F Product2 [PhSO₂]₂N⁻ Intermediate1->Product2

Caption: General scheme for electrophilic fluorination of an azetidin-3-one.

Protocol 3: Electrophilic Fluorination using NFSI (Illustrative)

While less common for the direct synthesis of 3-fluoroazetidine, this protocol illustrates the general principle for a related substrate. A patent describes a similar transformation on a different azetidine derivative.[10]

Materials:

  • N-Boc-azetidin-3-one

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Add a solution of LiHMDS (1.1 eq) in THF dropwise, and stir the mixture at -78 °C for 30-60 minutes to form the lithium enolate.

  • Fluorination: To the cold enolate solution, add a solution of NFSI (1.2 eq) in THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.

  • Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the 3-fluoro-3-ketoazetidine product.

Expected Outcome:

  • Yield: Moderate to good, depending on the substrate.

  • Characterization: The product would be characterized by standard spectroscopic methods. The resulting ketone can be further reduced to the corresponding alcohol if desired.

Ring-Opening and Ring-Closing Strategies

While less direct for the synthesis of the parent 3-fluoroazetidine, ring-opening of strained heterocycles like aziridines or ring-closing of acyclic precursors can be powerful methods for accessing specific 3-fluoroazetidine derivatives.

Ring-Opening of Aziridines:

The nucleophilic ring-opening of activated aziridines with a fluoride source can provide access to γ-fluoroamines, which can be precursors to 3-fluoroazetidines. This approach often requires careful control of regioselectivity.[11]

Ring-Closing of Acyclic Precursors:

Multi-step syntheses starting from acyclic precursors offer high flexibility for introducing various substituents. A representative example involves the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a valuable building block. The key steps include bromofluorination of an allylic amine, followed by intramolecular cyclization.[12]

Applications in Drug Discovery

3-Fluoroazetidine derivatives have been incorporated into a variety of biologically active molecules, demonstrating their value in medicinal chemistry. They can serve as bioisosteres for other functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets. Examples of their applications include their use in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV) and as components of neuropsychiatric drug candidates.[1][13] The continued development of efficient and scalable synthetic routes to these valuable building blocks will undoubtedly accelerate their application in the discovery of new and improved medicines.

References

use of 3-fluoroazetidine-3-carboxylic acid to modulate peptide conformation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Modulating Peptide Conformation with 3-Fluoroazetidine-3-Carboxylic Acid

Introduction: The Conformation-Function Imperative in Peptide Therapeutics

The biological activity of a peptide is inextricably linked to its three-dimensional structure. A peptide's ability to bind its target receptor with high affinity and specificity is governed by the precise spatial arrangement of its functional groups, a conformation it must adopt from a flexible ensemble of states. However, native peptides often suffer from conformational flexibility and susceptibility to proteolytic degradation, severely limiting their therapeutic potential.

The strategic incorporation of non-natural, conformationally constrained amino acids is a cornerstone of modern peptidomimetic design.[1] Among these, fluorinated amino acids have emerged as exceptionally powerful tools. The unique stereoelectronic properties of fluorine—its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor and engage in favorable dipole-dipole interactions—can be leveraged to pre-organize a peptide into a bioactive conformation.[2][3]

This guide focuses on This compound (3-F-Aze) , a rigidified, cyclic β-amino acid. The four-membered azetidine ring, a constrained analog of proline, introduces a significant local geometric constraint on the peptide backbone.[4] The addition of a fluorine atom at the Cα-position (C3 of the ring) provides a powerful second layer of control, leveraging potent gauche and hyperconjugation effects to dictate ring pucker and further restrict torsional freedom.[2][5] Unlike its hydroxy-Aze counterpart, 3-F-Aze is stable against the reverse aldol cleavage that can plague hydroxy-containing cyclic amino acids, making it a robust building block for peptide synthesis.[4][6][7]

Herein, we provide detailed protocols and expert insights for the incorporation of 3-F-Aze into peptides via Solid-Phase Peptide Synthesis (SPPS), and for the subsequent analysis of the peptide's conformational and stability enhancements.

The 3-F-Aze Advantage: A Dual-Action Conformational Lock

The power of 3-F-Aze lies in its ability to act as a "conformational lock" through two primary mechanisms:

  • Ring Rigidity: The inherent strain of the four-membered azetidine ring severely limits the range of accessible backbone dihedral angles (φ, ψ) in its vicinity, much like the more common proline residue. This reduces the entropic penalty of receptor binding by pre-paying the cost of conformational ordering.

  • Stereoelectronic Fluorine Effects: The highly electronegative fluorine atom exerts a profound influence on the azetidine ring's pucker. The polar C-F bond tends to align itself in a predictable gauche orientation relative to the vicinal nitrogen atom, creating a highly favored, low-energy conformation.[2] This predictable puckering translates into a reliable and reproducible influence on the local peptide secondary structure, often nucleating turns or stabilizing helical motifs.[5]

The result is a peptide with a more defined, stable, and predictable three-dimensional structure, which can lead to significant improvements in key therapeutic properties.

cluster_0 Peptide Backbone cluster_1 Resultant Properties P1 ...-NH-CH(R)-CO- Aze 3-F-Aze Residue (Conformational Lock) P1->Aze Rigidifies Backbone (φ, ψ) P2 -CO-CH(R')-NH-... Aze->P2 Prop1 Defined 3D Structure Aze->Prop1 Prop2 Increased Stability (Thermal & Proteolytic) Prop1->Prop2 Prop3 Enhanced Receptor Binding Affinity Prop1->Prop3 SPPS_Workflow start Start with Peptide-Resin deprotect 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotect wash1 2. DMF Wash deprotect->wash1 couple 3. Couple Fmoc-3-F-Aze-OH (HATU/DIEA in DMF) wash1->couple kaiser 4. Monitor Coupling (Kaiser Test) couple->kaiser wash2 5. DMF Wash kaiser->wash2 Test Negative (Complete) recouple Recouple kaiser->recouple Test Positive (Incomplete) next_aa Couple Next Amino Acid wash2->next_aa recouple->kaiser Proteolysis_Workflow cluster_0 Time Course Sampling start Prepare Peptide Solution (in Assay Buffer) add_enzyme Add Protease Solution (e.g., Trypsin) start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate t0 t = 0 min incubate->t0 t_x t = x min t_y t = y min t_z t = z min quench Quench Aliquot (e.g., with TFA) t_z->quench analyze Analyze by RP-HPLC (Quantify Peak Area) quench->analyze calculate Plot % Remaining vs. Time Calculate Half-Life (t½) analyze->calculate

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Peptide Science

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the development of peptides with enhanced therapeutic properties. Among these, fluorinated amino acids have emerged as a particularly powerful tool for medicinal chemists and drug developers.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the structure, stability, and biological activity of a peptide.[3][4]

By replacing hydrogen with fluorine, researchers can modulate a peptide's lipophilicity, metabolic stability, and conformational preferences.[5] For instance, the introduction of a trifluoromethyl group can significantly enhance a peptide's resistance to enzymatic degradation by proteases, thereby extending its in vivo half-life.[6] This is a critical factor in the development of peptide-based therapeutics, as it can lead to improved dosing regimens and patient compliance.[6] Furthermore, fluorination can stabilize specific secondary structures, such as α-helices and β-sheets, which can in turn enhance binding affinity and specificity for biological targets.[1][7]

This guide provides a comprehensive overview of the solid-phase peptide synthesis (SPPS) of peptides containing fluorinated amino acids. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven protocols to navigate the unique challenges and opportunities presented by these powerful building blocks.

Challenges in the SPPS of Fluorinated Peptides

While the benefits of incorporating fluorinated amino acids are significant, their unique electronic properties can present challenges during SPPS. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amino group, potentially leading to slower and less efficient coupling reactions.[2] This can result in deletion sequences and lower overall yields. Additionally, some fluorinated amino acids may promote peptide aggregation on the solid support, further complicating the synthesis.[8][9]

Key challenges include:

  • Slower Coupling Kinetics: The reduced reactivity of the N-terminal amine of a growing peptide chain after the addition of a fluorinated amino acid can necessitate longer coupling times or more potent coupling reagents.[2]

  • Peptide Aggregation: The increased hydrophobicity imparted by some fluorinated side chains can lead to on-resin aggregation, hindering reagent access and leading to incomplete reactions.[8][9]

  • Aspartimide Formation: For sequences containing aspartic acid, the use of standard piperidine for Fmoc deprotection can lead to the formation of aspartimide, a deleterious side reaction. This can be exacerbated by the steric hindrance of adjacent fluorinated residues.[10][11]

  • Incomplete Deprotection: In some cases, the steric bulk of fluorinated side chains may hinder the complete removal of the Fmoc protecting group, leading to truncated sequences.

Overcoming these challenges requires careful optimization of the SPPS protocol, including the choice of coupling reagents, deprotection conditions, and the potential use of aggregation-disrupting agents.

Optimized Protocols for SPPS of Fluorinated Peptides

The following protocols have been designed to address the specific challenges of synthesizing peptides containing fluorinated amino acids using Fmoc/tBu chemistry.

Experimental Workflow Overview

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (1st AA) Resin->Deprotection1 DMF Coupling1 Coupling (1st AA) Deprotection1->Coupling1 20% Piperidine/DMF Wash1 Washing Coupling1->Wash1 Fmoc-AA-OH, Coupling Reagent, Base Deprotection2 Fmoc Deprotection (F-AA) Wash1->Deprotection2 DMF Coupling2 Coupling (Fluorinated AA) Deprotection2->Coupling2 20% Piperidine/DMF Wash2 Washing Coupling2->Wash2 Fmoc-F-AA-OH, Optimized Coupling Elongation Chain Elongation (Repeat Cycles) Wash2->Elongation DMF FinalDeprotection Final Fmoc Deprotection Elongation->FinalDeprotection Repeat Deprotection/Coupling Cleavage Cleavage & Deprotection FinalDeprotection->Cleavage 20% Piperidine/DMF Purification Purification & Analysis Cleavage->Purification TFA Cocktail

Caption: General workflow for solid-phase synthesis of a fluorinated peptide.

Detailed Step-by-Step Methodology

This protocol outlines the manual synthesis of a generic tripeptide containing a fluorinated amino acid (F-AA).

  • Resin Preparation:

    • Place 100 mg of Rink Amide resin (~0.5 mmol/g substitution) in a fritted syringe.

    • Swell the resin in dimethylformamide (DMF) for 30 minutes.

    • Drain the DMF.

  • First Amino Acid Coupling:

    • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, then add a fresh 2 mL portion and agitate for 10-15 minutes.[12] Drain and wash the resin thoroughly with DMF (5 x 2 mL).

    • Coupling: In a separate vial, dissolve 4 equivalents of the first Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF. Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) and vortex for 1 minute. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3 x 2 mL). Perform a Kaiser test to confirm complete coupling.

  • Incorporation of the Fluorinated Amino Acid:

    • Fmoc Deprotection: Repeat the deprotection step as described above.

    • Coupling: The choice of coupling reagent is critical here. For many fluorinated amino acids, stronger coupling reagents are recommended.[13]

      • Option A (Standard): Use the same HBTU/DIPEA activation as in the previous step, but extend the coupling time to 2-4 hours.

      • Option B (Enhanced): Utilize HATU (3.9 equivalents) as the coupling reagent with DIPEA (8 equivalents). HATU is often more effective for sterically hindered or electron-deficient amino acids.[13]

    • Monitoring: After the extended coupling time, perform a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling (double coupling) may be necessary.

  • Final Amino Acid Coupling and Deprotection:

    • Repeat the Fmoc deprotection and coupling steps for the final amino acid.

    • Perform a final Fmoc deprotection to expose the N-terminal amine.

  • Cleavage and Global Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Incomplete Coupling of F-AA (Positive Kaiser Test) Reduced nucleophilicity of the N-terminus; Steric hindrance from the fluorinated side chain.1. Extend Coupling Time: Increase the reaction time to 4-6 hours. 2. Use a Stronger Coupling Reagent: Switch from HBTU to HATU or COMU.[14] 3. Double Couple: After the initial coupling, drain and wash the resin, then add a fresh solution of activated fluorinated amino acid.[15]
Peptide Aggregation Increased hydrophobicity of the peptide chain.1. Solvent Change: Switch from DMF to N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.[16] 2. Aggregation Disrupting Additives: Incorporate 1-hydroxy-7-azabenzotriazole (HOAt) in the coupling step. 3. Use of HFIP: Perform a wash with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to disrupt secondary structures.[8]
Aspartimide Formation (for Asp-containing peptides) Piperidine-catalyzed cyclization.1. Modified Deprotection Cocktail: Use 20% piperidine with 0.1 M HOBt in DMF. 2. Use of DBU: Employ a deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF for faster deprotection.[12]
Low Cleavage Yield Incomplete cleavage from the resin.1. Extend Cleavage Time: Increase the cleavage time to 4 hours. 2. Optimize Cleavage Cocktail: Ensure appropriate scavengers are used based on the peptide sequence (e.g., TIS for Trp).

Data Presentation: Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical parameter for the successful incorporation of fluorinated amino acids. The following table provides a comparative overview of commonly used reagents for coupling sterically hindered or electron-deficient amino acids.

Coupling Reagent Class Typical Reaction Time Coupling Efficiency (Yield) Risk of Epimerization Key Considerations
HATU Aminium Salt20 - 45 min> 99.5%Very Low[13]Highly effective for hindered amino acids; preferred for fluorinated residues.[13]
HBTU Aminium Salt30 - 60 min98 - 99.5%Low to Moderate[13]A good general-purpose coupling reagent, may require longer coupling times for F-AAs.[13]
DIC/HOBt Carbodiimide60 - 120 min95 - 98%Low[13]Cost-effective, but generally slower and less potent than aminium or phosphonium salt reagents.[13][14]
PyBOP Phosphonium Salt30 - 60 min98 - 99%Low[13]A robust alternative to aminium salts with a low propensity for racemization.[13]

Disclaimer: The quantitative data presented is extrapolated from studies on sterically hindered and "difficult" peptide sequences, as direct comparative data for all fluorinated amino acids is not available in a single source. Actual results may vary depending on the specific peptide sequence and reaction conditions.

Applications of Fluorinated Peptides

The unique properties conferred by fluorination have led to the application of fluorinated peptides in various fields, particularly in drug discovery and biomaterial science.

  • Enhanced Proteolytic Stability: A major application of fluorinated amino acids is to increase the resistance of peptides to degradation by proteases.[6][17] However, the effect is not always predictable and depends on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination.[1][18]

  • Modulation of Bioactivity: The incorporation of fluorinated amino acids can alter the conformation of a peptide, leading to enhanced or modified biological activity.[6] For example, fluorination can influence the binding affinity of a peptide for its receptor.

  • ¹⁹F NMR Probes: The fluorine atom serves as an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[7][19] The absence of a natural fluorine background in biological systems allows for the sensitive detection and monitoring of fluorinated peptides in complex environments, such as in cell uptake and degradation studies.[7]

  • Biomaterials: Fluorinated peptides can self-assemble into unique nanostructures, such as fibrils and hydrogels, with applications in drug delivery and tissue engineering.

Analytical Characterization of Fluorinated Peptides

The successful synthesis and purification of a fluorinated peptide must be confirmed by appropriate analytical techniques.

Analytical_Workflow Crude_Peptide Crude Peptide RP_HPLC RP-HPLC Crude_Peptide->RP_HPLC Purity Assessment & Purification Mass_Spec Mass Spectrometry RP_HPLC->Mass_Spec Identity Confirmation NMR 19F NMR Mass_Spec->NMR Fluorine Incorporation Confirmation Purified_Peptide Purified Peptide NMR->Purified_Peptide Final Characterized Product

Caption: Analytical workflow for the characterization of a synthesized fluorinated peptide.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude peptide and for purification.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the fluorinated amino acid.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides direct evidence of fluorine incorporation and can be used to assess the chemical environment of the fluorine atoms within the peptide structure.[19]

Conclusion

The incorporation of fluorinated amino acids into peptides offers a powerful strategy for enhancing their therapeutic potential. While the synthesis of these modified peptides presents unique challenges, a thorough understanding of the underlying chemistry and the application of optimized protocols can lead to successful outcomes. The detailed application notes and protocols provided in this guide are intended to equip researchers with the knowledge and tools necessary to harness the "fluorine advantage" in their peptide-based drug discovery and development efforts.

References

Application Notes and Protocols: 3-Fluoroazetidine-3-carboxylic Acid as a Versatile Tool for Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-canonical amino acids into peptides and proteins is a cornerstone of modern chemical biology and drug discovery. 3-Fluoroazetidine-3-carboxylic acid (3F-Aze-3-COOH) has emerged as a powerful building block, offering a unique combination of conformational constraint and enhanced chemical stability. As a fluorinated proline analogue, it addresses the inherent instability of related hydroxy-azetidine systems while providing a rigid scaffold that can profoundly influence peptide secondary structure and proteolytic resistance. This guide provides an in-depth exploration of 3F-Aze-3-COOH, detailing its scientific rationale, applications in peptide engineering and PET imaging, and comprehensive, field-proven protocols for its use.

The Scientific Imperative for a Stable, Constrained Proline Analogue

Proline's unique cyclic structure imparts significant conformational rigidity to peptide backbones, making it a critical residue in protein folding and function.[1] Consequently, proline analogues are highly sought after for modulating peptide structure and activity. Azetidine-2-carboxylic acid (A2C), a four-membered ring homologue, has been used to study proteotoxic stress but its mis-incorporation can be detrimental.[2][3][4]

A more subtle modification, 3-hydroxyazetidine-3-carboxylic acid (3-OH-Aze), offers interesting stereochemistry but suffers from a critical flaw: amides formed from 3-OH-Aze are unstable above pH 8, undergoing a reverse aldol reaction that leads to cleavage.[5][6][7] This instability severely limits its utility in biological systems.

This compound was engineered to overcome this limitation. The substitution of the hydroxyl group with a fluorine atom, which are isosteric, achieves two critical goals:

  • Blocks Degradation: The highly stable C-F bond is not susceptible to the reverse aldol cleavage, rendering peptides containing 3F-Aze-3-COOH stable across a wide pH range.[5][6]

  • Imparts Favorable Properties: The electronegative fluorine atom modulates the electronic properties of the azetidine ring, influencing pKa, lipophilicity, and metabolic stability, which are key parameters in drug design.[8][9]

The strained four-membered ring restricts the peptide backbone more than proline's five-membered ring, offering a powerful tool to enforce specific secondary structures, such as turns, and to enhance resistance to enzymatic degradation.

G cluster_pro Proline (Pyrrolidine Ring) cluster_oh_aze 3-Hydroxyazetidine-3-COOH cluster_f_aze 3-Fluoroazetidine-3-COOH Pro Proline (Stable) Pro_img OH_Aze_img Pro_img->OH_Aze_img Ring Contraction & Hydroxylation OH_Aze 3-OH-Aze (Unstable in Peptides) F_Aze_img OH_Aze_img->F_Aze_img F replaces OH to block reverse aldol cleavage F_Aze 3F-Aze-3-COOH (Stable Analogue)

Caption: Comparison of Proline, 3-OH-Aze, and the stabilized 3F-Aze-3-COOH.

Application Note I: Enhancing Peptide Stability and Structural Integrity

The primary application of 3F-Aze-3-COOH is the rational design of peptides with superior biophysical and pharmacological properties. By replacing proline residues with 3F-Aze-3-COOH, researchers can fine-tune peptide conformation, improve stability, and potentially enhance biological activity.

Causality Behind a More Stable Peptide
  • Proteolytic Resistance: The constrained azetidine ring can sterically hinder the approach of proteases, significantly increasing the peptide's half-life in biological fluids. The unnatural stereochemistry at the α-carbon further reduces susceptibility to enzymatic cleavage.

  • Conformational Locking: The rigid four-membered ring reduces the number of accessible backbone conformations. This pre-organization can lock the peptide into its bioactive conformation, reducing the entropic penalty of binding to its target and potentially increasing affinity. Studies incorporating the related azetidine-2-carboxylic acid have shown it can perturb normal peptide secondary structure, highlighting the conformational power of this scaffold.[10][11]

Data Summary: Predicted Impact of Proline → 3F-Aze-3-COOH Substitution

The following table summarizes the expected changes in the biophysical properties of a model peptide upon substitution of a key proline residue with 3F-Aze-3-COOH.

PropertyModel Peptide (with Proline)Modified Peptide (with 3F-Aze)Rationale for Change
Melting Temp (Tₘ) 55 °C> 65 °CIncreased rigidity and defined secondary structure lead to higher thermal stability.
Serum Half-Life 15 min> 60 minSteric hindrance from the azetidine ring reduces susceptibility to proteases.
Receptor Binding (Kₐ) 1.0 x 10⁷ M⁻¹5.0 x 10⁷ M⁻¹Pre-organization into a bioactive conformation can enhance binding affinity.
Secondary Structure Random Coil / Polyproline II HelixDefined β-turnThe constrained ring acts as a potent turn-inducer.
Protocol 1: Incorporation of 3F-Aze-3-COOH via Fmoc SPPS

This protocol outlines the incorporation of N-terminally protected Boc-3-fluoroazetidine-3-carboxylic acid into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) techniques.[12][13]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Boc-3-fluoroazetidine-3-carboxylic acid

  • Standard Fmoc-protected amino acids

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Methodology:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF twice (5 min, then 15 min). Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Activation: In a separate vial, dissolve Boc-3-fluoroazetidine-3-carboxylic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5 minutes. Causality: HBTU, an aminium-based coupling reagent, efficiently creates the activated ester of the carboxylic acid, minimizing side reactions. DIPEA is a non-nucleophilic base essential for this activation and for neutralizing the protonated amine on the resin.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours. Insight: The strained and sterically hindered nature of the azetidine ring can slow coupling kinetics compared to standard amino acids. A longer coupling time is recommended.

  • Coupling Confirmation: Perform a Kaiser test. A negative result (beads remain yellow) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-5 for each subsequent Fmoc-amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (if applicable).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. Note: The Boc group on the 3F-Aze-3-COOH will also be removed during this step.

  • Peptide Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm identity via mass spectrometry.

Caption: SPPS workflow for incorporating 3F-Aze-3-COOH into a peptide chain.

Application Note II: A Novel Scaffold for ¹⁸F PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that requires molecules labeled with a positron-emitting isotope, such as Fluorine-18.[14][15] The 109.8-minute half-life of ¹⁸F is ideal for multi-step radiosynthesis and imaging studies.[14] Labeled amino acids are of particular interest for imaging tumors, which often exhibit upregulated amino acid transport to fuel their high metabolic rate.[16]

Given its structure, 3-[¹⁸F]fluoroazetidine-3-carboxylic acid is a compelling candidate for a novel PET tracer. Its stability and resemblance to proline suggest it may be recognized and transported into cells by systems like the L-type amino acid transporter (LAT1), providing a potential mechanism for tumor imaging.

Protocol 2: Proposed Radiosynthesis of 3-[¹⁸F]Fluoroazetidine-3-carboxylic Acid

This protocol describes a proposed late-stage nucleophilic radiofluorination to produce the ¹⁸F-labeled tracer. It is based on well-established methods for ¹⁸F chemistry.[15][17]

Prerequisites: Synthesis of a suitable precursor, such as N-Boc-3-nosyloxy-azetidine-3-carboxylic acid methyl ester*. The nosylate group is an excellent leaving group for nucleophilic substitution.

Materials:

  • Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Precursor: N-Boc-3-nosyloxy-azetidine-3-carboxylic acid methyl ester

  • Anhydrous Acetonitrile (MeCN)

  • HPLC system for purification

  • Sterile water and ethanol for final formulation

Methodology:

  • [¹⁸F]Fluoride Trapping and Drying: Pass the aqueous [¹⁸F]fluoride solution through a QMA (quaternary methylammonium) anion-exchange cartridge to trap the [¹⁸F]F⁻.

  • Elution: Elute the trapped [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/H₂O.

  • Azeotropic Drying: Heat the vessel under a stream of nitrogen to remove the water azeotropically. This step is critical for activating the fluoride for nucleophilic attack. Causality: The K₂₂₂ cryptand chelates the potassium ion, creating a "naked" and highly reactive fluoride anion required for efficient substitution.

  • Radiolabeling Reaction: Dissolve the nosylate precursor in anhydrous MeCN and add it to the dried [¹⁸F]KF-K₂₂₂ complex. Seal the vessel and heat at 80-110 °C for 10-15 minutes.

  • Hydrolysis: After cooling, add aqueous HCl and heat to hydrolyze the methyl ester and remove the Boc protecting group, yielding the final tracer.

  • Purification: Neutralize the reaction mixture and purify the 3-[¹⁸F]fluoroazetidine-3-carboxylic acid using semi-preparative reverse-phase HPLC.

  • Formulation: Collect the product fraction, remove the HPLC solvent under vacuum, and formulate the final product in sterile saline with a small percentage of ethanol for injection.

  • Quality Control: Verify radiochemical purity (>99%), chemical identity, and specific activity before use.

G cluster_prep [18F]Fluoride Preparation cluster_synth Radiosynthesis cluster_qc Purification & QC Cyclotron Cyclotron ([18F]F- in H2O) Trap Trap on QMA Cartridge Cyclotron->Trap Elute Elute with K222/K2CO3 Trap->Elute Dry Azeotropic Drying Elute->Dry Precursor Add Nosylate Precursor in MeCN Dry->Precursor React Heat 100 °C, 15 min (Nucleophilic Substitution) Precursor->React Hydrolyze Acid Hydrolysis (Deprotection) React->Hydrolyze HPLC Semi-Prep HPLC Purification Hydrolyze->HPLC Formulate Formulation in Saline HPLC->Formulate QC Quality Control Formulate->QC Final Final Tracer for PET QC->Final

Caption: Proposed workflow for the automated radiosynthesis of 3-[¹⁸F]F-Aze-3-COOH.

Application Note III: Biophysical Characterization of Modified Peptides

It is essential to empirically validate the structural and stability changes hypothesized in Application Note I. A suite of biophysical techniques can provide a comprehensive picture of how 3F-Aze-3-COOH incorporation affects a peptide.[18][19]

Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD)

CD spectroscopy is a rapid, non-destructive technique for assessing the secondary structure of peptides in solution.[20]

Methodology:

  • Sample Preparation: Prepare peptide solutions (original and modified) at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range for Far-UV analysis (typically 190-260 nm). Use a quartz cuvette with a 1 mm path length.

  • Data Acquisition: Record the CD spectrum for the buffer alone (baseline) and then for each peptide sample. Average at least three scans for a good signal-to-noise ratio.

  • Data Processing: Subtract the baseline spectrum from each peptide spectrum. Convert the data from millidegrees (mdeg) to Mean Residue Ellipticity (MRE).

  • Interpretation: Analyze the resulting spectra. An α-helix is characterized by distinct minima around 222 nm and 208 nm. A β-sheet shows a minimum around 218 nm. A defined β-turn or constrained structure induced by 3F-Aze-3-COOH may show a unique spectral signature different from the more flexible proline-containing peptide.

Protocol 4: Assessing Thermal Stability (CD Melt)

This protocol uses the CD signal at a specific wavelength to monitor the unfolding of a peptide as a function of temperature, allowing for the determination of its melting temperature (Tₘ).

Methodology:

  • Instrument Setup: Use a CD spectrometer equipped with a Peltier temperature controller. Set the instrument to monitor the CD signal at a single wavelength where the largest change upon unfolding is expected (e.g., 222 nm for an α-helical peptide).

  • Thermal Ramp: Program a thermal ramp from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled rate (e.g., 1 °C/minute).

  • Data Acquisition: Continuously record the CD signal as the temperature increases.

  • Data Analysis: Plot the CD signal versus temperature. The resulting curve will show a sigmoidal transition from the folded to the unfolded state. Fit the data to a Boltzmann equation to determine the midpoint of this transition, which is the Tₘ. A higher Tₘ for the 3F-Aze-3-COOH-containing peptide indicates enhanced thermal stability.

Conclusion and Future Outlook

This compound is a robust and versatile tool for chemical biologists and drug development professionals. Its ability to enforce conformational constraint while overcoming the instability of hydroxylated analogues makes it an invaluable building block for creating peptides with enhanced stability, defined structures, and potentially improved therapeutic profiles. The presence of fluorine also opens exciting new avenues for the development of novel ¹⁸F-labeled PET imaging agents. Future work will likely focus on incorporating this amino acid into complex therapeutic peptides, exploring its use in creating novel enzyme inhibitors, and fully validating its potential as a clinical imaging agent.

References

Application Notes and Protocols for Developing Novel Therapeutics with 3-Fluoroazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Building Block for Enhanced Therapeutic Design

In the landscape of modern drug discovery, the strategic incorporation of non-canonical amino acids is a powerful tool for optimizing the pharmacological properties of peptide- and small molecule-based therapeutics. Among these, 3-fluoroazetidine-3-carboxylic acid emerges as a compelling building block, offering a unique combination of conformational constraint and metabolic stability. Its structural rigidity, stemming from the strained four-membered azetidine ring, and the electronic influence of the fluorine atom, make it an attractive proline surrogate. This guide provides an in-depth exploration of the applications and methodologies for leveraging this compound in the development of novel therapeutics. We will delve into the rationale behind its use, detailed protocols for its incorporation into peptides, and methods for characterizing the resulting compounds and their biological activity.

The Rationale: Why this compound?

The utility of this compound in therapeutic design is rooted in its ability to modulate key molecular properties:

  • Conformational Rigidity: The azetidine ring is more conformationally restricted than the five-membered pyrrolidine ring of proline.[1] This rigidity can pre-organize a peptide backbone into a specific conformation, potentially enhancing binding affinity to a biological target.

  • Metabolic Stability: The fluorine atom at the 3-position enhances the metabolic stability of the azetidine ring. It serves as a stable isostere for a hydroxyl group, preventing metabolic oxidation that can occur with 3-hydroxyazetidinecarboxylic acid.[2]

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can influence the local electronic environment, impacting properties like pKa, lipophilicity, and hydrogen bonding capacity. These modifications can improve cell permeability and pharmacokinetic profiles.

  • Proline Mimicry: As a proline mimic, it can be incorporated into peptide sequences to disrupt or stabilize secondary structures like β-turns and polyproline helices, offering a strategy to fine-tune biological activity.[3]

Core Applications in Therapeutic Development

The unique characteristics of this compound open doors to several therapeutic applications:

  • Peptidomimetics: By replacing proline residues, it can enhance the stability and bioavailability of therapeutic peptides, making them more drug-like.

  • Enzyme Inhibitors: The constrained geometry of the azetidine ring can be exploited to design potent and selective enzyme inhibitors.

  • Oncology: Derivatives of fluoroazetidines have shown promise in inhibiting the growth of cancer cells. For instance, a related fluoroazetidine iminosugar has demonstrated significant inhibition of pancreatic cancer cell growth.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3-fluoroazetidine-3-carboxylic acid

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-3-fluoroazetidine-3-carboxylic acid using the widely adopted Fmoc/tBu strategy. The HBTU/HOBt activation method is employed for efficient peptide bond formation.[4]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-3-fluoroazetidine-3-carboxylic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[5]

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF for 2-5 minutes.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (negative result).[6] If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-3-fluoroazetidine-3-carboxylic acid:

    • Follow the same procedure as in step 3, using Fmoc-3-fluoroazetidine-3-carboxylic acid. Due to the potential for steric hindrance from the rigid ring, a longer coupling time (2-4 hours) or a double coupling may be necessary.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3-5 times) and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

Diagram of SPPS Workflow:

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotection->Coupling Free N-terminus Wash_DMF Wash (DMF) Coupling->Wash_DMF Wash_DMF->Deprotection Repeat for each AA Wash_DCM Wash (DCM) Wash_DMF->Wash_DCM Final Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Wash_DCM->Cleavage Purification Precipitation & Purification (Ether & HPLC) Cleavage->Purification Characterization_Workflow Crude_Peptide Crude Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Purified_Peptide Purified Peptide Purification->Purified_Peptide MS Mass Spectrometry (ESI-MS or MALDI-TOF) Purified_Peptide->MS NMR NMR Spectroscopy (1D & 2D) Purified_Peptide->NMR MW_Confirmation Molecular Weight Confirmation MS->MW_Confirmation Structure_Confirmation Structural & Conformational Analysis NMR->Structure_Confirmation MTT_Assay_Workflow Seed_Cells Seed PANC-1 Cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Peptide Treat with Peptide (Serial Dilutions) Incubate_24h->Treat_Peptide Incubate_48_72h Incubate 48-72h Treat_Peptide->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability & IC50 Read_Absorbance->Analyze_Data

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoroazetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-fluoroazetidine-3-carboxylic acid. This valuable building block presents unique synthetic challenges due to the inherent strain of the azetidine ring and the electronic properties of the fluorine atom.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, providing troubleshooting advice and answers to frequently asked questions.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound and its protected derivatives.

Problem 1: Low Yields in the Fluorination Step

Symptom: You are experiencing significantly lower than expected yields during the introduction of the fluorine atom to the azetidine ring.

Possible Causes & Solutions:

  • Steric Hindrance: The compact structure of the azetidine ring can sterically hinder the approach of the fluorinating agent.[2]

    • Recommendation: Consider using smaller, more reactive fluorinating agents. While reagents like DAST (diethylaminosulfur trifluoride) are common, exploring alternatives such as XtalFluor-M in combination with a non-nucleophilic base like triethylamine trihydrofluoride might offer improved access to the reaction center.[2]

  • Substrate Reactivity: The electronic nature of your specific substrate, including the choice of protecting groups, can significantly influence the efficiency of the fluorination reaction.

    • Recommendation: If using a hydroxyl-azetidine precursor, ensure complete and efficient activation of the hydroxyl group (e.g., through triflation) before nucleophilic fluorination.[3] Incomplete activation will lead to unreacted starting material.

  • Reaction Conditions: Fluorination reactions are often highly sensitive to temperature and solvent.

    • Recommendation: Meticulously control the reaction temperature. For many fluorination reactions, especially those involving highly reactive reagents, maintaining a low temperature (e.g., -78 °C) is crucial to minimize side reactions.[4] Screen a variety of aprotic solvents (e.g., dichloromethane, THF) to find the optimal medium for your specific fluorinating agent and substrate.

Problem 2: Ring-Opening of the Azetidine Core

Symptom: You are observing the formation of byproducts resulting from the cleavage of the four-membered azetidine ring.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: The strained azetidine ring is susceptible to opening under strongly acidic or basic conditions, or at elevated temperatures.[3][5] This is a known issue, for example, with 3-hydroxyazetidinecarboxylic acid derivatives, which can undergo a retro-aldol reaction.[3][5]

    • Recommendation: Employ milder reaction conditions whenever possible. For instance, when removing protecting groups, opt for methods that avoid strong acids or bases. For Boc deprotection, consider using milder acidic conditions over stronger ones like neat TFA if ring stability is a concern.[6]

  • Nucleophilic Attack: Certain nucleophiles can attack the azetidine ring, leading to its opening.

    • Recommendation: Carefully select your reagents to avoid strong nucleophiles that are not intended for the desired transformation. When performing reactions on substituents of the azetidine ring, ensure the conditions are not conducive to intramolecular or intermolecular nucleophilic attack on the ring itself.

Problem 3: Difficulty in Purification of the Final Product

Symptom: You are struggling to isolate pure this compound from reaction mixtures.

Possible Causes & Solutions:

  • High Polarity and Water Solubility: As an amino acid, the target compound is highly polar and likely water-soluble, making extraction from aqueous media challenging.

    • Recommendation: Utilize ion-exchange chromatography for purification. This technique is well-suited for separating amino acids from neutral or differently charged impurities. Alternatively, consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) to decrease its polarity, facilitating purification by standard silica gel chromatography. The ester can then be hydrolyzed in a subsequent step.[7]

  • Co-elution with Reagent Byproducts: Byproducts from the fluorination or deprotection steps may have similar polarities to the product.

    • Recommendation: If using reagents that generate water-soluble byproducts (e.g., salts from a neutralization step), thorough aqueous washes of the organic layer during workup are crucial. If byproducts are organic, optimizing the chromatographic conditions (e.g., solvent system, gradient) is necessary.

Problem 4: Inefficient Oxidation of the Hydroxymethyl Group

Symptom: When synthesizing the target from a 3-fluoro-3-(hydroxymethyl)azetidine precursor, the oxidation to the carboxylic acid is sluggish or incomplete.

Possible Causes & Solutions:

  • Presence of the Basic Azetidine Nitrogen: The basicity of the azetidine nitrogen can interfere with certain oxidation reactions.[8]

    • Recommendation: Ensure the azetidine nitrogen is protected (e.g., with a Boc group) before attempting the oxidation. This prevents the nitrogen from interfering with the oxidant.[8][9]

  • Choice of Oxidant: Not all oxidizing agents are suitable for this transformation.

    • Recommendation: A two-step oxidation process is often effective. First, oxidize the primary alcohol to an aldehyde using milder reagents like Dess-Martin periodinane or a Swern oxidation. Then, oxidize the aldehyde to the carboxylic acid using reagents like sodium chlorite. Alternatively, a more direct oxidation using reagents like ruthenium(III) chloride with sodium periodate can be employed on the N-protected substrate.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The introduction of the fluorine atom at the C3 position is arguably the most challenging and critical step. The success of this step dictates the overall efficiency of the synthesis. Careful selection of the fluorinating agent and rigorous control of reaction conditions are paramount to achieving good yields and minimizing byproduct formation.[10]

Q2: How does the choice of protecting groups for the nitrogen and carboxylic acid functionalities impact the synthesis?

A2: The choice of protecting groups is crucial for a successful synthetic strategy.

  • Nitrogen Protecting Group: An electron-withdrawing protecting group on the azetidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is highly recommended. It serves two main purposes: it deactivates the nitrogen, preventing it from interfering with subsequent reactions like oxidation, and it can help stabilize the azetidine ring.[8][9]

  • Carboxylic Acid Protecting Group: During certain transformations, it may be necessary to protect the carboxylic acid, typically as an ester (e.g., methyl, ethyl, or benzyl ester).[11] This is particularly important if reagents are used that would react with the acidic proton of the carboxylic acid, such as Grignard reagents or some reducing agents.[12] The choice of ester will depend on the desired deprotection conditions. For example, a benzyl ester can be removed under mild hydrogenolysis conditions.[13]

Q3: What are the stability considerations for this compound and its derivatives?

A3: The presence of the fluorine atom generally enhances the stability of the azetidine ring compared to its 3-hydroxy analogue. The 3-hydroxyazetidine core can be prone to ring-opening via a retro-aldol mechanism, especially under basic conditions (pH > 8).[3][5] The electron-withdrawing nature of the fluorine atom makes the C3 position less susceptible to this type of degradation, rendering 3-fluoroazetidine derivatives more robust and suitable for incorporation into larger molecules like peptides.[3][5] However, the inherent ring strain of the azetidine still requires careful handling and avoidance of harsh reaction conditions.

Q4: What analytical techniques are best suited for monitoring the progress of the synthesis and characterizing the final product?

A4: A combination of spectroscopic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To observe the protons on the azetidine ring and protecting groups.

    • ¹³C NMR: To confirm the presence of the carbonyl carbon (typically in the 160-180 ppm range) and the carbon bearing the fluorine atom.[14]

    • ¹⁹F NMR: This is a crucial technique to confirm the successful incorporation of fluorine into the molecule and to check for the presence of any fluorinated impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the intermediates and the final product, confirming their identity.

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the strong carbonyl (C=O) stretch of the carboxylic acid or ester, typically found between 1650 and 1850 cm⁻¹.[14]

III. Experimental Protocols & Workflows

Workflow: A General Synthetic Approach

The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid often involves a multi-step sequence. A representative pathway is outlined below.[8][9]

G A Protected Azetidine Precursor (e.g., 3-hydroxymethyl derivative) B Fluorination at C3 A->B Fluorinating Agent (e.g., DAST) C N-Protection (if not already present) B->C (Boc)₂O, Base D Oxidation of Side Chain C->D Oxidant (e.g., RuCl₃, NaIO₄) E Final Product (1-Boc-3-fluoroazetidine-3-carboxylic acid) D->E G cluster_0 Without N-Protection cluster_1 With N-Boc Protection A Basic Azetidine Nitrogen B Oxidizing Agent A->B C Side Reactions / Deactivation of Oxidant B->C Interference D Protected (Non-basic) Nitrogen E Oxidizing Agent F Successful Oxidation E->F No Interference

References

Technical Support Center: Optimizing Coupling Reactions with 3-Fluoroazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving 3-fluoroazetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the incorporation of this unique building block into peptides and other molecules.

Introduction

This compound is a valuable building block in medicinal chemistry, offering a constrained, fluorinated proline analogue. The presence of the fluorine atom at the 3-position enhances the stability of the azetidine ring compared to its 3-hydroxy counterpart, preventing the ring-opening side reactions that can occur with 3-hydroxyazetidine-containing amides.[1][2] However, the steric hindrance and electronic effects of the fluorine atom can present unique challenges in achieving high-yielding and pure coupled products.

This guide provides a structured approach to troubleshooting and optimizing your coupling reactions, based on established principles of peptide chemistry and specific considerations for this fluorinated amino acid.

Frequently Asked Questions (FAQs)

Q1: Is the 3-fluoroazetidine ring stable under standard peptide coupling conditions?

A1: Yes. Unlike 3-hydroxyazetidine amides, which can be unstable above pH 8 due to a reverse aldol-type ring opening, amides derived from this compound are stable across a wide range of pH values and are not susceptible to this ring fragmentation.[1][2] This stability is a key advantage of using the fluorinated analogue.

Q2: What protecting group strategy is recommended for this compound in peptide synthesis?

A2: For standard solid-phase or solution-phase peptide synthesis, protection of the azetidine nitrogen is crucial to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used and effective protecting group. N-Boc-3-fluoroazetidine-3-carboxylic acid can be synthesized and used in standard peptide coupling protocols.[3]

Q3: Does the fluorine atom affect the reactivity of the carboxylic acid?

A3: The electron-withdrawing nature of the fluorine atom can slightly increase the acidity of the carboxylic acid proton, but more importantly, it can influence the nucleophilicity of the azetidine nitrogen if unprotected. When the nitrogen is protected (e.g., with Boc), the primary electronic effect to consider is the potential for steric hindrance around the carboxylic acid, which can slow down the coupling reaction.[4][5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the coupling of this compound.

Issue 1: Low or No Product Formation

Low or no yield is the most common issue when working with sterically hindered amino acids.

Possible Causes & Solutions:

  • Insufficiently Reactive Coupling Reagent: Standard carbodiimide reagents like DCC or EDC alone may not be potent enough to overcome the steric hindrance.

    • Solution: Switch to a more powerful uronium/aminium or phosphonium-based coupling reagent. HATU, HBTU, and PyBOP are excellent choices for hindered couplings.[5][6] HATU is often preferred for its rapid kinetics and low racemization rates.[6]

  • Suboptimal Reaction Conditions: Sterically hindered couplings often require more forcing conditions than standard amide bond formations.

    • Solution 1: Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight. Monitor the reaction progress using a suitable analytical method like LC-MS.

    • Solution 2: Increase Temperature: Gently heating the reaction to 40-50 °C can help overcome the activation energy barrier. Use caution, as excessive heat can lead to racemization. Microwave-assisted synthesis can also be a powerful tool for driving difficult couplings to completion.[5]

  • Poor Solubility: The N-protected this compound or the amine component may have poor solubility in the reaction solvent.

    • Solution: Use a more effective solvating solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). For particularly difficult cases, a mixture of solvents such as DCM/DMF or DMF/NMP may improve solubility and reaction efficiency.

Issue 2: Presence of Significant Side Products

The appearance of unexpected peaks in your analytical trace can indicate side reactions.

Possible Causes & Solutions:

  • Racemization: While this compound itself is not chiral at the alpha-carbon, if you are coupling it to a chiral amine, racemization of the amine partner can be a concern, especially with prolonged reaction times or elevated temperatures.

    • Solution: Use a coupling reagent known to suppress racemization, such as HATU or PyAOP, in combination with an additive like 1-hydroxy-7-azabenzotriazole (HOAt).[7] Perform the reaction at 0 °C to room temperature.

  • Guanidinylation of the Amine: If using a uronium/aminium-based coupling reagent like HBTU or HATU in excess, it can react with the free amine of your coupling partner to form a guanidinium byproduct, capping the amine.

    • Solution: Avoid using a large excess of the coupling reagent. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can also minimize this side reaction.[8]

Troubleshooting Flowchart

Troubleshooting_Flowchart start Start: Coupling Reaction with This compound check_yield Low or No Yield? start->check_yield check_purity Significant Side Products? check_yield->check_purity No reagent Use a more potent coupling reagent (e.g., HATU, PyBOP) check_yield->reagent Yes success Successful Coupling check_purity->success No racemization To minimize racemization: - Use HATU or PyAOP with HOAt - Run reaction at 0 °C to RT check_purity->racemization Yes conditions Optimize reaction conditions: - Increase reaction time - Increase temperature (e.g., 40-50 °C) - Consider microwave synthesis reagent->conditions solvent Improve solubility: - Use DMF or NMP - Try a solvent mixture conditions->solvent solvent->check_purity guanidinylation To avoid guanidinylation: - Avoid large excess of uronium reagent - Pre-activate the carboxylic acid racemization->guanidinylation guanidinylation->success

Caption: A flowchart for troubleshooting common issues in coupling reactions.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling in Solution Phase

This protocol is recommended as a starting point for the coupling of N-Boc-3-fluoroazetidine-3-carboxylic acid with a primary or secondary amine.

Materials:

  • N-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)[9]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous DMF

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Pre-activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir at room temperature for 10-15 minutes.

  • Coupling: In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF or DCM.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Coupling in Solution Phase

While less reactive than HATU, the EDC/HOBt system can be effective and is a more economical option. The byproducts are also generally easier to remove.

Materials:

  • N-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous DCM or DMF

  • Saturated aqueous NaHCO₃ solution

  • 1M HCl solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve N-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up:

    • If using DMF, dilute with ethyl acetate. If using DCM, proceed to the next step.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Comparative Data for Coupling Reagents
Coupling ReagentRelative ReactivityCommon AdditivesKey AdvantagesPotential Issues
EDC ModerateHOBt, HOAtWater-soluble byproducts, cost-effective.Can be slow for hindered couplings.
HATU Very HighNone required (contains HOAt moiety)Fast reaction rates, low racemization.[6]Higher cost, potential for guanidinylation.
PyBOP HighNone requiredEffective for hindered couplings, less prone to guanidinylation than uronium salts.Byproducts can be difficult to remove.

Analytical Methods for Reaction Monitoring and Characterization

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the consumption of starting materials and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) and visualize with UV light and/or a potassium permanganate stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring reaction progress, providing information on the conversion of starting materials and the mass of the desired product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural confirmation of the final product.

    • ¹H NMR: Expect to see characteristic shifts for the azetidine ring protons. The protons on the carbons adjacent to the fluorine and nitrogen atoms will be the most informative.

    • ¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom.

    • ¹³C NMR: The carbonyl carbon of the amide will appear in the range of 160-180 ppm.[10] The carbon bearing the fluorine will show a large C-F coupling constant.

Workflow for Optimizing a New Coupling Reaction

Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Purification start Define Coupling Partners: - N-Boc-3-fluoroazetidine-3-carboxylic acid - Amine protocol_select Select Initial Protocol: Start with HATU/DIPEA in DMF at RT start->protocol_select run_reaction Run Small-Scale Reaction (4-6 hours) protocol_select->run_reaction analyze Analyze by LC-MS run_reaction->analyze decision Conversion >80%? analyze->decision optimize_conditions Optimize Conditions: - Increase Time/Temp - Screen Solvents (NMP, DCM/DMF) decision->optimize_conditions No scale_up Scale-up Reaction with Optimized Conditions decision->scale_up Yes change_reagent Change Coupling Reagent: - Try PyBOP - Consider Acyl Fluoride Formation optimize_conditions->change_reagent Still Low Yield analyze_optimized Analyze by LC-MS change_reagent->analyze_optimized analyze_optimized->decision purify Purify by Column Chromatography scale_up->purify characterize Characterize Pure Product (NMR, HRMS) purify->characterize

Caption: A systematic workflow for optimizing new coupling reactions.

References

stability of 3-fluoroazetidine-3-carboxylic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-fluoroazetidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and address common questions regarding the handling and stability of this unique building block. Our goal is to equip you with the necessary information to ensure the integrity of your experiments and the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries we receive regarding the stability and handling of this compound.

Q1: How stable is this compound in acidic and basic aqueous solutions?

A1: this compound exhibits high stability across a wide range of pH conditions. Unlike its hydroxylated analog, 3-hydroxyazetidinecarboxylic acid, which is susceptible to degradation via a reverse aldol reaction in basic conditions (pH > 8), the 3-fluoroazetidine motif is robust.[1][2][3] Specifically, amides derived from 3-fluoroazetidine have been shown to be stable to hydrolysis and ring fragmentation upon treatment with both acid and base.[1] The electron-withdrawing nature of the fluorine atom at the 3-position significantly enhances the stability of the azetidine ring, preventing the ring-opening that can occur with a hydroxyl group.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to keep this compound and its salts, such as the hydrochloride salt, in a cool, dry, and well-ventilated area.[4][5] Storage at freezer temperatures is also advisable. The compound should be stored in tightly sealed containers to prevent moisture absorption.

Q3: Are there any known degradation pathways for this compound under typical experimental conditions?

A3: Based on available literature, this compound is a highly stable molecule. The substitution of the hydroxyl group with fluorine prevents the reverse aldol cleavage that is a known degradation pathway for 3-hydroxyazetidine derivatives.[1] While forced degradation studies on other complex molecules containing an azetidine core have shown potential for amide bond hydrolysis and azetidinium ion formation, the 3-fluoro substitution in your compound of interest provides significant stabilization against such pathways under normal experimental conditions.[6]

Q4: Can I use standard analytical techniques like HPLC and LC-MS to analyze this compound?

A4: Yes, standard reversed-phase HPLC and LC-MS methods are suitable for the analysis of this compound. Due to its polar nature, you may need to employ derivatization techniques to improve retention on standard C18 columns and enhance ionization for mass spectrometry detection.[7] Various analytical methods have been developed for the quantification of carboxylic acids in biological and chemical samples, which can be adapted for this compound.[8][9]

Troubleshooting Guide

This section provides solutions to potential issues you might encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps
Poor peak shape or low retention in reversed-phase HPLC. The compound is highly polar.1. Use a more polar stationary phase (e.g., C18 with an aqueous mobile phase, or a dedicated polar-endcapped column). 2. Consider derivatization of the carboxylic acid to increase hydrophobicity. 3. Employ Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode.
Inconsistent analytical results. Sample degradation due to improper storage or handling.1. Ensure the compound is stored in a tightly sealed container in a cool, dry place. 2. Prepare solutions fresh daily. 3. If working with the hydrochloride salt, be mindful of potential interactions with other components in your mixture.
Unexpected side products in a reaction. While the 3-fluoroazetidine core is stable, the carboxylic acid and secondary amine functionalities can undergo various reactions.1. Carefully review your reaction conditions (pH, temperature, reagents). 2. Protect the amine and/or carboxylic acid groups if they are not intended to participate in the reaction. The N-Boc protected version is commonly used in synthesis.[10][11][12] 3. Characterize any unexpected products by LC-MS and NMR to understand the side reaction.

Experimental Protocols & Methodologies

To assist in your experimental design, we provide the following generalized protocol for assessing the stability of this compound.

Protocol: pH Stability Assessment

Objective: To determine the stability of this compound under acidic, neutral, and basic conditions over time.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC or LC-MS system

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Neutral: Dilute the stock solution with PBS (pH 7.4) to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the stress samples at a controlled temperature (e.g., room temperature or 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stress sample.

  • Sample Quenching (if necessary): Neutralize the acidic and basic samples before analysis to prevent damage to the analytical column.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to quantify the remaining amount of this compound and identify any potential degradants.

  • Data Evaluation: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area to determine the percentage of degradation.

Visualizing Stability and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the structural stability of this compound and a typical troubleshooting workflow.

cluster_stable This compound cluster_unstable 3-Hydroxyazetidine-3-carboxylic Acid cluster_conditions Conditions stable Stable Azetidine Ring acid Acidic (e.g., pH 1-3) stable->acid Stable base Basic (e.g., pH 10-12) stable->base Stable unstable Unstable Azetidine Ring degradation Reverse Aldol Degradation unstable->degradation > pH 8

Caption: Comparative stability of 3-fluoroazetidine vs. 3-hydroxyazetidine.

start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Sealed) start->check_storage check_solution_prep Review Solution Preparation (Freshly Prepared?) check_storage->check_solution_prep check_reaction_cond Analyze Reaction Conditions (pH, Temp, Reagents) check_solution_prep->check_reaction_cond analytical_issue Investigate Analytical Method (Column, Mobile Phase) check_reaction_cond->analytical_issue characterize_byproducts Characterize Impurities (LC-MS, NMR) analytical_issue->characterize_byproducts consult_sds Consult Safety Data Sheet characterize_byproducts->consult_sds contact_support Contact Technical Support consult_sds->contact_support

References

Technical Support Center: Purification of 3-Fluoroazetidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-fluoroazetidine-3-carboxylic acid derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable building blocks. The unique structure of these compounds—featuring a strained four-membered ring, a fluorine atom, and a carboxylic acid—presents distinct purification challenges.[1][2] This document provides expert-driven, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured to address common problems, from initial work-up to final polishing, providing not just the "how" but the critical "why" behind each recommendation.

Section 1: Foundational Purification Strategies

This section covers the most common and cost-effective methods for initial purification of crude products.

Q1: What are the recommended first-line purification strategies for crude this compound derivatives?

For initial purification, the primary goal is to remove major impurities and isolate the product in a solid, manageable form. The recommended starting points are crystallization, trituration, and, where applicable, salt formation.

  • Crystallization: This is the most effective method for purifying solids, often capable of yielding material with >99% purity in a single step.[3] It relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[3]

  • Trituration: If crystallization is unsuccessful, washing or stirring the crude solid with a solvent in which the desired compound is insoluble (or sparingly soluble) but the impurities are soluble can significantly enrich its purity.[3]

  • Salt Formation: Given the presence of both a basic azetidine nitrogen and an acidic carboxylic acid, these molecules can be converted into salts. Modifying the compound's salt form alters its solubility and can be a powerful tool to induce crystallization and remove non-ionic impurities.[4]

Q2: My compound is an intractable oil or fails to crystallize from solution. What steps can I take?

This is a common challenge, especially with compounds that have awkward "in-between" polarity or low melting points. Here is a systematic approach to induce crystallization:

  • Optimize the Solvent System: A single solvent is often insufficient. A mixed-solvent system, comprising a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble), is highly effective.[3] Dissolve the compound in a minimal amount of the primary solvent and slowly add the anti-solvent until turbidity persists. Heating to redissolve followed by slow cooling can promote the growth of high-quality crystals.[3]

  • Attempt Trituration: Vigorously stir the oil with a poor solvent (like diethyl ether or hexanes). This can sometimes remove residual solvents or oily impurities that inhibit crystallization, often resulting in the formation of a solid precipitate.

  • Seeding: If you have a small amount of pure, solid material, add a single crystal ("seed") to a supersaturated solution to initiate crystallization.

  • Mechanical Agitation: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites for crystal growth.

  • Slow Evaporation: Allow the solvent to evaporate slowly from a dilute solution in a loosely covered vial. This gradual increase in concentration can favor the formation of ordered crystals over amorphous precipitation.

Solvent Anti-Solvent Typical Application Notes
Methanol / EthanolDiethyl Ether / MTBEGood for polar compounds. Add ether slowly to the alcoholic solution.[3]
Ethyl Acetate (EtOAc)Hexanes / HeptaneA standard for moderately polar compounds.
Dichloromethane (DCM)Pentane / HexanesEffective but be aware of the volatility of both solvents.
AcetoneWater / HexanesUseful for compounds with some water solubility.
Acetonitrile (MeCN)Water / IsopropanolGood for polar compounds; often used in final crystallization steps.[5]

Q3: How can I leverage salt formation to purify my this compound derivative?

Salt formation is a highly effective strategy, particularly for separating the target compound from inorganic salts or neutral organic impurities.[6] Since the molecule is zwitterionic, you can form a salt at either the acidic or basic center.

  • Acid Addition: Reacting the azetidine nitrogen with a suitable acid (e.g., HCl, H₃PO₄) can form a hydrochloride or phosphate salt. This is useful if the freebase is difficult to crystallize. The resulting inorganic salts from the reaction may also precipitate, aiding in separation.[6]

  • Base Addition: Reacting the carboxylic acid with a base (e.g., NaOH, KOH, or an amine) forms a carboxylate salt. This can be advantageous as the solubility of salts (like sodium or calcium salts) can differ significantly from the parent compound, allowing for selective precipitation or extraction.[6] For instance, some sodium salts of N-substituted azetidine-3-carboxylic acids are soluble in ethanol while sodium formate (a common byproduct) is not, enabling separation by filtration.[6]

A powerful technique for chiral compounds is the formation of diastereomeric salts using a chiral resolving agent, which is discussed in Section 3.

Section 2: Chromatographic Purification

When crystallization is insufficient, chromatography is the primary tool for purification. The unique properties of fluorinated azetidines require careful method development.

Q4: My compound is streaking badly on a standard silica gel column. What causes this and how can I fix it?

Streaking (or tailing) on silica gel is a classic sign of strong, undesirable interactions between the analyte and the stationary phase. For this compound derivatives, this is typically caused by the molecule's zwitterionic character and high polarity. The acidic silanol groups on the silica surface can strongly interact with the basic azetidine nitrogen, while the polar carboxylic acid can also bind tightly.

Solutions:

  • Mobile Phase Modifiers: The most effective solution is to add a small amount of a modifier to the eluent to suppress these interactions.

    • For Acidic Compounds: Add 0.5-2% acetic acid or formic acid to the mobile phase. This protonates the azetidine nitrogen, preventing it from binding to the silica, and helps to keep the carboxylic acid protonated.

    • For Basic Compounds (or Zwitterions): Add 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol). This deprotonates the silica's silanol groups, minimizing their interaction with the basic nitrogen.

  • Use a Different Stationary Phase: If modifiers are ineffective, consider alumina (basic or neutral) or a bonded phase silica (like diol or amino-propyl).

  • Protecting Groups: If purification of the final compound is proving exceptionally difficult, consider purifying a protected intermediate (e.g., an N-Boc protected methyl ester).[7][8] These derivatives are less polar and do not have zwitterionic character, making them much more amenable to standard silica gel chromatography.

Q5: When is Reverse-Phase HPLC (RP-HPLC) the right choice, and what are the optimal conditions?

RP-HPLC is an excellent choice for the final "polishing" of highly polar compounds or for separating closely related impurities.[3][9] It uses a non-polar stationary phase (like C18) and a polar mobile phase.

When to Use RP-HPLC:

  • When the compound is too polar for normal-phase chromatography.

  • For achieving very high purity (>99.5%) required for pharmaceutical applications.

  • When analytical HPLC methods need to be scaled up for preparative purification.

Optimizing RP-HPLC: The key to good peak shape and retention for these compounds is, again, the use of mobile phase additives. Fluorinated carboxylic acids are particularly effective "ion repelling agents" in this context.[10]

Modifier Concentration Mechanism and Effect
Trifluoroacetic Acid (TFA) 0.05 - 0.1%The most common additive. It acts as an ion-pairing agent, masking the charge on the basic nitrogen and improving peak shape.[10]
Pentafluoropropionic Acid (PFPA) 0.05 - 0.1%A stronger ion-pairing agent than TFA, leading to increased retention times for basic compounds. Useful for separating closely eluting peaks.[10]
Formic Acid 0.1%A volatile alternative to TFA, useful when the final product needs to be lyophilized. Provides good peak shape but may offer less retention than TFA.
Ammonium Bicarbonate/Acetate 10-20 mMUsed for neutral pH separations. Buffers the mobile phase to prevent ionization of the carboxylic acid, which can be useful but may lead to broader peaks if not optimized.
Section 3: Chiral Purification

Many applications require enantiomerically pure this compound derivatives. If the synthesis is not asymmetric, a resolution step is required.

Q8: My synthesis produced a racemic mixture. What is the best strategy to resolve the enantiomers?

There are two primary industrial strategies for resolving racemates: diastereomeric salt crystallization and chiral chromatography. The choice depends on scale, cost, and available resources.

Chiral_Resolution_Workflow start Racemic 3-Fluoroazetidine- 3-Carboxylic Acid Derivative decision_salt Is the compound crystalline and does it readily form salts? start->decision_salt salt_cryst Diastereomeric Salt Crystallization decision_salt->salt_cryst Yes chiral_hplc Chiral Preparative Chromatography decision_salt->chiral_hplc No / Small Scale protocol_salt Protocol: 1. Select chiral resolving agent. 2. Form diastereomeric salts. 3. Fractional crystallization. 4. Liberate free acid/base. salt_cryst->protocol_salt end_product Enantiomerically Pure Product salt_cryst->end_product protocol_hplc Protocol: 1. Screen chiral columns (e.g., Chiralcel). 2. Optimize mobile phase. 3. Scale up to preparative column. chiral_hplc->protocol_hplc chiral_hplc->end_product

Caption: Decision workflow for selecting a chiral resolution method.

1. Diastereomeric Salt Crystallization: This classical method is often preferred for large-scale production due to its cost-effectiveness. The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.[5][11]

  • If your derivative is the free acid: Use a chiral base as the resolving agent (e.g., (R)- or (S)-α-phenylethylamine, quinine, or brucine). A patent for a similar azetidine derivative successfully uses D-alpha-phenylethylamine.[5]

  • If your derivative is an ester (reacting at the N): Use a chiral acid as the resolving agent (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid).

2. Chiral Chromatography (HPLC): This technique offers rapid method development and is excellent for both analytical and preparative scales, especially when crystallization fails. The racemic mixture is separated on a high-performance liquid chromatography column that has a chiral stationary phase (CSP).

  • Common CSPs: Polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are highly versatile and effective for a wide range of compounds.

  • Mobile Phase: Typically a mixture of an alkane (heptane/hexane) and an alcohol (isopropanol/ethanol), often with an acidic or basic additive to improve peak shape.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol provides a general workflow for resolving a racemic this compound using a chiral amine.

Objective: To separate a racemic carboxylic acid into its constituent enantiomers.

Materials:

  • Racemic this compound derivative

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine), 0.5-1.0 equivalents

  • Solvent for crystallization (e.g., ethanol, methanol, acetonitrile)[5]

  • Acid for liberation (e.g., 1M HCl)

  • Base for liberation (e.g., 1M NaOH)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Salt Formation: Dissolve the racemic acid (1.0 eq.) in the chosen crystallization solvent (e.g., ethanol) with gentle heating. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq.) in a small amount of the same solvent.

  • Combine and Crystallize: Slowly add the resolving agent solution to the acid solution. The mixture may become cloudy. Heat until a clear solution is obtained, then allow it to cool slowly to room temperature, and finally in a refrigerator (4°C) to induce crystallization.

  • Isolate First Diastereomer: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. This solid is the less soluble diastereomeric salt.

  • Check Enantiomeric Purity: Liberate a small sample of the acid from the salt by dissolving it in water, acidifying with 1M HCl, and extracting with an organic solvent. Analyze this sample by chiral HPLC to determine the diastereomeric excess (d.e.) and, by extension, the enantiomeric excess (e.e.).

  • Recrystallization (if needed): If the desired purity has not been reached, recrystallize the salt from the same solvent system to enrich the less soluble diastereomer.

  • Isolate Second Diastereomer: The mother liquor is now enriched in the more soluble diastereomeric salt. Evaporate the solvent and repeat the process, perhaps with a different solvent system, or liberate the acid and use the opposite enantiomer of the resolving agent.

  • Liberate the Free Acid: Once the diastereomeric salts are pure, dissolve them in water and acidify with 1M HCl to pH ~2. Extract the enantiomerically pure carboxylic acid with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Section 4: Stability & Analysis

Q10: Are this compound derivatives stable during standard purification procedures?

Generally, yes. The 3-fluoro substitution provides significantly greater stability compared to the analogous 3-hydroxyazetidine derivatives. 3-Hydroxyazetidine amides are known to be unstable above pH 8 due to a reverse aldol-type ring opening.[12] The electron-withdrawing fluorine atom prevents this degradation pathway, making the 3-fluoro derivatives robust across a wide pH range.[12]

However, the azetidine ring is still a strained four-membered ring.[2] Therefore, prolonged exposure to very harsh acidic or basic conditions or high temperatures should be avoided to prevent potential ring-opening or other side reactions.

Q11: What is the recommended panel of analytical techniques to confirm the purity and identity of my final product?

A comprehensive analysis is crucial to ensure the quality of your material. No single technique is sufficient.

  • Identity Confirmation:

    • NMR Spectroscopy: ¹H NMR confirms the overall structure and proton environment. ¹⁹F NMR is essential to confirm the presence and environment of the fluorine atom. ¹³C NMR confirms the carbon skeleton.

    • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition. LC-MS is invaluable for tracking the product during purification.[13]

  • Purity Assessment:

    • HPLC/UPLC: This is the gold standard for determining chemical purity.[13] A high-purity sample should show a single major peak under various conditions (e.g., different wavelengths). Use a diode array detector (DAD) to check for co-eluting impurities.

    • Gas Chromatography (GC): Primarily used to quantify residual solvents in the final active pharmaceutical ingredient (API).[13]

  • Chiral Purity Assessment:

    • Chiral HPLC: The only reliable method to determine the enantiomeric excess (e.e.) of a chiral sample.

References

Troubleshooting Guide: Overcoming FAA Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluorinated Amino Acid Solubility.

As a Senior Application Scientist, I understand that while fluorinated amino acids (FAAs) offer remarkable advantages in peptide and protein engineering—enhancing stability, modulating bioactivity, and providing unique spectroscopic probes—their unique physicochemical properties can present significant solubility challenges.[][2][3] This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with practical, evidence-based solutions to overcome these hurdles.

The introduction of fluorine, the most electronegative element, into an amino acid's side chain dramatically alters its electronic properties, often leading to increased hydrophobicity and shifts in pKa values.[2][4][5] These changes are at the heart of the solubility issues frequently encountered. This support center is structured to address these issues head-on, offering not just protocols, but the scientific reasoning behind them.

This section addresses common problems encountered when trying to dissolve fluorinated amino acids and peptides containing them.

Issue 1: Fluorinated Amino Acid Fails to Dissolve in Aqueous Buffers

Root Cause Analysis: The high hydrophobicity of fluorinated side chains, especially those with multiple fluorine atoms like a trifluoromethyl group (-CF3), significantly reduces aqueous solubility.[2][6] This is due to the disruption of the hydrogen-bonding network of water and the tendency of fluorinated moieties to self-associate, a phenomenon sometimes referred to as the "fluorous effect".[3]

Solution Pathway:

Caption: Decision workflow for solubilizing fluorinated amino acids.

Step-by-Step Protocol:

  • Characterize Your FAA:

    • Determine the isoelectric point (pI) of the amino acid. Fluorination lowers the pKa of the carboxylic acid and the amine group, which will affect the pI.[4][5][7]

    • Assess the overall hydrophobicity. The more fluorine atoms, the more hydrophobic the amino acid is likely to be.[2]

  • pH Adjustment Protocol:

    • For acidic FAAs (e.g., fluorinated Asp or Glu analogues): Start with a slightly basic aqueous solution (e.g., 0.1 M ammonium bicarbonate, pH ~7.8-8.2) to deprotonate the carboxylic acid groups, forming a more soluble salt.[8][9]

    • For basic FAAs (e.g., fluorinated Lys or Arg analogues): Begin with a slightly acidic aqueous solution (e.g., 1-10% acetic acid) to protonate the basic side chains.[8][9]

    • For neutral FAAs with high hydrophobicity: pH adjustment alone may be insufficient. Proceed to the next step.

  • Co-Solvent System Protocol:

    • If the FAA remains insoluble, prepare a concentrated stock solution in a minimal amount of a water-miscible organic solvent.

    • Recommended starting solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[8][9][10]

      • Caution: Avoid DMSO if your peptide contains methionine or free cysteine, as it can cause oxidation.[9]

    • Slowly add the concentrated stock solution dropwise into your vigorously stirring aqueous buffer. This technique, known as antisolvent precipitation, can sometimes yield a stable nanosuspension.[11]

    • If precipitation occurs, you may need to increase the percentage of the organic co-solvent in the final solution.

Issue 2: Fluorinated Peptide Aggregates or Precipitates Over Time

Root Cause Analysis: Peptides incorporating highly hydrophobic FAAs can have a strong tendency to aggregate and precipitate from aqueous solution, even if initially dissolved. This is driven by hydrophobic and potential "fluorous" interactions between the fluorinated side chains.[3][12]

Solution Pathway:

Caption: Troubleshooting peptide aggregation containing fluorinated amino acids.

Step-by-Step Protocol:

  • Buffer Optimization:

    • Ionic Strength: In some cases, increasing the ionic strength (e.g., with 150 mM NaCl) can shield electrostatic interactions that may contribute to aggregation.

    • Additives:

      • Arginine: Adding 50-500 mM L-arginine to the buffer can act as an aggregation suppressor.

      • Glycerol: Including 5-10% glycerol can increase solvent viscosity and stabilize the peptide.

  • Use of Denaturants (for in vitro biophysical studies):

    • For applications where native conformation is not critical initially, consider using chaotropic agents like 4-8 M guanidine hydrochloride (GdnHCl) or urea to dissolve the peptide before diluting into the final assay buffer.[9]

  • Formulation with Excipients:

    • Non-ionic surfactants: Low concentrations (e.g., 0.01-0.1%) of surfactants like Tween® 20 or Triton™ X-100 can help maintain peptide solubility.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic moieties, including fluorinated side chains, thereby increasing solubility.[13][14]

Frequently Asked Questions (FAQs)

Q1: Why is my trifluoromethyl-phenylalanine containing peptide less soluble than the native phenylalanine version? A1: The trifluoromethyl (-CF3) group is significantly more hydrophobic than a methyl group (-CH3). This increased hydrophobicity of the side chain is a primary driver for reduced aqueous solubility.[2] While fluorine is highly electronegative, creating a polar C-F bond, the symmetrical arrangement of the three fluorine atoms in a -CF3 group results in a non-polar, lipophilic surface that disrupts the hydrogen bonding network of water more than a phenyl ring does.[2][15]

Q2: Can I use sonication to dissolve my fluorinated amino acid? A2: Yes, gentle warming and brief, repetitive sonication can be effective in accelerating the dissolution of stubborn compounds, including FAAs.[8] However, be cautious with peptides, as prolonged sonication can lead to degradation or aggregation. Always use an ice bath to prevent excessive heating during sonication.

Q3: How does fluorination affect the pKa of my amino acid, and why does it matter for solubility? A3: Fluorine's strong electron-withdrawing nature (inductive effect) can significantly lower the pKa of nearby acidic and basic groups.[4][5] For an amino acid, this means the carboxylic acid group becomes more acidic (lower pKa) and the amino group becomes less basic (lower pKa). This shift in pKa values alters the pH at which the amino acid exists as a zwitterion (the isoelectric point, pI). Solubility is typically at its minimum at the pI, where the net charge is zero.[16] By adjusting the pH away from the new pI, you can increase the population of charged species (cationic or anionic), which are generally more soluble in water.[16][17]

Q4: What is the best generic starting solvent for a completely unknown fluorinated amino acid? A4: For a completely novel FAA with unknown properties, a good starting point is to attempt dissolution in a small volume of DMSO.[8][9] DMSO is a powerful, water-miscible polar aprotic solvent that can dissolve a wide range of hydrophobic compounds. From this concentrated stock, you can then attempt to dilute into your desired aqueous buffer.

Q5: Are there any "solubility-enhancing tags" I can use for my fluorinated peptide during synthesis? A5: Yes, during solid-phase peptide synthesis (SPPS), you can incorporate a temporary or permanent solubility-enhancing tag. A common strategy is to add a tail of basic (e.g., Lysine) or acidic (e.g., Glutamic acid) residues to the C-terminus or N-terminus of the peptide.[2] These charged residues can significantly improve the overall solubility of a hydrophobic, fluorinated peptide in aqueous solutions.

Data Summary: Solvent & Additive Compatibility

Solvent/Additive Primary Use Mechanism of Action Considerations
Water (pH adjusted) Initial solventIonization of acidic/basic groupsEffective when FAA has ionizable groups; solubility is minimal at the pI.[16]
DMSO/DMF Concentrated stockDisrupts hydrophobic interactionsPotent organic solvents; may not be compatible with all cell-based assays. DMSO can oxidize Met/Cys.[8][9]
Acetonitrile Co-solventReduces solvent polarityLess potent than DMSO/DMF; often used in HPLC.
Acetic Acid (dilute) Solubilizing basic FAAsProtonates basic groupsCan be used for peptides with a net positive charge.[8][9]
Ammonium Bicarbonate Solubilizing acidic FAAsDeprotonates acidic groupsVolatile buffer, can be removed by lyophilization.[9]
L-Arginine Aggregation suppressorShields hydrophobic patchesCan improve long-term stability in solution.
Cyclodextrins Complexation agentEncapsulates hydrophobic moietiesForms inclusion complexes to increase aqueous solubility.[13][14]
Non-ionic Surfactants Wetting/stabilizing agentReduces surface tensionPrevents aggregation at low concentrations.

References

Technical Support Center: Synthesis of Azetidine-Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-containing peptides. The incorporation of azetidine-2-carboxylic acid (Aze), a constrained proline analog, offers unique structural and pharmacological properties. However, its synthesis is accompanied by specific challenges rooted in the inherent chemistry of the strained four-membered ring.

This guide is structured in a question-and-answer format to directly address common issues and provide robust troubleshooting strategies. We will delve into the causality behind these side reactions and offer field-proven protocols to ensure the integrity and success of your synthesis.

Section 1: Foundational Concepts & Key Challenges
Q1: Why is the synthesis of azetidine-containing peptides often more challenging than that of standard peptides?

The primary challenges stem from two core properties of the azetidine ring: ring strain and steric hindrance.

  • Ring Strain: Azetidines possess significant ring strain (approx. 25.5 kcal/mol), making them thermodynamically less stable than their five-membered proline counterparts.[1] This inherent strain renders the ring susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions, which are common in peptide synthesis (e.g., cleavage from the resin).[2][3][4]

  • Steric Hindrance: The azetidine ring imposes significant steric bulk around the alpha-carbon and the secondary amine. This hindrance can be more pronounced than that of proline, leading to slower coupling kinetics and incomplete reactions, especially when Aze is at the N-terminus or when coupling to another hindered residue.[2][5][6]

These two factors are the root cause of the most common side reactions and synthesis failures.

Q2: What are the main classes of side reactions I should be aware of when working with azetidine-containing peptides?

Researchers should be vigilant for three main types of side reactions:

  • Incomplete Coupling: Due to the steric hindrance of the Aze residue, standard coupling conditions may not be sufficient to drive the reaction to completion. This results in deletion sequences where the azetidine-containing amino acid is missing from the final peptide.[6]

  • Ring-Opening: This is the most characteristic side reaction. The strained ring can be opened by nucleophiles, often catalyzed by acid. This can occur during final cleavage and deprotection, leading to the formation of a linear gamma-amino acid derivative instead of the desired cyclic structure. An intramolecular attack by a pendant amide group has also been reported, especially at low pH.[3]

  • Racemization: While a general issue in peptide synthesis, the conditions required to overcome the steric hindrance of Aze (e.g., stronger activating agents, higher temperatures) can sometimes increase the risk of epimerization at the C-terminal residue being coupled.[7][8]

Section 2: Troubleshooting Peptide Coupling Reactions
Q3: My coupling reaction with an azetidine-2-carboxylic acid (Aze) residue is slow or incomplete. What are the likely causes and how can I resolve this?

Incomplete coupling is the most frequent issue and is almost always due to the steric bulk of the Aze residue. When a qualitative test (like the isatin test for a secondary amine) indicates an incomplete reaction, or mass spectrometry of the crude product shows a significant deletion sequence, you should modify your coupling strategy.

Causality: The secondary amine of an N-terminal Aze residue is sterically hindered and less nucleophilic than a primary amine. Similarly, activating the carboxylic acid of an incoming Fmoc-Aze-OH for coupling onto a growing peptide chain can be difficult. Standard carbodiimide reagents like DIC are often insufficient to overcome this energy barrier efficiently.[6][9]

Troubleshooting Protocol:

  • Switch to a Potent Coupling Reagent: Move from carbodiimide-based reagents to a more potent uronium/aminium or phosphonium salt. Reagents based on HOAt or Oxyma Pure are highly recommended.[10][11]

  • Double Couple: Simply repeat the coupling step with a fresh portion of activated amino acid and coupling reagent to drive the reaction to completion.[12]

  • Increase Reaction Time and/or Temperature: For particularly difficult couplings, extending the reaction time (e.g., from 2 hours to 4 hours or overnight) can be effective. Microwave-assisted synthesis can also significantly increase reaction rates for hindered couplings.[6]

Below is a comparison of commonly used coupling reagents for difficult sequences.

ReagentClassKey Features & Recommendations
DIC/HOBt CarbodiimideStandard, cost-effective. Often insufficient for hindered Aze couplings.[13]
HBTU/TBTU Aminium (Uronium)More effective than DIC. A good first choice for upgrading from carbodiimides.[13][14]
HATU/HCTU Aminium (Uronium)Highly potent reagents based on HOAt/HOCt. Excellent for sterically demanding couplings like those involving Aze. HATU is frequently recommended.[6][11]
COMU Aminium (Uronium)A modern, highly efficient reagent based on Oxyma Pure. Its performance is comparable to HATU but avoids the potentially explosive HOBt/HOAt components.[6][14]
PyBOP/PyAOP PhosphoniumPowerful activating agents. Do not cause guanidinylation side reactions, which can occur with uronium reagents. PyAOP is particularly effective.[10][11]
Q4: I'm observing a side product with a mass increase of +18 Da after my synthesis. Could this be related to the azetidine ring?

Yes, a mass increase of +18 Da (the mass of water) is a strong indicator of azetidine ring-opening via hydrolysis.

Causality: This side reaction typically occurs during the final cleavage and deprotection step, not during coupling. Under strongly acidic conditions (e.g., high concentration TFA), the azetidine nitrogen can be protonated. This makes the ring highly susceptible to nucleophilic attack by water present in the cleavage cocktail, resulting in the formation of a γ-amino acid.[3]

cluster_0 Acid-Catalyzed Ring-Opening Aze Azetidine Ring in Peptide ProtonatedAze Protonated Azetidine (Electrophilic) Aze->ProtonatedAze + H⁺ (TFA) Opened Ring-Opened Product (+18 Da γ-amino acid) ProtonatedAze->Opened + H₂O H2O H₂O (Nucleophile)

Caption: Acid-catalyzed hydrolysis of the azetidine ring.

To confirm this, analyze your crude product using LC-MS/MS. The fragmentation pattern of the ring-opened isomer will be significantly different from that of the correct peptide.

Section 3: Troubleshooting Deprotection & Cleavage
Q5: I suspect the azetidine ring is unstable during the final TFA cleavage. What preventative measures can I take?

While the azetidine ring is generally stable to standard TFA cleavage conditions, its stability is not absolute.[15][16][17] The key is to minimize the presence of nucleophiles and optimize the cleavage conditions.

Preventative Measures:

  • Minimize Water Content: Use a cleavage cocktail with a minimal amount of water (e.g., 2.5%). While some water is necessary to scavenge cations, excess water increases the risk of hydrolysis. A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[18]

  • Reduce Cleavage Time: Do not extend the cleavage time unnecessarily. For most standard peptides, 1.5 to 2 hours at room temperature is sufficient.

  • Work at Low Temperature: If you suspect instability, perform the cleavage on ice (0-4 °C). This will slow the rate of the desired deprotections but will also significantly slow the rate of any potential ring-opening side reactions.

  • Analyze a Time Course: To diagnose instability, take small aliquots from the cleavage reaction at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), quench them immediately in cold ether, and analyze by LC-MS. If the ring-opened product increases over time, it confirms instability under your conditions.

Q6: Are there specific scavengers I should avoid during the cleavage of azetidine-containing peptides?

Yes. While standard scavengers like TIS and water are generally compatible, you should be cautious with highly nucleophilic scavengers, especially if your peptide sequence contains other sensitive residues.

  • Thiol-based Scavengers (e.g., EDT): 1,2-Ethanedithiol (EDT) is a strong nucleophile and reducing agent. While primarily used to protect Trp residues, it could potentially act as a nucleophile to open the protonated azetidine ring. If your sequence does not contain residues that strictly require EDT (like Trp), it is safer to omit it. TIS is a bulkier, less nucleophilic scavenger and is generally a safer choice.[12]

Section 4: Advanced Protocols & Best Practices
Q7: What is the recommended protocol for a difficult coupling involving an N-terminal azetidine residue?

This protocol is designed to maximize coupling efficiency for a sterically hindered N-terminal Aze residue using HATU.

Experimental Protocol: HATU-Mediated Coupling

  • Resin Preparation: Swell the peptide-resin (with the N-terminal Aze deprotected and neutralized) in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents relative to resin loading) in DMF. Add HATU (3.9 equivalents) and N,N-Diisopropylethylamine (DIEA) (8 equivalents).

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. You may observe a color change.

  • Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform an isatin test to check for the presence of a free secondary amine.

  • Recouple if Necessary: If the isatin test is positive, drain the reaction vessel and repeat steps 2-5 (a "double couple").

  • Washing: Once the reaction is complete (negative isatin test), drain the vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents before proceeding to the next Fmoc deprotection step.

Caption: Troubleshooting workflow for incomplete coupling.

Q8: How can I confirm the integrity of the azetidine ring in my final peptide?

Confirmation requires more than just mass spectrometry, as the ring-opened product is isomeric with the desired product if hydrolysis is avoided (e.g., intramolecular rearrangement).

  • High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition and rule out other side products, but it will not distinguish between isomers.

  • Tandem MS (MS/MS): The fragmentation pattern is the most powerful MS tool. The rigid azetidine ring will produce a different fragmentation pattern compared to its flexible, linear γ-amino acid counterpart. Specifically, look for the characteristic immonium ion for Aze.

  • NMR Spectroscopy: For a definitive structural confirmation, 2D NMR techniques (like COSY and HMBC) on the purified peptide can unambiguously prove the connectivity of the atoms and confirm the presence of the intact four-membered ring.

cluster_pro Proline cluster_aze Azetidine-2-Carboxylic Acid pro pro_text 5-membered ring Less strained Induces β-turns aze aze_text 4-membered ring Highly strained More sterically demanding Induces γ-turns

Caption: Structural comparison of Proline and Azetidine.

By understanding the underlying chemical principles and employing these targeted troubleshooting strategies, you can successfully navigate the challenges of synthesizing azetidine-containing peptides and unlock their potential in your research.

References

Technisches Support-Zentrum: Optimierung der Synthese von 3-Fluorazetidin-3-carbonsäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch dient als zentrale Anlaufstelle zur Behebung von Problemen und zur Optimierung der Synthese von 3-Fluorazetidin-3-carbonsäure, einer entscheidenden Komponente in der modernen medizinischen Chemie. Als leitender Anwendungswissenschaftler habe ich dieses Handbuch so strukturiert, dass es nicht nur Protokolle auflistet, sondern auch die zugrunde liegenden chemischen Prinzipien erläutert, um Ihnen zu helfen, fundierte Entscheidungen in Ihrem Labor zu treffen.

Allgemeiner Synthese-Workflow

Die Synthese von N-Boc-3-Fluorazetidin-3-carbonsäure, einem gängigen geschützten Derivat, umfasst typischerweise zwei entscheidende Schritte: die Fluorierung eines Hydroxy-Vorläufers und die anschließende Oxidation zur Carbonsäure. Der folgende Workflow zeigt diesen gängigen Weg.

cluster_0 Phase 1: Fluorierung cluster_1 Phase 2: Oxidation cluster_2 Optional: Entschützung A 1-Boc-3-hydroxy-3- azetidinmethanol B 1-Boc-3-fluor-3- hydroxymethylazetidin A->B  Fluorierungsmittel  (z. B. DAST)  -78 °C bis RT C 1-Boc-3-fluorazetidin- 3-carbonsäure B->C  Oxidationsmittel  (z. B. RuCl3/NaIO4)  RT D 3-Fluorazetidin-3- carbonsäure (Finales Produkt) C->D  Säure  (z. B. TFA, HCl)

Abbildung 1: Allgemeiner Synthese-Workflow von 3-Fluorazetidin-3-carbonsäure.

Anleitung zur Fehlerbehebung (F&A-Format)

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese auftreten können, und bietet gezielte Lösungen und Erklärungen.

Abschnitt 1: Der Fluorierungsschritt

F1: Meine Ausbeute bei der Fluorierung des 3-Hydroxy-Vorläufers ist gering und ich beobachte mehrere Nebenprodukte. Was sind die häufigsten Ursachen und Lösungen?

A1: Eine niedrige Ausbeute im Fluorierungsschritt ist ein häufiges Problem, das oft auf die Wahl des Reagenzes, die Reaktionsbedingungen und die Stabilität des Substrats zurückzuführen ist.

  • Kausalität: Die Umwandlung einer Hydroxylgruppe in ein Fluorid ist ein anspruchsvoller Prozess. Reagenzien wie Diethylaminoschwefeltrifluorid (DAST) sind wirksam, können aber bei nicht optimalen Temperaturen Eliminierungsreaktionen fördern, die zu Alken-Nebenprodukten führen. Die Reaktivität kann auch durch sterische Hinderung um die Hydroxylgruppe beeinflusst werden. Ein chinesisches Patent beschreibt die Verwendung von Diethylaminoschwefeltrifluorid bei -20 °C, was auf die Notwendigkeit einer sorgfältigen Temperaturkontrolle hindeutet.[1]

  • Lösungsansätze:

    • Temperaturkontrolle (Entscheidend): Führen Sie die Reaktion bei niedrigen Temperaturen durch (typischerweise beginnend bei -78 °C) und lassen Sie sie langsam auf Raumtemperatur erwärmen. Eine zu schnelle Erwärmung fördert die Bildung von Eliminierungsprodukten.

    • Wahl des Fluorierungsmittels: Während DAST üblich ist, sollten Sie alternative Reagenzien wie Deoxo-Fluor® in Betracht ziehen, das thermisch stabiler sein kann. Für Substrate, die zu Eliminierungen neigen, können mildere Bedingungen mit Reagenzien wie FluoroLead™ vorteilhaft sein.

    • Lösungsmittel: Verwenden Sie ausschließlich trockene, aprotische Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF). Spuren von Wasser zersetzen das Fluorierungsmittel und verringern die Ausbeute.

    • Reagenzzugabe: Fügen Sie das Fluorierungsmittel langsam zur gekühlten Lösung Ihres Substrats hinzu, um eine exotherme Zersetzung und lokale Temperaturspitzen zu vermeiden.

Tabelle 1: Vergleich von Fluorierungsreagenzien

ReagenzTypische TemperaturVorteileNachteile
DAST -78 °C bis RTWeit verbreitet, effektivThermisch instabil, kann Eliminierung verursachen
Deoxo-Fluor® -78 °C bis RTHöhere thermische Stabilität als DASTTeurer, ähnliche Nebenproduktprofile
Selectfluor® (NFSI) RT bis 50 °CSicherer zu handhaben, elektrophiler MechanismusErfordert oft spezifische Bedingungen (z. B. Base)
Abschnitt 2: Der Oxidationsschritt

F2: Die Oxidation von 1-Boc-3-fluor-3-hydroxymethylazetidin zur Carbonsäure ist unvollständig oder liefert Verunreinigungen. Wie kann ich diese Reaktion optimieren?

A2: Die Oxidation des primären Alkohols zur Carbonsäure in Anwesenheit eines fluorierten quartären Zentrums erfordert ein robustes und dennoch kontrolliertes Oxidationssystem.

  • Kausalität: Die am häufigsten berichtete Methode verwendet ein katalytisches System aus Ruthenium(III)-chlorid (RuCl₃) mit Natriumperiodat (NaIO₄) als stöchiometrischem Oxidationsmittel.[2][3] Die Effizienz dieser Reaktion hängt stark von der genauen Stöchiometrie, dem pH-Wert und der effektiven Phasentransferkatalyse ab, da die Reaktion oft in einem Zweiphasensystem (z. B. CH₃CN/Wasser) durchgeführt wird.[2] Eine unvollständige Oxidation kann zur Bildung des entsprechenden Aldehyds als Hauptverunreinigung führen, während eine übermäßige Oxidation oder Nebenreaktionen die Ausbeute mindern können.

  • Lösungsansätze:

    • Stöchiometrie des Oxidationsmittels: Stellen Sie sicher, dass ein ausreichender Überschuss an NaIO₄ (typischerweise 4-5 Äquivalente) verwendet wird, um den Katalysator (RuCl₃) kontinuierlich zu regenerieren und die Reaktion bis zur Carbonsäure voranzutreiben.[2]

    • Katalysatormenge: Obwohl katalytisch, ist eine ausreichende Menge an RuCl₃ (typischerweise 0,05 Äquivalente) erforderlich, um eine angemessene Reaktionsgeschwindigkeit zu gewährleisten.[2] Zu wenig Katalysator führt zu langen Reaktionszeiten und unvollständigem Umsatz.

    • pH-Kontrolle: Der pH-Wert der Reaktionsmischung ist entscheidend. Ein leicht saurer pH-Wert ist oft optimal. Nach Abschluss der Reaktion wird die Mischung typischerweise in 1 M HCl gegossen, um das Produkt zu protonieren und die Extraktion zu erleichtern.[3]

    • Aufarbeitung: Eine sorgfältige Aufarbeitung ist entscheidend. Nach der Extraktion mit einem organischen Lösungsmittel wie DCM oder Ethylacetat muss das Produkt möglicherweise weiter gereinigt werden, um Ruthenium-Rückstände zu entfernen.[2][3] Das Waschen mit einer gesättigten Natriumthiosulfatlösung kann helfen, restliches Iodat zu entfernen.

Abschnitt 3: Reinigung des Endprodukts

F3: Die Reinigung der 3-Fluorazetidin-3-carbonsäure (oder ihres N-Boc-Derivats) erweist sich als schwierig. Was sind die empfohlenen Methoden?

A3: Die Reinigung dieser Verbindungen kann aufgrund ihrer Polarität, ihres zwitterionischen Charakters (in der entschützten Form) und ihrer Löslichkeitseigenschaften eine Herausforderung sein.

  • Kausalität: Die N-Boc-geschützte Säure ist ein relativ polares, kristallines Material, kann aber in Lösungsmitteln schwer zu handhaben sein.[2] Die entschützte Form ist ein zwitterionisches Aminosäureanalogon, das in vielen gängigen organischen Lösungsmitteln schlecht löslich ist, was die chromatographische Reinigung erschwert.

  • Lösungsansätze:

    • Kristallisation (für N-Boc-Derivat): Die N-Boc-3-Fluorazetidin-3-carbonsäure wird oft als kristalliner Feststoff erhalten.[3] Versuchen Sie die Kristallisation aus einem Lösungsmittelsystem wie Ethylacetat/Hexan oder Dichlormethan/Hexan. Die Reinheit kann durch diesen Prozess erheblich verbessert werden.

    • Säulenchromatographie (für N-Boc-Derivat): Wenn die Kristallisation fehlschlägt, ist eine Kieselgel-Chromatographie eine Option. Verwenden Sie ein polares Eluentensystem, z. B. einen Gradienten von Ethylacetat in Hexan, oft mit einem kleinen Anteil (0,5-1 %) Essigsäure, um die Streifenbildung (Tailing) der sauren Verbindung zu unterdrücken.

    • Reinigung der entschützten Säure: Nach der Entfernung der Boc-Gruppe mit Säuren wie TFA oder HCl ist das Produkt ein Salz. Die Reinigung erfolgt am besten über Ionenaustauschchromatographie. Alternativ kann eine Fällung aus einem Lösungsmittel wie Wasser/Isopropanol oder Wasser/Aceton versucht werden.

    • Extraktive Aufarbeitung: Während der Aufarbeitung der Oxidation ist eine sorgfältige pH-Einstellung entscheidend. Stellen Sie sicher, dass die wässrige Phase ausreichend angesäuert ist (pH 1-2), um die Carbonsäure vollständig zu protonieren und eine effiziente Extraktion in das organische Lösungsmittel zu gewährleisten.[2]

Logikdiagramm zur Fehlerbehebung bei geringer Ausbeute

Wenn eine niedrige Gesamtausbeute auftritt, kann das folgende Diagramm helfen, die Ursache systematisch zu identifizieren.

TroubleshootingFlowchart cluster_step1_issues Probleme bei der Fluorierung cluster_step2_issues Probleme bei der Oxidation start Problem: Geringe Gesamtausbeute check_step1 Analyse des Fluorierungsschritts (LCMS/NMR des Rohprodukts) start->check_step1 step1_ok Schritt 1 Ausbeute >80%? check_step1->step1_ok issue1_reagent Fluorierungsmittel zersetzt? (Altes Reagenz, Feuchtigkeit) step1_ok->issue1_reagent Nein check_step2 Analyse des Oxidationsschritts (LCMS/NMR des Rohprodukts) step1_ok->check_step2 Ja issue1_temp Temperatur zu hoch? (Eliminierungs-Nebenprodukte) issue1_reagent->issue1_temp issue1_solvent Lösungsmittel nass? issue1_temp->issue1_solvent issue2_oxidant Unzureichendes NaIO4? (Reaktion unvollständig) check_step2->issue2_oxidant Nein check_purification Produktverlust während der Reinigung? check_step2->check_purification Ja issue2_catalyst Zu wenig RuCl3? (Langsame/unvollständige Reaktion) issue2_oxidant->issue2_catalyst issue2_workup Verlust bei der Extraktion? (Falscher pH-Wert) issue2_catalyst->issue2_workup purification_issue Reinigungsmethode optimieren (Kristallisation, Chromatographie) check_purification->purification_issue Ja end_node Synthese optimiert check_purification->end_node Nein purification_issue->end_node

Abbildung 2: Systematischer Ansatz zur Diagnose von Problemen mit geringer Ausbeute.

Häufig gestellte Fragen (FAQs)

FAQ 1: Welches ist die am besten skalierbare Syntheseroute? Die Route, die von einem leicht verfügbaren Azetidin-Vorläufer wie 1-Boc-3-hydroxymethylazetidin ausgeht, ist oft am besten skalierbar.[4] Synthesen, die von Grund auf neu beginnen, wie die Bromfluorierung von Alkenen, umfassen mehr Schritte und können bei der Skalierung eine größere Herausforderung darstellen.[2][3][5]

FAQ 2: Was sind die entscheidenden Sicherheitsvorkehrungen beim Umgang mit Fluorierungsmitteln wie DAST? DAST ist thermisch instabil und kann sich bei Erwärmung über ~90 °C explosionsartig zersetzen. Es ist auch hochgiftig und reagiert heftig mit Wasser. Arbeiten Sie immer in einem gut funktionierenden Abzug, tragen Sie geeignete persönliche Schutzausrüstung (Laborkittel, Schutzbrille, Handschuhe) und halten Sie die Reaktionstemperatur streng unter Kontrolle. Neutralisieren Sie Reste und Glasgeräte sorgfältig mit einer wässrigen Base oder Alkohol.

FAQ 3: Wie kann ich die Struktur und Reinheit meines Endprodukts bestätigen? Eine Kombination aus ¹H-NMR-, ¹³C-NMR-, ¹⁹F-NMR- und Massenspektrometrie (MS) ist unerlässlich.

  • ¹⁹F-NMR: Zeigt ein einzelnes Signal für das Fluoratom, oft mit Kopplung zu benachbarten Protonen.

  • ¹³C-NMR: Das an Fluor gebundene Kohlenstoffatom erscheint als Dublett mit einer großen ¹JCF-Kopplungskonstante (typischerweise >200 Hz).[2]

  • MS (ES+): Für das N-Boc-Derivat kann ein charakteristischer Verlust der tert-Butylgruppe ([M+H-56]⁺) beobachtet werden.[2]

  • Reinheit: Die Reinheit sollte mittels HPLC oder durch quantitative NMR (qNMR) bestimmt werden.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle basieren auf etablierten Literaturverfahren und bieten einen validierten Ausgangspunkt für Ihre Experimente.

Protokoll 1: Oxidation von 1-Boc-3-fluor-3-hydroxymethylazetidin

Dieses Protokoll ist eine Adaption der Methode, die von Van Hende et al. beschrieben wurde.[2][3]

  • Einrichtung: Lösen Sie 1-Boc-3-fluor-3-hydroxymethylazetidin (1,0 Äquivalent) in einer 1:1-Mischung aus Acetonitril (CH₃CN) und Wasser.

  • Reagenzzugabe: Fügen Sie der Lösung Ruthenium(III)-chlorid-Trihydrat (RuCl₃·3H₂O, 0,05 Äquivalente) hinzu, gefolgt von der portionsweisen Zugabe von Natriumperiodat (NaIO₄, 5,0 Äquivalente) unter Rühren bei Raumtemperatur. Halten Sie die Temperatur unter 30 °C.

  • Reaktionsüberwachung: Rühren Sie die Mischung 16 Stunden bei Raumtemperatur.[3] Überwachen Sie den Fortschritt der Reaktion mittels TLC oder LC-MS, um den Verbrauch des Ausgangsmaterials zu bestätigen.

  • Aufarbeitung: Gießen Sie die Reaktionsmischung in 1 M Salzsäure (HCl).[3]

  • Extraktion: Extrahieren Sie die wässrige Phase dreimal mit Dichlormethan (DCM).[3]

  • Waschen & Trocknen: Vereinigen Sie die organischen Extrakte, waschen Sie sie mit gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem Magnesiumsulfat (MgSO₄), filtrieren Sie und konzentrieren Sie sie im Vakuum.[2][3]

  • Reinigung: Das Rohprodukt, 1-Boc-3-Fluorazetidin-3-carbonsäure, wird typischerweise als kristalliner Feststoff erhalten und kann durch Umkristallisation weiter gereinigt werden.[3] Eine typische berichtete Ausbeute für diesen Schritt liegt bei etwa 47 %.[2]

Referenzen

  • Al-momani, E., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. Verfügbar unter: --INVALID-LINK--

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. PubMed. Verfügbar unter: --INVALID-LINK--

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry. Verfügbar unter: --INVALID-LINK--

  • Van Hende, E., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. American Chemical Society. Verfügbar unter: --INVALID-LINK--

  • Unbekannter Autor. (Datum unbekannt). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[6]. ResearchGate. Verfügbar unter: --INVALID-LINK--

  • Unbekannter Autor. (Datum unbekannt). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Google Patents. Verfügbar unter: --INVALID-LINK--

  • CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Verfügbar unter: --INVALID-LINK--

  • Harwood, L. M., & Moody, C. J. (1989). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. Verfügbar unter: --INVALID-LINK--

  • Unbekannter Autor. (Datum unbekannt). 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Chemicalbook. Verfügbar unter: --INVALID-LINK--

References

Technical Support Center: Preventing Racemization During Coupling of 3-Fluoroazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical issue of preventing racemization during the amide coupling of 3-fluoroazetidine-3-carboxylic acid. As a sterically hindered and electronically distinct α,α-disubstituted amino acid, this valuable building block presents unique challenges in maintaining stereochemical integrity during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization during coupling?

While α,α-disubstituted amino acids are generally considered less prone to racemization via the common oxazolone mechanism due to the absence of an α-hydrogen, racemization can still be a concern under certain conditions. The primary risk arises from the potential for enolization of the activated carboxylic acid intermediate, particularly when strong bases and high temperatures are employed. The electron-withdrawing nature of the fluorine atom can influence the acidity of protons on adjacent carbons, although direct α-proton abstraction is not the primary pathway for this specific molecule. The main concern is over-activation of the carboxyl group, which can lead to side reactions and potential epimerization if any chiral center is susceptible.

Q2: What are the primary mechanisms of racemization in peptide coupling?

There are two main pathways for racemization during amide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism for α-monosubstituted amino acids. The activated carboxyl group of an N-protected amino acid can cyclize to form a 5(4H)-oxazolone. The proton at the chiral center of this intermediate is acidic and easily removed by a base, leading to a loss of stereochemical information.[1] While less likely for α,α-disubstituted amino acids, highly activating conditions could still promote alternative rearrangement pathways.

  • Direct Enolization: This involves the direct removal of the α-proton from the activated amino acid by a base, forming an enolate intermediate.[1][2] This achiral enolate can then be reprotonated from either face, resulting in racemization. This pathway is more significant under strongly basic conditions.[1][2]

Diagram: Mechanisms of Racemization

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated Acid Activated Acid Oxazolone Oxazolone Activated Acid->Oxazolone Cyclization Achiral Intermediate Achiral Intermediate Oxazolone->Achiral Intermediate Base (-H+) Racemized Product Racemized Product Achiral Intermediate->Racemized Product Amine Attack Activated_Acid_2 Activated Acid Enolate Enolate Activated_Acid_2->Enolate Strong Base (-H+) Racemized_Product_2 Racemized Product Enolate->Racemized_Product_2 Protonation Start->Activated Acid Start->Activated_Acid_2

Caption: The two primary pathways for racemization during peptide coupling.

Troubleshooting Guide

Issue 1: Significant Racemization Detected in the Coupled Product

Possible Cause 1: Inappropriate Coupling Reagent

The choice of coupling reagent is paramount in suppressing racemization. Highly reactive reagents can lead to over-activation of the carboxylic acid, increasing the likelihood of side reactions.

Solution:

  • Recommended Reagents: For sterically hindered amino acids like this compound, onium-salt-based reagents are generally preferred.[3] Consider using phosphonium-based reagents like PyBOP or PyAOP , which are often associated with lower racemization levels compared to some uronium salts.[3]

  • Reagents to Use with Caution: While highly efficient, reagents like HATU and HBTU can sometimes lead to higher racemization, especially with prolonged pre-activation times.[4] Carbodiimides such as DCC and EDC can also cause significant racemization unless used with an additive.[2][5]

Possible Cause 2: Inappropriate Base or Base Concentration

The strength and amount of the base used can dramatically influence the rate of racemization.[5][6] Bases can facilitate the formation of the problematic oxazolone intermediate and promote direct enolization.[5][6]

Solution:

  • Choice of Base: Opt for sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, more hindered bases like N,N-diisopropylethylamine (DIEA).[3][4][5]

  • Base Concentration: Use the minimum amount of base necessary. Typically, one equivalent of a tertiary base is sufficient when using an amino acid salt.[4] For carbodiimide-mediated couplings where the starting amino acid is not a salt, additional base may not be required, which helps minimize racemization.[5]

Possible Cause 3: High Reaction Temperature

Elevated temperatures accelerate most chemical reactions, including the pathways that lead to racemization.[7]

Solution:

  • Temperature Control: Perform coupling reactions at room temperature or below (e.g., 0 °C). If microwave-assisted peptide synthesis is employed, carefully optimize the temperature to the lowest effective setting to reduce racemization for sensitive amino acids.[3][4]

Possible Cause 4: Prolonged Pre-activation Time

Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine component provides more opportunity for racemization to occur.[4]

Solution:

  • Minimize Pre-activation: The activated species should ideally be generated in situ or used immediately after formation. Minimize the pre-activation time before introducing the amine nucleophile.

Issue 2: Low Coupling Yield

Possible Cause: Steric Hindrance

This compound is a sterically demanding amino acid. The bulky azetidine ring and the fluorine atom can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down the reaction.[3]

Solution:

  • Use a More Potent Coupling Reagent: Switch to a more powerful onium-salt reagent like HATU , HBTU , or COMU .[3] For α,α-disubstituted amino acids, acyl fluoride-forming reagents like TFFH can also be effective.[5]

  • Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 2-24 hours). Gentle heating or the use of microwave-assisted synthesis can help overcome the activation energy barrier, but must be balanced with the risk of racemization.[3]

  • Solvent Choice: Use a more disruptive solvent like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM to minimize peptide aggregation on a solid support.[8]

Recommended Protocols for Minimizing Racemization

Protocol 1: Low-Racemization Coupling using Carbodiimide with an Additive

This protocol is a good starting point for solution-phase coupling.

  • Dissolve: Dissolve 1.0 equivalent of N-protected this compound and 1.1 equivalents of the amine component in an appropriate solvent (e.g., DMF or DCM).

  • Add Additive: Add 1.1 equivalents of an additive such as Oxyma Pure or HOAt . These are generally more effective at suppressing racemization than HOBt.[3][5]

  • Cool: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Coupling Reagent: Add 1.1 equivalents of diisopropylcarbodiimide (DIC).

  • React: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, filter off the diisopropylurea byproduct and proceed with standard aqueous work-up and purification.

Protocol 2: Coupling with Onium-Salt Reagents

This protocol is suitable for both solution-phase and solid-phase peptide synthesis (SPPS).

  • Dissolve Amino Acid: Dissolve 1.0 equivalent of N-protected this compound in DMF.

  • Add Reagents: Add 1.0 equivalent of the coupling reagent (e.g., HCTU , COMU ) and 2.0 equivalents of a mild base like NMM or collidine.

  • Pre-activate (Briefly): Allow the mixture to pre-activate for no more than 5 minutes.

  • Add Amine: Add 1.1 equivalents of the amine component (or the deprotected resin in SPPS).

  • React: Let the reaction proceed at room temperature for 1-4 hours, monitoring for completion.

  • Work-up/Cleavage: Proceed with standard work-up for solution-phase or cleavage and deprotection for SPPS.

Data Summary: Coupling Reagent and Additive Selection

Coupling Reagent/AdditiveRacemization PotentialCoupling Efficiency for Hindered SystemsNotes
DIC/Oxyma Pure Very Low[9]GoodA safer and often more effective alternative to HOBt-based additives.[5]
DIC/HOAt Low[8]GoodMore effective than HOBt in suppressing racemization and accelerating coupling.[5]
HATU/Collidine Low to ModerateExcellentVery efficient, but the choice of a weaker base like collidine is crucial to minimize racemization.[5]
COMU/NMM LowExcellentA modern, efficient uronium salt that incorporates an Oxyma moiety, making it safer than HOBt/HOAt-based reagents.[5][10]
PyBOP/NMM LowVery GoodA phosphonium-based reagent known for low racemization levels.[3][11]
EDC/HOBt Moderate to HighModerateTends to cause more epimerization than DCC and should be used with caution.[2]

Workflow for Selecting Optimal Coupling Conditions

Coupling_Strategy Start Start: Coupling of This compound Check_Hindrance Is the amine component also hindered? Start->Check_Hindrance High_Rac_Risk Is there a high risk of racemization for other residues in the sequence? Check_Hindrance->High_Rac_Risk No Reagent_Choice_1 Use a high-efficiency reagent: HATU, HCTU, or COMU with a weak base (NMM/Collidine) Check_Hindrance->Reagent_Choice_1 Yes High_Rac_Risk->Reagent_Choice_1 No Reagent_Choice_2 Prioritize low racemization: DIC/Oxyma Pure or PyBOP/NMM High_Rac_Risk->Reagent_Choice_2 Yes Temp_Control Perform reaction at 0°C to RT. Avoid elevated temperatures. Reagent_Choice_1->Temp_Control Reagent_Choice_2->Temp_Control Monitor Monitor reaction closely by LC-MS. Analyze for diastereomers. Temp_Control->Monitor Optimize Optimize reaction time. Do not let it run unnecessarily long. Monitor->Optimize

References

Technical Support Center: Scale-Up Synthesis of 3-Fluoroazetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 3-fluoroazetidine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale production of this valuable building block. The unique structural properties of this compound, particularly the strained four-membered ring and the presence of a fluorine atom, introduce specific complexities in its synthesis that require careful consideration for safe and efficient scale-up.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the intricacies of this synthesis, ensuring robust and reproducible outcomes in your laboratory or manufacturing facility.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis, categorized by the typical stages of the process.

1.1 Issues in Starting Material Synthesis and Quality

Question: We are observing inconsistent yields in the initial steps involving the preparation of key intermediates, such as protected 3-haloazetidines. What are the likely causes and solutions?

Answer: Inconsistent yields in the preparation of intermediates like 1-(tert-butoxycarbonyl)-3-iodoazetidine often stem from variability in the quality of starting materials and precise reaction control.

  • Causality: The synthesis of these intermediates can be sensitive to moisture and air. The strain in the azetidine ring makes it susceptible to side reactions if conditions are not optimal.[2]

  • Troubleshooting Steps:

    • Starting Material Purity: Ensure all starting materials, especially commercially sourced reagents, are of high purity and are properly stored to prevent degradation.

    • Inert Atmosphere: Conduct all reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize side reactions caused by oxygen or moisture.

    • Temperature Control: Precise temperature control is critical. Use a reliable temperature monitoring and control system to maintain the reaction at the optimal temperature.

    • Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome. A slow, controlled addition is often necessary to prevent localized overheating and side product formation.

1.2 Challenges in the Fluorination Step

Question: Our fluorination step is resulting in low yields and the formation of multiple byproducts. How can we optimize this critical transformation?

Answer: The introduction of the fluorine atom onto the azetidine ring is a challenging step, and the choice of fluorinating agent and reaction conditions is paramount for success.

  • Causality: The reactivity of fluorinating agents can lead to over-fluorination or decomposition of the starting material if not properly controlled. The choice of solvent can also dramatically influence the reaction's efficiency and selectivity.

  • Troubleshooting Steps:

    • Fluorinating Agent Selection: The choice of fluorinating agent is critical. While powerful reagents can be effective, they may also lead to more byproducts. Consider milder and more selective reagents.

    • Solvent Screening: The polarity and coordinating ability of the solvent can stabilize intermediates and influence the reaction pathway. Conduct a solvent screen to identify the optimal medium for your specific substrate and fluorinating agent.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like ¹⁹F NMR or LC-MS to determine the optimal reaction time and prevent over-reaction.

    • Quenching Procedure: The quenching of the reaction must be performed carefully to avoid the formation of additional impurities. A well-designed quenching strategy is essential for a clean reaction profile.

1.3 Difficulties in Purification of the Final Product

Question: We are struggling with the purification of the final this compound, particularly in removing residual impurities. What purification strategies are recommended for scale-up?

Answer: The polar nature of the final product, being an amino acid, can make purification challenging. Standard chromatographic methods may not be easily scalable.

  • Causality: The amphoteric nature of the amino acid can lead to issues with solubility and interactions with stationary phases in chromatography. Residual salts and byproducts from previous steps can co-precipitate with the product.

  • Troubleshooting Steps:

    • Crystallization: The most scalable and cost-effective purification method for solid compounds is crystallization. A thorough screening of solvents and solvent mixtures is crucial to find conditions that provide good recovery and high purity.

    • pH Adjustment: The solubility of carboxylic acids is highly dependent on pH.[3] Carefully adjusting the pH of the solution can be used to selectively precipitate the product or impurities.

    • Extraction: Liquid-liquid extraction can be employed to remove non-polar impurities. By adjusting the pH of the aqueous phase, the product can be partitioned between aqueous and organic layers, facilitating purification.[3]

    • Ion-Exchange Chromatography: For high-purity requirements, ion-exchange chromatography can be a powerful tool for separating the amino acid product from charged impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns include:

  • Handling of Fluorinating Agents: Many fluorinating agents are highly reactive and corrosive. Proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods) are essential.

  • Exothermic Reactions: Several steps in the synthesis can be exothermic. Careful control of reaction temperature and addition rates is critical to prevent thermal runaways. A thorough process safety assessment, including reaction calorimetry, is highly recommended before scaling up.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to pressure build-up in a closed system. Ensure reactors are properly vented.

  • Handling of Strained Rings: Azetidine derivatives possess significant ring strain and can be prone to decomposition, sometimes energetically.[2] Handle these compounds with care, especially at elevated temperatures.

Q2: How does the choice of protecting group for the azetidine nitrogen affect the overall synthesis?

A2: The choice of the nitrogen protecting group is a critical strategic decision that impacts several stages of the synthesis:

  • Stability: The protecting group must be stable to the conditions of the fluorination and other synthetic transformations.

  • Directing Effects: The protecting group can influence the stereochemical outcome of reactions on the azetidine ring.

  • Cleavage: The deprotection step should be high-yielding and occur under conditions that do not compromise the integrity of the final product. The Boc (tert-butoxycarbonyl) group is commonly used as it can be removed under acidic conditions.[4][5]

Q3: What analytical techniques are most crucial for monitoring the reaction progress and ensuring product quality?

A3: A combination of analytical techniques is essential for robust process control:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is invaluable for identifying intermediates and byproducts. ¹⁹F NMR is particularly useful for monitoring the fluorination step.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates. LC-MS is a powerful tool for reaction monitoring and impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the final product and intermediates. Chiral HPLC may be necessary if enantiomeric purity is a concern.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups and monitoring the disappearance of starting materials and the appearance of products.

Part 3: Experimental Protocols and Data
Illustrative Synthetic Pathway

The following diagram outlines a common synthetic route to 1-Boc-3-fluoroazetidine-3-carboxylic acid.

G A N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine B Bromofluorination A->B Reagents C Intermediate B->C D Reduction, Ring Closure & Removal of 4-methoxybenzyl group C->D Conditions E 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine D->E F Change N-protecting group to Boc E->F Reagents G 1-Boc-3-hydroxymethyl-3-fluoroazetidine F->G H Oxidation G->H Oxidizing Agent I 1-Boc-3-fluoroazetidine-3-carboxylic acid H->I

Caption: A representative synthetic pathway to 1-Boc-3-fluoroazetidine-3-carboxylic acid.[4][5]

Troubleshooting Decision Tree: Low Yield in Fluorination

G start Low Yield in Fluorination Step q1 Incomplete Conversion? start->q1 q2 Multiple Byproducts Observed? q1->q2 No a1 Increase reaction time or temperature cautiously. Monitor by ¹⁹F NMR. q1->a1 Yes a2 Screen alternative fluorinating agents (e.g., milder reagents). q2->a2 Yes a3 Optimize solvent and reaction concentration. a2->a3 a4 Investigate quenching procedure for byproduct formation. a3->a4

Caption: Decision tree for troubleshooting low yields in the fluorination step.

Table 1: Comparison of Fluorinating Agents
Fluorinating AgentTypical ConditionsAdvantagesPotential Issues
Diethylaminosulfur trifluoride (DAST) -78 °C to rt, CH₂Cl₂Effective for hydroxyl to fluorine conversionThermally unstable, can lead to decomposition
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) rt, THFMore thermally stable than DASTCan still be highly reactive
Selectfluor® Acetonitrile, rtElectrophilic fluorinating agent, often milderMay require specific substrate activation

This table provides a general overview. Optimal conditions will vary depending on the specific substrate and scale.

References

Validation & Comparative

comparative analysis of 3-fluoroazetidine-3-carboxylic acid and other fluoroamino acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of 3-Fluoroazetidine-3-Carboxylic Acid and Other Fluoroamino Acids: A Guide for Researchers

Introduction: The Transformative Role of Fluorine in Amino Acid Chemistry

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into bioactive molecules has emerged as a powerful tool for modulating their pharmacological profiles.[1][2] Fluorinated amino acids, in particular, are gaining prominence as versatile building blocks for designing peptides and small molecule therapeutics with enhanced properties.[3] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's conformation, metabolic stability, pKa, and lipophilicity.[4][5][6] This guide provides a comprehensive comparative analysis of this compound against other notable fluoroamino acids, namely 4-fluoroproline and 3-fluoroalanine, to aid researchers in the rational design of novel therapeutics.

This document will delve into the synthesis, key physicochemical properties, metabolic stability, and conformational effects of these fluoroamino acids. By presenting a side-by-side comparison supported by available experimental and computed data, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their research endeavors.

Comparative Analysis of Physicochemical Properties

The introduction of a fluorine atom can significantly alter the electronic properties and lipophilicity of an amino acid, which in turn affects its solubility, permeability, and interactions with biological targets.

pKa and Lipophilicity (LogP)

The acidity of the carboxylic acid and the basicity of the amino group (pKa values) are critical determinants of a molecule's charge state at physiological pH, influencing its binding to receptors and enzymes. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key factor in membrane permeability and overall bioavailability.

Amino AcidStructureExperimental pKa (Carboxyl)Experimental pKa (Amino)Experimental LogPComputed LogP (XLogP3)
This compound Image of this compound structure Not availableNot availableNot availableNot available
Azetidine-3-carboxylic acid (Parent) Image of Azetidine-3-carboxylic acid structure Not availableNot availableNot available-3.2[7]
(4R)-Fluoroproline Image of 4-Fluoroproline structure Not availableNot availableNot available-2.3[6]
3-Fluoro-DL-alanine Image of 3-Fluoroalanine structure ~2.3 (similar to Alanine)[8]~9.7 (similar to Alanine)[8]Not available-3[9]

The electron-withdrawing nature of fluorine is expected to increase the acidity of the carboxylic acid (lower pKa) and decrease the basicity of the amino group (lower pKa) in all three fluoroamino acids compared to their non-fluorinated counterparts.[4] This effect is anticipated to be significant for this compound due to the proximity of the fluorine atom to both functional groups.

Metabolic and Proteolytic Stability: The Fluorine Shield

A major advantage of incorporating fluorinated amino acids into peptides and drug candidates is the potential for enhanced metabolic stability.[3][10] The strong C-F bond is resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[10]

Comparative Metabolic Stability
Amino AcidIn Vitro Metabolic Stability (e.g., Liver Microsomes)Key Metabolic Pathways
This compound Peptides containing 3-fluoro-Aze are reported to be stable to a wide range of pH and not susceptible to aldol cleavage.[11] Quantitative data not available.Expected to be more resistant to oxidative metabolism compared to the parent azetidine-3-carboxylic acid.
(4R)-Fluoroproline Substitution of proline with 4-fluoroproline in a tripeptide inhibitor of thrombin resulted in retained potency without oxidative metabolism.[12]The fluorine atom can block potential sites of hydroxylation.
3-Fluoro-DL-alanine The primary metabolism involves oxidation to fluoropyruvate, which is then reduced to fluorolactate.[13]Oxidation by D-amino acid oxidase.
Impact on Proteolytic Stability

The introduction of fluoroamino acids can also influence the susceptibility of peptides to cleavage by proteases. This effect, however, is not always straightforward and can depend on the specific amino acid, its position in the peptide sequence, and the protease .[14][15] Generally, the steric bulk and altered electronic properties of the fluorinated side chain can hinder recognition and cleavage by proteases.[1]

Peptides incorporating this compound have been shown to be stable and not prone to the ring-opening fragmentation that can occur with 3-hydroxyazetidine amides.[11] Studies on peptides containing 4-fluoroproline have shown both increased and decreased proteolytic stability depending on the context.[12] The impact of 3-fluoroalanine on proteolytic stability is less well-documented in comparative studies.

Conformational Control: Shaping Peptides for Enhanced Function

Fluorine's stereoelectronic effects can be harnessed to control the conformational preferences of the amino acid backbone and side chain, thereby influencing the secondary structure of peptides and their binding affinity to biological targets.[5]

Conformational Effects on Peptide Structure

References

A Head-to-Head Comparison: Validating 3-Fluoroazetidine-3-carboxylic Acid as a Bioisostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Novel Fluorinated Building Block

In the relentless pursuit of novel therapeutics, medicinal chemists are constantly seeking innovative molecular scaffolds that can confer improved pharmacological properties. Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while favorably modulating other characteristics, is a cornerstone of modern drug design.[1][2] This guide provides an in-depth validation of 3-fluoroazetidine-3-carboxylic acid as a compelling bioisostere, offering a unique combination of conformational constraint, modulated electronics, and enhanced metabolic stability.

This document will navigate the synthesis, physicochemical properties, and biological potential of this fluorinated azetidine, drawing direct comparisons with its non-fluorinated counterpart, azetidine-3-carboxylic acid, and contextualizing its utility for researchers, scientists, and drug development professionals.

The Rationale: Why Fluorine on an Azetidine Ring?

The introduction of fluorine into drug candidates is a well-established strategy to enhance a multitude of properties.[3][4] Its high electronegativity can profoundly influence the acidity (pKa) of nearby functional groups, while its small van der Waals radius, similar to that of hydrogen, allows for minimal steric perturbation.[5][6] When incorporated into a strained four-membered azetidine ring, these effects are amplified, offering a powerful tool for fine-tuning molecular properties.

The azetidine ring itself is an increasingly popular motif in drug discovery, prized for its ability to impart conformational rigidity and provide novel vectors for chemical space exploration.[7][8] By combining the unique attributes of fluorine with the structural constraints of the azetidine scaffold, this compound emerges as a highly promising building block for the synthesis of peptides and small molecules with enhanced drug-like properties.[9]

Physicochemical Properties: A Comparative Analysis

A key aspect of validating a bioisostere is a thorough comparison of its physicochemical properties against a relevant analogue. Here, we compare this compound with azetidine-3-carboxylic acid.

PropertyAzetidine-3-carboxylic AcidThis compoundRationale for the Difference
Molecular Weight 101.10 g/mol [10]119.09 g/mol [11]Addition of a fluorine atom.
Predicted pKa ~3.5 - 4.0~2.5 - 3.0The strong electron-withdrawing effect of the fluorine atom stabilizes the carboxylate anion, increasing the acidity of the carboxylic acid.[12]
Predicted cLogP -1.5 to -1.0-0.5 to 0.0Fluorine substitution generally increases lipophilicity. The replacement of a hydrogen atom with fluorine enhances the molecule's nonpolar character.

Note: Predicted values are based on established principles of physical organic chemistry and computational models.[13][14][15][16] Experimental determination is recommended for project-specific applications.

Conformational Implications: The Fluorine Gauche Effect

The substitution of hydrogen with fluorine can significantly influence the conformational preferences of a molecule. In cyclic systems like azetidines, the interplay of steric and electronic effects, including the gauche effect, can lead to a preference for specific ring puckering conformations.[5] This conformational restriction can be advantageous in drug design by pre-organizing a ligand for optimal binding to its biological target, potentially increasing potency and selectivity.

The presence of the electronegative fluorine atom on the azetidine ring can influence the ring's pucker and the orientation of the carboxylic acid substituent. This can be probed experimentally using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[3]

Conformational Influence of Fluorine cluster_0 Azetidine-3-carboxylic Acid cluster_1 This compound a Flexible Ring Pucker b Fluorine Gauche Effect a->b Fluorine Substitution c Restricted Ring Conformation b->c d Enhanced Potency & Selectivity c->d Pre-organization for Target Binding

Caption: The influence of fluorine on the conformational flexibility of the azetidine ring.

Experimental Validation: Synthesis and Biological Activity

A true validation of a bioisostere lies in its synthetic accessibility and its ability to confer desired biological effects.

Synthesis Protocols

The synthesis of both Boc-protected azetidine-3-carboxylic acid and its fluorinated counterpart has been reported, providing accessible routes for their incorporation into larger molecules.

Protocol 1: Synthesis of Boc-Azetidine-3-Carboxylic Acid

A practical synthesis of azetidine-3-carboxylic acid has been reported starting from commercially available diethyl bis(hydroxymethyl)malonate.[2] The azetidine ring is formed via cyclization, followed by decarboxylation and deprotection. The free amine can then be protected with a Boc group using standard procedures.

Synthesis of Boc-Azetidine-3-carboxylic Acid A Diethyl bis(hydroxymethyl)malonate B Cyclization A->B C 1-Benzylazetidine-3,3-dicarboxylic acid B->C D Decarboxylation C->D E 1-Benzylazetidine-3-carboxylic acid D->E F Hydrogenolysis E->F G Azetidine-3-carboxylic acid F->G H Boc Protection G->H I Boc-Azetidine-3-carboxylic acid H->I

Caption: A synthetic workflow for Boc-azetidine-3-carboxylic acid.

Protocol 2: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid

A successful synthetic route to 1-Boc-3-fluoroazetidine-3-carboxylic acid has been described involving the bromofluorination of an allylic amine precursor.[1][2] Subsequent ring closure, deprotection, and oxidation steps yield the desired product.

Step-by-Step Methodology:

  • Bromofluorination: N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine is treated with a bromofluorinating agent (e.g., N-Bromosuccinimide in the presence of a fluoride source) to introduce the bromine and fluorine atoms across the double bond.

  • Ring Closure: The resulting intermediate undergoes intramolecular cyclization to form the azetidine ring.

  • Deprotection and Reprotection: The diphenylmethylidene and 4-methoxybenzyl protecting groups are removed, and the azetidine nitrogen is subsequently protected with a Boc group.

  • Oxidation: The primary alcohol is oxidized to the carboxylic acid to afford 1-Boc-3-fluoroazetidine-3-carboxylic acid.

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid A Allylic Amine Precursor B Bromofluorination A->B C Intermediate B->C D Ring Closure C->D E Protected Fluoroazetidine D->E F Deprotection/Reprotection E->F G Boc-protected Fluoroazetidine Alcohol F->G H Oxidation G->H I 1-Boc-3-fluoroazetidine-3-carboxylic acid H->I

Caption: A synthetic workflow for 1-Boc-3-fluoroazetidine-3-carboxylic acid.

Biological Activity: A Case Study

The true litmus test for a bioisostere is its impact on biological activity. While direct comparative studies of peptides containing this compound versus its non-fluorinated analog are still emerging, compelling evidence for the utility of the fluoroazetidine scaffold exists.

In a notable study, a trans,trans-2,4-dihydroxy-3-fluoroazetidine, an iminosugar derived from a similar synthetic strategy, demonstrated significant inhibition of pancreatic cancer cell growth, with potency comparable to the established chemotherapeutic agent gemcitabine.[4][17] This finding underscores the potential of the fluoroazetidine motif to serve as a pharmacologically active core. Furthermore, peptides incorporating 3-fluoroazetidine have been shown to be stable, unlike their 3-hydroxyazetidine counterparts which can be prone to degradation.[4]

Conclusion: A Valuable Addition to the Medicinal Chemist's Toolbox

The validation of this compound as a bioisostere is supported by a confluence of theoretical principles and experimental evidence. The strategic incorporation of fluorine onto the azetidine ring predictably modulates key physicochemical properties, including acidity and lipophilicity, while also imposing valuable conformational constraints. The existence of viable synthetic routes makes this building block accessible for incorporation into diverse molecular scaffolds.

While further studies directly comparing its performance in identical molecular contexts are warranted, the available data strongly suggests that this compound is a powerful tool for medicinal chemists. Its unique properties offer a promising avenue for enhancing the potency, selectivity, and drug-like characteristics of the next generation of therapeutic agents.

References

The Stabilizing Influence of Hydroxyproline versus the Predicted Perturbation of 3-Fluoroazetidine-3-Carboxylic Acid in Collagen Mimics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel biomaterials often leads to the intricate world of collagen mimetic peptides. The stability of the collagen triple helix is paramount to its function, and for decades, (4R)-hydroxyproline (Hyp) has been recognized as the gold standard for conferring this stability. However, the exploration of synthetic amino acids offers the potential for fine-tuning the properties of collagen-based materials. This guide provides an in-depth comparison of the well-established role of hydroxyproline with the theoretically predicted impact of a synthetic analogue, 3-fluoroazetidine-3-carboxylic acid, on the structure and stability of collagen mimics.

The Foundation of Collagen Stability: The Role of Hydroxyproline

The collagen triple helix, a hallmark of the most abundant protein in animals, owes its remarkable stability in large part to the post-translational hydroxylation of proline residues to form hydroxyproline.[1] This modification, occurring at the Yaa position of the repeating Gly-Xaa-Yaa sequence, is crucial for maintaining the triple-helical structure at physiological temperatures.[1] The stability imparted by hydroxyproline is not primarily due to direct hydrogen bonding between the hydroxyl group and the peptide backbone, but rather to a complex interplay of stereoelectronic effects and the formation of a stabilizing hydration network.[2] The gauche effect of the electron-withdrawing hydroxyl group pre-organizes the pyrrolidine ring of hydroxyproline into a Cγ-exo pucker, a conformation that is highly favorable for the formation and stability of the triple helix.[1]

The Challenger: this compound - A Synthetic Proline Analogue

This compound is a synthetic amino acid that presents an intriguing alternative to proline and its derivatives. It features a four-membered azetidine ring, a smaller homolog of proline's five-membered pyrrolidine ring, with a fluorine atom at the 3-position. While direct experimental data on the incorporation of this compound into collagen mimetic peptides and its effect on their stability is not yet available in the literature, we can infer its likely impact from studies on its parent compound, L-azetidine-2-carboxylic acid (Aze).

Head-to-Head Comparison: Hydroxyproline vs. Azetidine Analogues

Feature(4R)-HydroxyprolineL-Azetidine-2-Carboxylic Acid (Aze)This compound (Predicted)
Ring Structure Five-membered pyrrolidineFour-membered azetidineFour-membered azetidine
Effect on Triple Helix Stability Markedly stabilizingDestabilizingLikely destabilizing
Mechanism of Action Stereoelectronic effects (Cγ-exo pucker), stabilizing hydration networkAltered conformational preferences, energetically disfavors the extended collagen-like conformation.[3]The smaller, more strained azetidine ring is predicted to disrupt the precise helical parameters required for a stable triple helix. The strong inductive effect of fluorine might influence ring pucker, but the overall effect is anticipated to be dominated by the ring strain.
Melting Temperature (Tm) of Collagen Significantly increases TmNo significant change in Tm, but reduced tensile strength.[4]Predicted to lower the Tm compared to hydroxyproline-containing peptides.

Experimental Evidence and Mechanistic Insights

The Stabilizing Power of Hydroxyproline

Numerous studies have unequivocally demonstrated the stabilizing effect of hydroxyproline. The replacement of Pro with Hyp in the Yaa position of collagen-like peptides leads to a significant increase in the melting temperature (Tm), the temperature at which 50% of the triple helix is denatured. This stabilization is critical for the biological function of collagen, ensuring its structural integrity under physiological conditions.

The Destabilizing Nature of the Azetidine Ring

In contrast, studies on L-azetidine-2-carboxylic acid have shown that its incorporation in place of proline leads to a destabilization of the collagen triple helix.[3] This is attributed to the smaller four-membered ring, which alters the backbone dihedral angles and makes the extended conformation required for the triple helix energetically less favorable.[3] While one study on mice fed with L-azetidine-2-carboxylic acid reported no significant change in the melting temperature of the resulting collagen, it did find a considerable decrease in the tensile strength of the skin.[4] This suggests that the destabilization may primarily affect intermolecular interactions and fibril assembly rather than the intramolecular stability of the triple helix itself.[4][5] Furthermore, the incorporation of L-azetidine-2-carboxylic acid has been shown to inhibit the formation of the collagen triple helix.[6]

The Predicted Impact of Fluorination

The introduction of a fluorine atom at the 3-position of the azetidine ring adds another layer of complexity. Fluorine is highly electronegative and its incorporation into amino acids can have profound effects on peptide conformation and stability. In some contexts, fluorination can be stabilizing. However, in the case of this compound, the destabilizing effect of the strained four-membered ring is likely to be the dominant factor. While the inductive effect of the fluorine atom will influence the puckering of the azetidine ring, it is unlikely to overcome the inherent conformational constraints that make it a poor substitute for proline in the context of the collagen triple helix. It is important to note that amides of 3-hydroxyazetidinecarboxylic acids are known to be unstable, and 3-fluoro-Aze amino acids have been synthesized as stable analogs, though their application in collagen mimics has not been explored.[7][8]

Visualizing the Structural Differences

To better understand the structural implications of incorporating these different amino acids, we can visualize their structures and their placement within a peptide chain.

cluster_0 Hydroxyproline in Collagen Mimic cluster_1 This compound in Collagen Mimic (Predicted) Gly1 Gly Pro_X Pro (Xaa) Gly1->Pro_X Hyp_Y Hyp (Yaa) Stabilizing Cγ-exo pucker Pro_X->Hyp_Y Gly2 Gly Pro_X2 Pro (Xaa) Gly2->Pro_X2 AzeF_Y 3-Fluoro-Aze (Yaa) Strained ring, predicted destabilization Pro_X2->AzeF_Y

Figure 1. Simplified representation of a Gly-Xaa-Yaa triplet in a collagen mimic.

Experimental Protocols

For researchers interested in experimentally verifying the predicted effects of this compound, the following protocols for the synthesis and analysis of collagen mimetic peptides can be adapted.

Solid-Phase Peptide Synthesis (SPPS) of Collagen Mimetic Peptides

This protocol outlines the general steps for synthesizing a collagen mimetic peptide with the sequence (Gly-Pro-Hyp)n using Fmoc chemistry. The same procedure can be adapted for the incorporation of this compound, provided a suitable Fmoc-protected derivative is available.

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Hyp(tBu)-OH) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the reaction using a qualitative test such as the Kaiser test.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotect Yes cleave Cleave from Resin & Deprotect (TFA/TIS/H2O) repeat->cleave No purify Purify by RP-HPLC cleave->purify characterize Characterize (MS, HPLC) purify->characterize end Pure Peptide characterize->end

References

A Comparative Guide to Assessing the Metabolic Stability of Peptides Containing 3-Fluoroazetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Peptide Therapeutics and the Promise of F-Aze

Peptide-based drugs offer remarkable specificity and potency, making them highly attractive therapeutic candidates. However, their clinical success is often hampered by a critical vulnerability: rapid degradation by metabolic enzymes.[1][2] This short biological half-life is a major hurdle in drug development.[1][2] To overcome this, medicinal chemists have explored various strategies, including the incorporation of non-canonical amino acids to enhance metabolic stability.[3][4]

One such promising building block is 3-fluoroazetidine-3-carboxylic acid (F-Aze) , a fluorinated, four-membered ring analogue of proline.[5][6] The introduction of F-Aze into a peptide sequence can impart unique conformational constraints and steric shielding, which may protect susceptible peptide bonds from enzymatic cleavage.[5] This guide provides a comparative framework for assessing the metabolic stability of F-Aze-containing peptides, complete with experimental protocols and data interpretation insights.

The Scientific Rationale: Why F-Aze Enhances Stability

The metabolic instability of peptides is primarily due to their susceptibility to proteases and peptidases, enzymes that are ubiquitous throughout the body and are highly efficient at hydrolyzing peptide bonds.[7][8][9] Strategies to improve stability often focus on altering the peptide's structure to make it a less favorable substrate for these enzymes.[3][4]

Incorporating F-Aze can enhance metabolic stability through several proposed mechanisms:

  • Conformational Rigidity: The strained four-membered ring of azetidine restricts the conformational flexibility of the peptide backbone.[10] This rigidity can prevent the peptide from adopting the ideal conformation required for binding to the active site of a degrading enzyme.

  • Steric Hindrance: The fluorine atom, with its high electronegativity and van der Waals radius, can act as a "steric shield," directly blocking the approach of peptidases to adjacent peptide bonds.

  • Electronic Effects: The electron-withdrawing nature of fluorine can influence the electronic properties of the adjacent amide bond, potentially making it less susceptible to nucleophilic attack during enzymatic hydrolysis.[4]

  • Resistance to Aldol Cleavage: Unlike its hydroxylated counterpart (3-hydroxyazetidinecarboxylic acid), which is unstable, F-Aze is resistant to reverse aldol cleavage, ensuring the integrity of the peptide scaffold.[5][11][12]

This guide will focus on two key in vitro assays that are fundamental in early drug discovery for evaluating these stability enhancements: the Plasma Stability Assay and the Liver Microsomal Stability Assay .[13][14][15]

Experimental Design: A Comparative Study

To objectively assess the impact of F-Aze, a head-to-head comparison with a parent peptide is essential.

Test Articles:

  • Parent Peptide: A therapeutic peptide of interest with a known metabolic liability.

  • F-Aze Analogue: The same peptide with a specific amino acid residue replaced by F-Aze, ideally near a known cleavage site.

The primary endpoint for both assays will be the peptide's half-life (t½), a measure of the time it takes for 50% of the initial peptide concentration to be degraded.

In Vitro Plasma Stability Assay

Rationale: Plasma contains a multitude of peptidases and proteases, making it a critical first-line test for metabolic stability.[1][16] This assay simulates the initial environment a peptide therapeutic would encounter upon systemic administration.[16]

Detailed Experimental Protocol:
  • Preparation of Reagents:

    • Thaw pooled human plasma (or plasma from other species of interest) on ice to preserve enzymatic activity.[17]

    • Prepare stock solutions (e.g., 1 mg/mL) of the Parent Peptide and F-Aze Analogue in a suitable solvent like DMSO or water.[17]

    • Prepare a quenching solution of ice-cold acetonitrile, often with 1% formic acid, to stop the enzymatic reaction and precipitate plasma proteins.[17]

    • Prepare an internal standard (a stable, structurally similar peptide with a different mass) for accurate quantification.[17]

  • Incubation:

    • Pre-warm the plasma to 37°C for 15 minutes in a water bath or incubator.[17]

    • Spike the peptides into the plasma to a final concentration of 1-10 µM.[17]

    • Immediately collect a time-zero (T=0) aliquot and quench it with the cold acetonitrile solution. This sample represents 100% of the intact peptide.[17]

    • Incubate the remaining plasma-peptide mixture at 37°C.[17]

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[17]

    • Immediately quench each aliquot in the cold acetonitrile solution to halt degradation.[17]

  • Sample Processing:

    • Vortex the quenched samples vigorously to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[17]

    • Carefully transfer the supernatant to HPLC vials for analysis.[17]

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the amount of remaining parent peptide at each time point.[1][2][14][18]

    • Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a first-order decay model.[17]

Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism in the body.[13][19][20] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, which are crucial for Phase I metabolism.[13][19][21] This assay is a key indicator of a compound's susceptibility to hepatic clearance.[13][19][21]

Detailed Experimental Protocol:
  • Preparation of Reagents:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of the NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.[21] This is crucial as CYP enzymes require NADPH as a cofactor.[14]

    • Prepare stock solutions of the test peptides in a suitable solvent (e.g., 20 mM in DMSO, then diluted to 125 µM in acetonitrile).[21]

    • Thaw human liver microsomes (or from other species) and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in the phosphate buffer.[20][22]

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and the peptide solution.

    • Pre-incubate the plate at 37°C for a few minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • For negative controls, substitute the NADPH system with a phosphate buffer.[21]

  • Time-Point Sampling:

    • The reaction is typically monitored over 40-60 minutes, with time points at 0, 5, 15, 30, and 45 minutes.[20]

    • At each designated time point, terminate the reaction by adding a stopping solution, typically 3-5 volumes of cold acetonitrile containing an internal standard.[21]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated microsomal proteins.[21]

    • Transfer the supernatant to a new plate or HPLC vials for analysis.[21]

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the peptide.[14][21]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for both the plasma and microsomal stability assays.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_peptide Prepare Peptide Stocks (Parent & F-Aze) initiate Initiate Reaction (Spike Peptide into Matrix at 37°C) prep_peptide->initiate prep_matrix Prepare Biological Matrix (Plasma or Microsomes + Cofactors) prep_matrix->initiate sampling Collect Aliquots at Time Points (T=0, T1, T2...) initiate->sampling Incubate quench Quench Reaction (Add Cold Acetonitrile + IS) sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and % Remaining analyze->calculate

Caption: General workflow for in vitro peptide metabolic stability assays.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Comparative Plasma Stability Data

CompoundHalf-Life (t½) in Human Plasma (minutes)% Remaining at 240 minutes
Parent Peptide455%
F-Aze Analogue21065%

Table 2: Comparative Liver Microsomal Stability Data

CompoundHalf-Life (t½) in Human Liver Microsomes (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent Peptide2527.7
F-Aze Analogue> 60< 11.5

Interpretation:

The hypothetical data above clearly demonstrates the stabilizing effect of incorporating F-Aze.

  • In the plasma stability assay , the F-Aze Analogue shows a 4.7-fold increase in half-life compared to the Parent Peptide. This strongly suggests that the F-Aze modification provides significant protection against degradation by plasma peptidases.

  • In the liver microsomal assay , the F-Aze Analogue is substantially more stable, with a half-life exceeding the duration of the experiment and a significantly lower intrinsic clearance. This indicates a reduced susceptibility to metabolism by hepatic enzymes like CYPs.

The causality behind these results can be directly linked to the structural features of F-Aze. The increased stability is likely a result of sterically hindering enzymatic access to the peptide backbone, a key goal of this chemical modification strategy.

Conceptual Mechanism of F-Aze Protection

The following diagram conceptually illustrates how the F-Aze modification can protect a peptide from enzymatic cleavage.

G cluster_parent Parent Peptide cluster_faze F-Aze Analogue P_Peptidase Peptidase P_Backbone ---Ala-Gly-Ser--- P_Peptidase->P_Backbone Cleavage Site Accessible F_Peptidase Peptidase F_Backbone ---Ala-(F-Aze)-Ser--- F_Peptidase->F_Backbone Cleavage Site Blocked Shield Steric Shield (Fluorine Atom)

Caption: F-Aze provides steric hindrance against peptidase cleavage.

Conclusion

Assessing the metabolic stability of novel peptide therapeutics is a cornerstone of the drug discovery process. The incorporation of this compound represents a powerful strategy to overcome the inherent instability of natural peptides. By employing standardized in vitro assays, such as plasma and liver microsomal stability studies, researchers can effectively quantify the benefits of this modification. The comparative data generated from these experiments provide a clear rationale for advancing F-Aze-containing candidates, paving the way for the development of more robust and effective peptide-based drugs.

References

A Comparative Guide to the Conformational Effects of Mono- and Di-Fluorinated Prolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Proline's Unique Conformational Landscape and the Power of Fluorine

Proline, the only proteinogenic secondary amino acid, imposes significant conformational constraints on the polypeptide backbone.[1][2] Its cyclic side chain restricts the Ramachandran space and influences two critical conformational equilibria: the pucker of the five-membered pyrrolidine ring and the cis-trans isomerization of the preceding peptidyl-prolyl bond.[2][3] These conformational preferences are not merely structural quirks; they are fundamental to protein folding, stability, and function, playing pivotal roles in everything from collagen triple helix formation to signaling protein interactions.[1][4][5]

Strategic substitution of hydrogen with fluorine on the proline ring offers a powerful tool to modulate these equilibria with minimal steric perturbation.[6] The high electronegativity and small size of fluorine introduce potent stereoelectronic effects that can predictably bias the ring pucker and, consequently, the cis-trans amide bond population.[4][7] This guide provides an in-depth comparison of the distinct conformational effects exerted by mono- and di-fluorinated prolines, offering insights for their rational application in peptide and protein design, medicinal chemistry, and as ¹⁹F NMR probes.[8][9][10]

The Stereoelectronic Influence of Monofluorination: A Tale of Two Puckers

Monofluorination, typically at the C4 (or γ) position, dramatically and stereospecifically alters proline's conformational landscape.[11] The observed effects are a direct consequence of the gauche effect, a stereoelectronic interaction involving hyperconjugation between the C-H σ orbital and the C-F σ* anti-bonding orbital (σC–H → σ*C–F).[4] This interaction is maximized when the C-H and C-F bonds are anti-periplanar, forcing a specific pucker of the pyrrolidine ring.[4]

  • (4R)-Fluoroproline (4R-FPro): In this diastereomer, the gauche effect stabilizes a Cγ-exo pucker, where the Cγ atom is puckered away from the proline carbonyl group.[5][12] This exo pucker is associated with a stronger preference for the trans conformation of the preceding amide bond.[3][12] This stabilization of the trans isomer is often attributed to an enhanced n→π* interaction between the amide oxygen of the preceding residue and the proline's carbonyl carbon, which is favored in the exo conformation.[3][7]

  • (4S)-Fluoroproline (4S-FPro): Conversely, the stereochemistry of (4S)-FPro dictates a preference for the Cγ-endo pucker, where the Cγ atom is puckered towards the proline carbonyl.[5][12][13] The endo pucker is strongly correlated with an increased population of the cis amide bond compared to unsubstituted proline.[3][12]

These opposing effects make the 4-fluoroproline diastereomers powerful tools for biasing peptide conformation in a predictable manner. Similar, though sometimes less pronounced, stereoelectronic effects are observed for 3-fluoroprolines.[7]

G Figure 1. Conformational Preferences of 4-Fluoroprolines cluster_4R (4R)-Fluoroproline cluster_4S (4S)-Fluoroproline r_gauche Gauche Effect r_pucker Favors Cγ-exo Pucker r_gauche->r_pucker r_amide Promotes trans Amide Bond r_pucker->r_amide s_gauche Gauche Effect s_pucker Favors Cγ-endo Pucker s_gauche->s_pucker s_amide Promotes cis Amide Bond s_pucker->s_amide

Caption: Stereoelectronic effects dictate ring pucker and amide bond preference in 4-fluoroprolines.

The Modulated Effects of Di-Fluorination: Canceling, Reinforcing, and Fine-Tuning

Introducing a second fluorine atom creates a more complex conformational landscape, where the net effect depends on the position and relative stereochemistry of the substituents.

Geminal Di-fluorination: 4,4-Difluoroproline (Di-FPro)

In 4,4-difluoroproline, the two fluorine atoms at the C4 position exert opposing stereoelectronic forces. The (4R)-like effect of one fluorine atom cancels the (4S)-like effect of the other.[4] Consequently, 4,4-difluoroproline generally exhibits conformational behavior that is much closer to that of unsubstituted proline, with no strong intrinsic bias for either the exo or endo pucker.[14] This makes it a useful analogue when the goal is to introduce a ¹⁹F NMR probe or modulate electronic properties without imposing a significant conformational bias.[4] However, it is noteworthy that the inductive effect of two fluorine atoms can accelerate the rate of cis-trans isomerization compared to both proline and monofluorinated prolines.[14]

Vicinal Di-fluorination: 3,4-Difluoroprolines

The conformational outcomes of vicinal di-fluorination are highly dependent on the relative stereochemistry of the two fluorine atoms.[6]

  • Opposing Effects (e.g., (3S,4R)-Difluoroproline): When the individual fluorine atoms promote opposite puckers (e.g., a 3S fluorine favoring endo and a 4R fluorine favoring exo), their stereoelectronic effects can effectively cancel each other out.[4][15] This results in a proline analogue with minimal conformational bias, similar to 4,4-difluoroproline, making it an excellent candidate for use as a non-perturbative ¹⁹F NMR probe.[4][15]

  • Reinforcing Effects (e.g., (3R,4R)- and (3S,4S)-Difluoroproline): When both fluorine atoms favor the same pucker (e.g., 3R and 4R both favoring the exo pucker), their effects can be additive.[6] This can lead to a proline derivative with a conformational bias that is similar in direction to its monofluorinated counterparts, but potentially with altered magnitudes and isomerization kinetics.[6] For instance, some studies have shown that while the cis/trans ratios are comparable to monofluorinated prolines, the rate of amide isomerization can be significantly faster.[6]

G Figure 2. Conformational Effects of Di-Fluorinated Prolines cluster_44 4,4-Difluoroproline cluster_34 3,4-Difluoroprolines d44_effects Opposing Stereoelectronic Effects Cancel Out d44_result Minimal Conformational Bias (Proline-like) d44_effects->d44_result d34_opp Opposing Stereochemistry (e.g., 3S, 4R) d34_opp_res Effects Cancel (Minimal Bias) d34_opp->d34_opp_res d34_rein Reinforcing Stereochemistry (e.g., 3R, 4R) d34_rein_res Effects are Additive (Biased Pucker) d34_rein->d34_rein_res

Caption: The net conformational effect of di-fluorination depends on the fluorine atoms' positions.

Comparative Data Summary

The following table summarizes the key conformational parameters for N-acetyl-proline methyl ester (Ac-Pro-OMe) model systems, which are commonly used to investigate these intrinsic preferences. Values are illustrative and can vary with solvent and peptide context.

Proline AnalogueDominant Ring Puckertrans:cis Ratio PreferenceKey Feature
Proline Weakly endo~4:1 (trans favored)Baseline conformational flexibility.[16]
(4R)-Fluoroproline Strongly exo[12][17]Strongly favors trans (>9:1).[7][12]Strong trans-amide stabilization.
(4S)-Fluoroproline Strongly endo[12][17]Increased cis population (~2.5:1).[7][12]Significant cis-amide promotion.
4,4-Difluoroproline No strong preference (Pro-like).[14]Proline-like trans:cis ratio.[14]Non-biasing ¹⁹F NMR probe.
(3S,4R)-Difluoroproline No strong preference (Pro-like).[4]Proline-like trans:cis ratio.[4]Non-biasing vicinal difluoro probe.
(3R,4R)-Difluoroproline Strongly exo[6]Strongly favors trans.[6]Reinforcing bias with faster kinetics.

Experimental Protocols for Conformational Analysis

The conformational preferences of fluorinated prolines are primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Experimental Workflow: From Synthesis to Analysis

G Figure 3. Workflow for Conformational Analysis cluster_synthesis cluster_analysis cluster_data syn 1. Synthesis of F-Pro Analogue pep_syn 2. Peptide Synthesis (SPPS) syn->pep_syn nmr 3. NMR Spectroscopy pep_syn->nmr xray 4. X-ray Crystallography (if peptide crystallizes) pep_syn->xray data 5. Determine Pucker, cis/trans Ratio, Kinetics nmr->data xray->data

Caption: A typical experimental workflow for studying the conformational effects of fluoroprolines.

Protocol 1: NMR Spectroscopic Analysis of cis-trans Isomerism and Ring Pucker

Objective: To determine the trans:cis population ratio and the preferred ring pucker of a fluorinated proline within a model peptide (e.g., Ac-Xaa-FPro-NH₂).

Causality: NMR is the primary tool for solution-state analysis. The cis and trans isomers are in slow exchange on the NMR timescale, giving rise to distinct sets of signals.[3] The ratio of their integrals directly provides the population ratio.[3] Vicinal coupling constants (³J), particularly ¹H-¹H and ¹H-¹⁹F couplings, are sensitive to dihedral angles and can be used to determine the ring pucker via Karplus-type equations.[16]

Methodology:

  • Sample Preparation: Dissolve the synthesized peptide containing the fluorinated proline in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a concentration of 1-5 mM.

  • 1D ¹H and ¹⁹F NMR:

    • Acquire a standard 1D ¹H spectrum. Identify the two distinct sets of resonances corresponding to the trans and cis isomers. Integrate the signals (e.g., the α-proton of the FPro residue) for each isomer to calculate the Ktrans/cis.

    • Acquire a 1D ¹⁹F spectrum. The fluorine signals for the cis and trans isomers are often well-resolved, providing an additional, often cleaner, way to determine the isomer ratio.[7]

  • 2D NMR for Resonance Assignment:

    • Acquire a 2D ¹H-¹H TOCSY experiment to assign all protons within each spin system (cis and trans).

    • Acquire a 2D ¹H-¹H NOESY (or ROESY) experiment. For the trans isomer, a strong NOE cross-peak will be observed between the α-proton of the preceding residue (i) and the δ-protons of the FPro residue (i+1). For the cis isomer, a strong NOE will be seen between the α-protons of both residues (i and i+1).[18]

  • Ring Pucker Analysis:

    • Measure the vicinal ¹H-¹H coupling constants (e.g., ³JHα-Hβ) from a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum for both the cis and trans isomers.

    • If applicable, measure ¹H-¹⁹F coupling constants from the ¹H or ¹⁹F spectra.[19]

    • Use the Altona-Sundaralingam formalism or similar Karplus-based analysis to correlate the measured ³J values with dihedral angles and determine the phase angle of pseudorotation (P) and the puckering amplitude (τₘ), which define the ring conformation (endo vs. exo).[16]

  • Isomerization Kinetics (Optional):

    • Acquire a series of 2D ¹H-¹H EXSY spectra at a fixed temperature with varying mixing times.

    • The appearance of cross-peaks between corresponding protons of the cis and trans isomers indicates conformational exchange. The rate of isomerization (k) can be quantified from the build-up rates of these cross-peaks relative to the diagonal peaks.

Conclusion

The substitution of proline with mono- and di-fluorinated analogues provides a precise and powerful strategy for manipulating peptide and protein conformation. Monofluorination offers a robust method to stereospecifically bias the ring pucker and, consequently, the cis-trans amide bond equilibrium. Di-fluorination expands the toolkit, allowing for the reinforcement of these biases, the complete cancellation of them for non-perturbative probing, and the fine-tuning of isomerization kinetics. A thorough understanding of these distinct conformational effects, grounded in the experimental validation provided by NMR and crystallography, is essential for the rational design of novel therapeutics, advanced biomaterials, and sophisticated biochemical probes.

References

A Comparative Guide to 3-Fluoroazetidine-3-Carboxylic Acid Analogs: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Fluorinating Azetidine Carboxylic Acids

Azetidine-2-carboxylic acid, a non-proteinogenic amino acid homolog of proline, can be misincorporated into proteins, leading to a range of toxic and teratogenic effects.[1] Its hydroxylated form, 3-hydroxyazetidinecarboxylic acid (3-OH-Aze), is unstable at a pH above 8, limiting its therapeutic utility.[2] The strategic introduction of a fluorine atom at the 3-position of the azetidine ring offers a compelling solution to this stability issue. Fluorine's high electronegativity and small size can modulate the electronic properties and conformation of the molecule, enhancing metabolic stability and target binding affinity.[3] This guide focuses on the comparative analysis of 3-fluoroazetidine-3-carboxylic acid analogs and their derivatives, with a particular emphasis on their potential as anticancer agents.

In Vitro Studies: A Comparative Analysis of Anticancer Activity

Recent research has focused on the synthesis and evaluation of 3-fluoroazetidin-2-ones (β-lactams) as analogs of the potent microtubule-disrupting agent, combretastatin A-4 (CA-4).[4] These studies provide a valuable framework for comparing the in vitro efficacy of different substitution patterns on the fluoroazetidine scaffold.

Comparative Antiproliferative Activity

A series of 3-fluoro and 3,3-difluoro substituted β-lactams have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[4] The data, summarized in the table below, highlights the potent activity of these compounds, with some exhibiting IC50 values in the nanomolar range.

CompoundStructureCell LineIC50 (µM)
32 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-70.075
Hs578T0.033
Hs578Ts(i)80.065
33 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-70.095
MDA-MB-2310.620
CA-4 Combretastatin A-4 (Reference)MCF-7Not specified in this study

Data sourced from "Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones".[4]

Notably, compound 32 demonstrated significant antiproliferative activity at nanomolar concentrations, particularly in the triple-negative breast cancer cell line Hs578T.[4] These findings underscore the potential of the 3-fluoroazetidin-2-one scaffold as a promising starting point for the development of novel anticancer agents.

Another noteworthy analog is trans,trans-2,4-dihydroxy-3-fluoroazetidine, an iminosugar that has been shown to inhibit the growth of pancreatic cancer cells to a degree similar to the established chemotherapeutic agent, gemcitabine.[2][5]

Mechanistic Insights: Tubulin Polymerization Inhibition and Apoptosis Induction

The anticancer activity of these 3-fluoroazetidin-2-one analogs is attributed to their ability to disrupt microtubule dynamics by inhibiting tubulin polymerization.[4] This mechanism is consistent with that of their parent compound, combretastatin A-4, which binds to the colchicine-binding site on tubulin.

Experimental Workflow: In Vitro Evaluation

G cluster_0 Cell Culture & Treatment cluster_1 In Vitro Assays cluster_2 Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, PANC-1) treatment Treat with 3-Fluoroazetidine Analogs (Various Conc.) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt tubulin Tubulin Polymerization Assay (Mechanism of Action) treatment->tubulin apoptosis Annexin V/PI Staining (Apoptosis Analysis) treatment->apoptosis ic50 IC50 Determination mtt->ic50 mechanistic_insights Mechanistic Insights tubulin->mechanistic_insights apoptosis->mechanistic_insights

Caption: Workflow for in vitro evaluation of 3-fluoroazetidine analogs.

Mechanistic studies have demonstrated that compound 33 inhibits tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in MCF-7 cells. This was accompanied by a downregulation in the expression of the anti-apoptotic proteins Bcl2 and survivin, and an upregulation of the pro-apoptotic protein Bax.[4]

In Vivo Studies: Challenges and Future Directions

While the in vitro data for 3-fluoroazetidine analogs is promising, there is a notable scarcity of publicly available in vivo efficacy and pharmacokinetic data for this specific class of compounds. However, studies on related azetidine-based compounds and general principles of fluorination in drug design can offer valuable insights.

Insights from Related Compounds
  • Combretastatin A-4 Analogs: The parent compound, CA-4, and its analogs have demonstrated significant antitumor effects in a variety of preclinical tumor models.[6] Water-soluble prodrugs of CA-4 have been developed to improve its pharmacokinetic profile and have progressed to clinical trials.[7] This suggests that a similar prodrug strategy could be beneficial for advancing 3-fluoroazetidin-2-one analogs towards in vivo studies.

  • Fluorination and ADME Properties: The introduction of fluorine into a molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties.[2][8][9][10] Fluorination can enhance metabolic stability by blocking sites of metabolism, and it can also improve membrane permeability, which may lead to better oral bioavailability.[2][8][9][10] A study on MK2 inhibitors demonstrated that fluoro-containing analogs exhibited improved permeability, solubility, and in vivo clearance, resulting in significantly enhanced oral exposure.[2][8][9][10]

Future In Vivo Experimental Design

Based on the promising in vitro activity, future in vivo studies of this compound analogs should focus on evaluating their antitumor efficacy in relevant xenograft models, such as those for breast and pancreatic cancer.

Logical Relationship: From In Vitro to In Vivo

G in_vitro Promising In Vitro Data (nM IC50, MoA) in_vivo In Vivo Efficacy Studies (Xenograft Models) in_vitro->in_vivo Justifies pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd Informs clinical Clinical Candidate Selection pk_pd->clinical Guides

Caption: Progression from in vitro discovery to clinical candidate selection.

Key parameters to assess would include tumor growth inhibition, survival analysis, and evaluation of the compound's effect on the tumor microenvironment. Concurrently, pharmacokinetic studies will be crucial to determine the compound's bioavailability, half-life, and metabolic fate.

Detailed Experimental Protocols

To ensure the reproducibility and validity of research in this area, the following detailed protocols for key in vitro assays are provided.

Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-fluoroazetidine analogs for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][11]

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mechanism of Action: Tubulin Polymerization Assay

This fluorescence-based assay measures the effect of compounds on the polymerization of purified tubulin.[12][13]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescent reporter (e.g., DAPI), GTP, and a polymerization buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Compare the polymerization curves of treated samples to a control to determine the inhibitory effect of the compounds.

Conclusion and Future Perspectives

This compound analogs and their derivatives represent a promising class of compounds with potent in vitro anticancer activity. The 3-fluoroazetidin-2-one scaffold, in particular, has yielded compounds with nanomolar efficacy against breast cancer cell lines, acting through the well-validated mechanism of tubulin polymerization inhibition.

The primary hurdle for the progression of these compounds is the current lack of in vivo efficacy and pharmacokinetic data. Future research should prioritize the evaluation of lead compounds in animal models of cancer to assess their therapeutic potential. Furthermore, the development of prodrug strategies to enhance solubility and bioavailability will be critical for their clinical translation. The detailed protocols and comparative data presented in this guide are intended to facilitate these future investigations and accelerate the development of this promising class of anticancer agents.

References

A Crystallographer's Guide to Peptide Design: Harnessing the Conformational Power of 3-Fluoroazetidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability, binding affinity, and bioavailability is a constant challenge. The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design, offering a powerful toolkit to modulate molecular properties. Among these, fluorinated amino acids have emerged as particularly potent tools. This guide provides an in-depth technical comparison of peptides incorporating the novel, conformationally constrained amino acid, 3-fluoroazetidine-3-carboxylic acid (fAze) .

While the direct crystallographic elucidation of fAze-containing peptides is an emerging area, this guide will leverage extensive data from closely related fluorinated cyclic amino acids—namely, fluorinated prolines—to provide a robust, data-driven framework for understanding and predicting the structural impact of fAze. We will explore the synthesis and experimental workflow for structural analysis, present a comparative analysis of conformational effects, and discuss the implications for rational drug design.

The Allure of the Azetidine Ring: Synthesis and Peptide Incorporation of fAze

The azetidine ring, a four-membered heterocycle, is a smaller, more constrained analog of the five-membered pyrrolidine ring of proline. This inherent rigidity makes it an attractive scaffold for inducing specific turns and secondary structures in peptides. The synthesis of this compound has been developed, providing a stable building block for incorporation into peptides via standard solid-phase peptide synthesis (SPPS) methodologies.[1][2] The presence of the fluorine atom not only introduces a useful ¹⁹F NMR probe but also imparts significant stereoelectronic effects that can further rigidify the peptide backbone.[3]

The incorporation of fAze into a growing peptide chain follows the principles of Fmoc-based SPPS. However, as with other sterically hindered or unusual amino acids, optimization of coupling conditions may be necessary to ensure high yields and prevent side reactions.

An Experimental Blueprint: From Synthesis to Structure

Achieving high-quality crystals of novel peptides is often the most challenging step in structural analysis.[4] Below is a comprehensive, best-practice protocol for the synthesis, purification, and crystallization of a model peptide containing fAze, designed to serve as a starting point for experimental validation.

Experimental Protocol: Synthesis and Crystallization of an fAze-Containing Peptide

1. Peptide Synthesis (Fmoc-SPPS):

  • Resin: Rink Amide resin (for a C-terminally amidated peptide).

  • Deprotection: 20% piperidine in DMF (2 x 10 min).

  • Coupling:

    • Standard Amino Acids: 4 eq. Fmoc-amino acid, 3.95 eq. HBTU, 6 eq. DIPEA in DMF for 1-2 hours.

    • Fmoc-fAze-OH: Due to potential steric hindrance, use a stronger coupling cocktail and longer coupling time. A recommended starting point is 4 eq. Fmoc-fAze-OH, 3.95 eq. HATU, and 8 eq. DIPEA in DMF, coupling for 4-6 hours or overnight. Monitor coupling efficiency with a Kaiser test.[5]

  • Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.[5]

2. Purification and Characterization:

  • Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity (>95% is recommended for crystallization) of the peptide by LC-MS and analytical RP-HPLC.[4]

3. Crystallization Screening:

  • Peptide Preparation: Dissolve the lyophilized, purified peptide in a minimal amount of ultrapure water or a suitable buffer (e.g., 10 mM Tris, pH 7.5) to a final concentration of 10-20 mg/mL.

  • Screening Method: Use the hanging drop or sitting drop vapor diffusion method. Mix 1 µL of the peptide solution with 1 µL of the reservoir solution on a coverslip or in the drop well.

  • Initial Screens: Use commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen HT, Molecular Dimensions JCSG+). These screens cover a wide range of precipitants (salts, polymers), buffers, and pH values.[4]

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.

4. Crystal Optimization and Data Collection:

  • Optimization: Once initial hits are identified, perform optimization screens by systematically varying the concentration of the precipitant, buffer pH, and peptide concentration around the initial hit condition.

  • Cryoprotection: Before X-ray diffraction, soak the crystals in a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during flash-cooling in liquid nitrogen.

  • X-ray Diffraction: Mount the flash-cooled crystal on a goniometer and collect diffraction data using a synchrotron or in-house X-ray source.

G cluster_0 Proline cluster_1 (4R)-Fluoroproline cluster_2 This compound (fAze) a Cγ-exo pucker b Cγ-endo pucker a->b Flexible Interconversion b->a c Strongly Favored Cγ-exo pucker d Favors Trans Amide c->d e Hypothesized: Locked Pucker f Strongly Biased Amide (cis or trans) e->f

References

A Comparative Guide to the Conformational Preferences of 3-Fluoroazetidine-3-Carboxylic Acid: An NMR-Driven Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the conformational preferences of 3-fluoroazetidine-3-carboxylic acid, a critical building block in modern medicinal chemistry. We will explore how the strategic incorporation of a fluorine atom governs the three-dimensional structure of the azetidine ring and delve into the nuclear magnetic resonance (NMR) methodologies used to elucidate these preferences. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the unique structural properties of fluorinated heterocycles.

Introduction: The Significance of Fluorinated Azetidines in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly utilized as scaffolds in medicinal chemistry.[1] Their rigid, three-dimensional nature provides a unique vector space for substituent placement, often leading to improved potency and pharmacokinetic properties.[1] Among these, this compound and its derivatives have emerged as valuable proline analogues and building blocks for novel therapeutics.[2][3][4]

The biological function of such molecules is intrinsically linked to their three-dimensional conformation. The substitution of hydrogen with fluorine, an atom of similar size but vastly different electronegativity, profoundly influences the molecule's properties, including its conformational equilibrium.[5][6] Understanding these conformational biases is paramount for rational drug design. NMR spectroscopy stands as the premier analytical technique for investigating these solution-state structures and dynamics.[7][8]

The Conformational Landscape: Puckering in the Azetidine Ring

Unlike planar aromatic rings, the four-membered azetidine ring is not flat; it adopts a puckered conformation to alleviate ring strain.[9] This puckering can be described by a dihedral angle, and the ring can exist in an equilibrium between two or more puckered states. The specific preference for one conformation over another is dictated by a delicate balance of steric and electronic interactions among its substituents.

The introduction of a highly electronegative fluorine atom at the C3 position introduces powerful stereoelectronic effects that can dramatically shift this equilibrium. Key interactions include:

  • Gauche Effect: A preference for a gauche relationship between adjacent electronegative substituents.

  • Hyperconjugation: Interactions between bonding and anti-bonding orbitals (e.g., σ_CH → σ*_CF) can stabilize specific conformations.[5]

  • Electrostatic Interactions: A crucial factor is the potential for a charge-dipole interaction between the C-F bond dipole and a protonated nitrogen atom (C–F···N+).[5] Computational studies have shown that upon protonation of the azetidine nitrogen, the ring can invert its pucker to maximize this stabilizing electrostatic attraction.[5]

cluster_0 Azetidine Ring Puckering Equilibrium cluster_1 Influencing Factors Conformer_A Axial Fluorine Conformer_B Equatorial Fluorine Conformer_A->Conformer_B Ring Inversion Sterics Steric Hindrance Sterics->Conformer_A Sterics->Conformer_B Electronics Stereoelectronic Effects (e.g., C-F···N+ interaction) Electronics->Conformer_A Electronics->Conformer_B

Caption: Conformational equilibrium of the puckered azetidine ring.

A Guide to NMR Techniques for Conformational Elucidation

NMR spectroscopy is exceptionally powerful for studying conformational equilibria in solution because the observed parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), are a population-weighted average of the parameters for each individual conformer.[8][10]

Experimental Workflow

A comprehensive NMR analysis involves a suite of experiments designed to extract specific structural information.

Caption: Workflow for NMR-based conformational analysis.

Key Experiments and Their Rationale
  • ¹H and ¹⁹F NMR (1D): These are the starting points. The ¹H NMR provides initial information on proton environments, while ¹⁹F NMR offers a highly sensitive, background-free probe of the fluorine's local environment.[11][12] Changes in the ¹⁹F chemical shift are indicative of conformational changes.

  • J-Coupling Analysis: Vicinal coupling constants (³J), particularly ³JHH and ³JHF, are dihedral-angle dependent, as described by the Karplus equation. By measuring these values, one can infer the preferred geometry around specific bonds and, by extension, the ring pucker.[8]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments detect through-space interactions between nuclei that are close to each other (< 5 Å).

    • NOESY/ROESY: Provide ¹H-¹H distance restraints.

    • HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is particularly crucial for fluorinated molecules as it directly measures ¹⁹F-¹H proximities, providing unambiguous evidence for the spatial relationship between the fluorine atom and protons on the azetidine ring.[13]

  • Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, one can shift the conformational equilibrium.[10] This allows for the observation of changes in coupling constants and chemical shifts, which can be used to calculate the thermodynamic parameters (ΔG, ΔH, ΔS) of the equilibrium, providing a quantitative measure of conformational preference.

Comparative Analysis: this compound vs. Non-Fluorinated Analogue

To illustrate the profound impact of fluorination, we compare the expected NMR data for this compound with its non-fluorinated parent compound, azetidine-3-carboxylic acid. The data presented in the table are representative values based on established principles.

Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O to mimic physiological conditions, or CD₃OD). Prepare two samples for each compound, one at neutral pD and one at acidic pD (e.g., by adding DCl) to study the effect of nitrogen protonation.

  • NMR Acquisition: Perform a standard suite of experiments on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe. This includes 1D ¹H, 1D ¹⁹F{¹H}, 2D ¹H-¹H COSY, 2D ¹H-¹³C HSQC, and 2D ¹H-¹⁹F HOESY.

  • Data Analysis: Process spectra using appropriate software. Assign all signals using COSY and HSQC data.[3] Carefully measure relevant ³JHH and ³JHF coupling constants from high-resolution 1D ¹H and ¹⁹F spectra. Analyze HOESY spectra to identify key ¹H-¹⁹F spatial correlations.

Table 1: Comparative NMR Data and Conformational Interpretation
ParameterAzetidine-3-COOH (Non-Fluorinated)3-Fluoroazetidine-3-COOHRationale & Interpretation
¹H Chemical Shifts (δ) H2/H4 protons may show less dispersion.Significant downfield shift for H2/H4 protons due to the inductive effect of fluorine.The magnitude of the shift provides qualitative information about the proximity to the electronegative fluorine.
³J(H,H) Coupling Typical values might indicate a dynamic equilibrium between puckered forms.Altered ³J(H,H) values suggest a shift in the puckering equilibrium.A larger or smaller coupling constant points to a change in the average H-C-C-H dihedral angle, indicating a preferred conformation.
³J(H,F) Coupling N/AMeasurable ³J(H,F) values are observed.These couplings are highly sensitive to the H-C-C-F dihedral angle. A large ³J(H,F) (~20-30 Hz) would suggest a near anti-periplanar arrangement, while a small value (~2-10 Hz) indicates a gauche relationship.
¹H-¹⁹F HOESY N/AStrong cross-peaks between F and specific H2/H4 protons.Unambiguously establishes which protons are on the same face of the ring as the fluorine atom, directly confirming the preferred pucker.
Effect of Protonation (Low pD) Minor changes in conformation.Potentially significant changes in J-couplings and HOESY patterns.This is the key experiment to probe the C–F···N+ interaction. A conformational switch upon protonation would strongly support this electrostatic effect governing the ring pucker.[5]

The Synergy of NMR and Computational Chemistry

While NMR provides invaluable experimental data on the solution-state conformational ensemble, computational chemistry offers a powerful complementary approach.[14][15]

Quantum mechanical methods like Density Functional Theory (DFT) can be used to:

  • Calculate the potential energy surface of the ring pucker.

  • Identify low-energy conformers and predict their relative stabilities.

  • Calculate theoretical NMR parameters (chemical shifts and coupling constants) for each conformer.[14]

By comparing the experimentally measured NMR data with the computationally predicted values, a highly detailed and validated model of the conformational preferences can be constructed. This integrated approach provides a level of insight that neither technique can achieve alone.

cluster_exp Experimental NMR cluster_comp Computational Modeling (DFT) NMR_Data Measured NMR Parameters (J-couplings, NOEs) Validation Comparison & Validation NMR_Data->Validation Comp_Struct Calculate Potential Conformers & Relative Energies Comp_NMR Predict NMR Parameters for each Conformer Comp_Struct->Comp_NMR Comp_NMR->Validation FinalModel Refined Conformational Model Validation->FinalModel

Caption: Interplay between experimental NMR and computational modeling.

Conclusion

The conformational analysis of this compound reveals the dramatic influence of a single fluorine atom on molecular structure. Through a systematic application of advanced NMR techniques, particularly J-coupling analysis and ¹H-¹⁹F HOESY, coupled with pH-dependent studies, it is possible to elucidate the preferred ring pucker in solution.

Key Takeaways:

  • Fluorine substitution is not a passive modification; it actively steers the conformational preferences of the azetidine ring through powerful stereoelectronic effects.

  • The C–F···N+ charge-dipole interaction is a critical determinant of conformation, especially under acidic conditions relevant to biological systems.[5]

  • A multi-technique NMR approach (1D, 2D correlation, NOE, VT) is essential for a comprehensive analysis.

  • Integrating experimental NMR data with high-level computational modeling provides the most robust and detailed understanding of the conformational landscape.

For drug development professionals, this understanding is crucial. The ability to predict and confirm the three-dimensional shape of these building blocks allows for a more rational design of ligands with optimized binding affinities and superior pharmacological profiles.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoroazetidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Fluoroazetidine-3-carboxylic acid (CAS No. 1363380-85-1). As a fluorinated azetidine derivative, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and environmental protection. This document is intended for researchers, scientists, and drug development professionals, offering a procedural, step-by-step framework for managing this chemical waste.

The core principle of chemical waste management is to identify, segregate, and dispose of waste in accordance with all federal, state, and local regulations.[1] The information presented here is synthesized from established safety protocols for halogenated organic compounds and related substances. However, it is imperative to always consult the manufacturer-provided Safety Data Sheet (SDS) for specific guidance on this compound as the primary source of information.[1]

Part 1: Hazard Assessment and Classification

Before any disposal procedures can be initiated, a thorough hazard assessment is critical. Based on data for the closely related compound, 3-Fluoroazetidine hydrochloride, it is prudent to handle this compound as a hazardous substance.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Assumed to be a skin irritant.[2][3]

  • Serious Eye Damage/Irritation: Assumed to cause serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory system irritation.[2]

Due to its chemical structure as a halogenated organic compound, this compound waste must be classified as hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous wastes, and this compound would likely fall under regulations for halogenated organic compounds.[4][5]

Table 1: Hazard Profile of a Related Compound (3-Fluoroazetidine hydrochloride)

Hazard ClassificationCategorySignal WordHazard Statements
Acute Toxicity, Oral4WarningHarmful if swallowed.
Acute Toxicity, Dermal4WarningHarmful in contact with skin.
Skin Corrosion/Irritation2WarningCauses skin irritation.[2][3]
Serious Eye Damage/Eye Irritation2WarningCauses serious eye irritation.[2][3]
Specific target organ toxicity (single exposure)3WarningMay cause respiratory irritation.[2]

This data is for 3-Fluoroazetidine hydrochloride and should be used as a precautionary reference for this compound.

Part 2: Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.

Essential PPE:

  • Eye Protection: Wear safety goggles with side-shields or a face shield.[6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[6]

  • Body Protection: A lab coat or other impervious clothing is necessary to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used within a well-ventilated area or fume hood.[6]

All handling of this chemical waste should be performed in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

Part 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound.

Step 1: Waste Identification and Segregation

  • Confirmation: Positively identify the waste as this compound.

  • Segregation: This waste must be segregated from other incompatible waste streams to prevent dangerous reactions.[7] Do not mix with strong oxidizing agents, strong acids, or strong bases.[2] It should be collected in a dedicated hazardous waste container for halogenated organic compounds.[7]

Step 2: Container Selection and Labeling

  • Container Choice: Select a waste container that is in good condition, free of leaks, and compatible with the chemical.[7][8] The original container is often the best choice for waste storage.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[1][7] The label must also include the full chemical name, "this compound," and the date when the waste was first added to the container.[1][7] Chemical formulas or abbreviations are not acceptable.[7]

Step 3: Waste Accumulation and Storage

  • Secure Closure: Keep the waste container tightly closed except when adding waste.[7][8]

  • Storage Location: Store the container in a designated satellite accumulation area near the point of generation.[9] This area should be well-ventilated and have secondary containment to capture any potential leaks.[7]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[7]

    • DO NOT dispose of this chemical in the regular trash.[9]

    • DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[8]

Disposal of Contaminated Materials:

  • Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[7][9] The rinsate must be collected and treated as hazardous waste.[7] After triple-rinsing, the container can be disposed of in the regular trash after defacing the original label.[8][9]

  • Contaminated Labware: Glassware and other lab materials contaminated with this chemical must be treated as hazardous waste and disposed of accordingly.[7]

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate action is necessary.

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[2] If skin irritation occurs, seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[2]

  • Spills: For small spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your EHS department.

Part 5: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation: This compound assess Hazard Assessment: Consult SDS & Classify as Hazardous start->assess ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe segregate Segregate Waste: Halogenated Organics Only ppe->segregate container Select & Label Container: 'Hazardous Waste' & Full Chemical Name segregate->container store Store Safely: Closed Container in Secondary Containment container->store disposal Contact EHS for Pickup store->disposal end Document Waste Transfer disposal->end

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoroazetidine-3-carboxylic acid
Reactant of Route 2
3-Fluoroazetidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.